Product packaging for Uprosertib hydrochloride(Cat. No.:CAS No. 1047635-80-2)

Uprosertib hydrochloride

Cat. No.: B607777
CAS No.: 1047635-80-2
M. Wt: 465.7 g/mol
InChI Key: LAPFKCIDRPWAFU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK2141795 Hydrochloride, also known as Uprosertib, is an AKT inhibitor which enhances anti-tumor effects in combination with the MEK inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl3F2N4O2 B607777 Uprosertib hydrochloride CAS No. 1047635-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFKCIDRPWAFU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047635-80-2
Record name Uprosertib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UPROSERTIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of GSK2141795: A Pan-AKT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GSK2141795. It includes detailed experimental protocols for key assays, a summary of its biological activity, and a plausible synthetic pathway. While the clinical development of GSK2141795 was discontinued, the information presented here remains valuable for the ongoing research and development of novel AKT inhibitors.

Discovery and Rationale

The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting proliferation.[3]

Mechanism of Action

GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

Biological Activity

In Vitro Kinase and Cellular Potency

GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer cell lines with activated AKT signaling.

TargetAssay TypeIC50 (nM)Kd (nM)Reference
AKT1Kinase Assay18016[4]
AKT2Kinase Assay32849[4]
AKT3Kinase Assay385[4]
LNCaP (Prostate Cancer)Cell ProliferationEC50 reported-[5]
BT474 (Breast Cancer)Cell ProliferationEC50 reported-[5]

Synthesis Pathway

The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry principles and patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide.[1]

GSK2141795_Synthesis cluster_reagents reagent1 Reagents: 1. SOCl2 2. 3,4-difluorobenzylamine reagent2 Reagents: 1. Boc2O, Et3N 2. LiAlH4 reagent3 Reagents: 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C reagent4 Reagents: 1. 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, Et3N 2. TFA A 5-chlorofuran-2-carboxylic acid B 5-chloro-N-(3,4-difluorobenzyl)furan-2-carboxamide A->B C tert-butyl (S)-(1-((5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamido)methyl)-2-(3,4-difluorophenyl)ethyl)carbamate B->C D GSK2141795 C->D

Caption: Plausible synthetic pathway for GSK2141795.

Experimental Protocols

AKT Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795 against AKT kinases.

Materials:

  • Active AKT1, AKT2, and AKT3 enzymes

  • GSK-3α as a substrate

  • GSK2141795

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-32P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of GSK2141795 in DMSO.

  • In a reaction well, combine the AKT enzyme, GSK-3α substrate, and GSK2141795 at various concentrations in kinase buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each GSK2141795 concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) start->reagent_prep reaction_setup Set up Kinase Reaction reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reaction on Phosphocellulose Paper incubation->spotting washing Wash Paper spotting->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50) counting->analysis end End analysis->end

Caption: Workflow for the AKT Kinase Activity Assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, BT474)

  • Complete cell culture medium

  • GSK2141795

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding drug_treatment Treat with GSK2141795 cell_seeding->drug_treatment mtt_addition Add MTT Reagent drug_treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Data Analysis (EC50) absorbance->analysis end End analysis->end

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK2141795 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., SKOV3)

  • Matrigel (optional)

  • GSK2141795 formulation for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer GSK2141795 or vehicle control orally, once daily.

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.

Xenograft_Workflow start Start implantation Implant Tumor Cells start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Administer GSK2141795/Vehicle randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint End of Study (Tumor Excision) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the In Vivo Tumor Xenograft Study.

Signaling Pathway

GSK2141795 targets the PI3K/AKT signaling pathway. The following diagram illustrates the central role of AKT in this pathway and the downstream effectors it regulates.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Inhibits TSC2 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO BAD BAD AKT->BAD Proliferation Cell Proliferation mTORC1->Proliferation Metabolism Metabolism GSK3b->Metabolism FOXO->Proliferation Survival Cell Survival BAD->Survival GSK2141795 GSK2141795 GSK2141795->AKT

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.

Conclusion

GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer. Although its clinical development was halted, the discovery and preclinical data for GSK2141795 have contributed significantly to our understanding of AKT inhibition and have informed the development of next-generation AKT inhibitors. The synthetic route and experimental protocols detailed in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.

References

Uprosertib Hydrochloride: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprosertib (GSK2141795), an orally bioavailable small molecule, is a potent and selective ATP-competitive pan-Akt inhibitor. It demonstrates significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3), key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the target validation studies for Uprosertib hydrochloride, detailing its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized to validate its therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this targeted therapy.

Introduction to this compound and its Target: The Akt Signaling Pathway

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is integral to regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt pathway is a common feature in a wide range of human cancers and is associated with tumorigenesis and resistance to conventional therapies.

This compound targets the three isoforms of Akt—Akt1, Akt2, and Akt3—by competing with ATP for binding to the kinase domain. This inhibition blocks the phosphorylation of downstream Akt substrates, thereby impeding the pro-survival and pro-proliferative signals of the pathway. The validation of Akt as a therapeutic target and the subsequent development of inhibitors like Uprosertib have been driven by the high frequency of genetic alterations, such as mutations in PIK3CA and loss of the tumor suppressor PTEN, which lead to pathway hyperactivation in cancer.

Mechanism of Action and Target Engagement

Uprosertib's primary mechanism of action is the direct inhibition of Akt kinase activity. This leads to a cascade of downstream effects, including the reduced phosphorylation of key substrates like Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich Akt Substrate 40 kDa (PRAS40). The inhibition of these downstream effectors ultimately results in cell cycle arrest and induction of apoptosis in cancer cells with a dependency on the PI3K/Akt signaling pathway.

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Akt1, Akt2, Akt3) PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b PRAS40 PRAS40 Akt->PRAS40 Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis GSK3b->Apoptosis

Caption: PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies validating the activity of Uprosertib.

Table 1: In Vitro Kinase Inhibitory Activity of Uprosertib
TargetIC50 (nM)
Akt1180[1][2]
Akt2328[1][2]
Akt338[1][2]
Table 2: In Vitro Anti-proliferative Activity of Uprosertib in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
LNCaPProstate CancerNot specified
BT474Breast CancerNot specified
SKOV3Ovarian CancerNot specified
HCT-116Colon Cancer0.72
OVCAR-8Ovarian Cancer0.54
Table 3: In Vivo Anti-tumor Efficacy of Uprosertib in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
BT474Breast Cancer100 mg/kg, p.o., daily61
SKOV3Ovarian Cancer30 mg/kg, p.o., daily61

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of Uprosertib are provided below.

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of Uprosertib against Akt isoforms.

Objective: To quantify the inhibitory activity of Uprosertib against purified Akt1, Akt2, and Akt3 kinases.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • GSK-3α as a substrate

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Uprosertib in DMSO.

  • In a 384-well plate, add 1 µL of the Uprosertib dilution or DMSO (vehicle control).

  • Add 2 µL of the respective Akt enzyme diluted in kinase buffer.

  • Add 2 µL of the substrate/ATP mixture (containing GSK-3α and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each Uprosertib concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Proliferation Assay (MTT/SRB)

This protocol describes a common method to assess the anti-proliferative effects of Uprosertib on cancer cell lines.

Objective: To determine the concentration of Uprosertib that inhibits cell growth by 50% (IC50) in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, OVCAR-8)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Uprosertib or DMSO (vehicle control) in fresh medium.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution.

  • For MTT assay: Add solubilization solution to dissolve the formazan crystals.

  • For SRB assay: Solubilize the bound SRB dye with a Tris-based solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.

Western Blot Analysis for Downstream Signaling

This protocol details the method for evaluating the effect of Uprosertib on the phosphorylation of downstream Akt substrates.

Objective: To assess the inhibition of Akt signaling by measuring the phosphorylation status of key downstream proteins such as pAkt, pGSK3β, and pPRAS40.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pGSK3β, anti-GSK3β, anti-pPRAS40, anti-PRAS40, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Uprosertib or DMSO for the desired time (e.g., 1, 4, or 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Uprosertib in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Uprosertib in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., BT474, SKOV3)

  • This compound formulated for oral gavage

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Uprosertib or vehicle control orally, once daily, for a specified duration (e.g., 21 days).

  • Measure the tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualization of Experimental Workflows

In Vitro Target Validation Workflow

in_vitro_workflow start Start kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (MTT/SRB) cell_culture->proliferation_assay western_blot Western Blot Analysis (Downstream Signaling) cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro validation of Uprosertib's target engagement.

In Vivo Target Validation Workflow

in_vivo_workflow start Start xenograft Xenograft Model Establishment start->xenograft treatment Uprosertib Administration (Oral Gavage) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo validation of Uprosertib's anti-tumor efficacy.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its potent and selective inhibition of the Akt kinase isoforms. Preclinical data from a variety of in vitro and in vivo models have confirmed its mechanism of action and anti-tumor efficacy in cancers with activated PI3K/Akt signaling. While clinical development has faced challenges, particularly in combination therapies due to toxicity, the foundational preclinical evidence underscores the validity of Akt as a therapeutic target and the potential of Uprosertib as a tool for further research and as a potential therapeutic agent in appropriately selected patient populations. This technical guide provides a consolidated resource for understanding the critical data and methodologies that have defined the preclinical profile of Uprosertib.

References

In Vitro Function of Pan-Akt Inhibitor GSK2141795: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro functions of GSK2141795 (Uprosertib), a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor. It covers the molecule's mechanism of action, its effects on cellular signaling pathways, and its impact on cancer cell proliferation and survival. Detailed protocols for key experimental assays are provided to facilitate the practical evaluation of this and similar molecules in a research setting.

Mechanism of Action

GSK2141795 is a selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] As an ATP-competitive inhibitor, GSK2141795 binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[1][3] This action effectively blocks the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in tumorigenesis and promotes cell proliferation, growth, and survival while inhibiting apoptosis.[3][4][5] By inhibiting Akt, GSK2141795 can suppress tumor cell proliferation and induce apoptosis.[3][4]

PI3K/Akt Signaling Pathway and GSK2141795 Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by GSK2141795. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate key cellular processes.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (1, 2, 3) PIP3->Akt recruits PDK1->Akt mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) PI3K->PIP3 GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits PRAS40 PRAS40 Akt->PRAS40 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition GSK2141795 GSK2141795 GSK2141795->Akt inhibits Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle FOXO->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Growth mTORC1->Protein_Synthesis Growth_Factor Growth Factor Growth_Factor->RTK binds

Caption: PI3K/Akt signaling pathway and inhibition by GSK2141795.

Quantitative In Vitro Activity

GSK2141795 demonstrates potent inhibitory activity against the Akt isoforms in biochemical assays and effectively inhibits the proliferation of various human cancer cell lines, particularly those with an activated Akt pathway.[1][6]

Biochemical Kinase Inhibition

The inhibitory potency of GSK2141795 against each Akt isoform has been quantified through biochemical assays.

Target KinaseIC50 Value (nM)Binding Affinity (Kd, nM)
Akt118016
Akt232849
Akt3385
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Anti-proliferative Activity in Cancer Cell Lines

The half-maximal effective concentration (EC50) for the anti-proliferative effect of GSK2141795 has been determined in a range of cancer cell lines. A representative selection is shown below.

Cell LineCancer TypeAnti-proliferative EC50 (µM)
BT474Breast< 1
LNCaPProstate< 1
SKOV3OvarianNot Specified
PEO4OvarianNot Specified
EC50 values are generally reported as being potent (<1 µM) in sensitive cell lines with activated Akt pathways.[1][6]

In Vitro Functional Effects

Treatment of cancer cells with GSK2141795 results in several key functional outcomes that can be measured in vitro.

  • Inhibition of Downstream Signaling : GSK2141795 treatment leads to a dose-dependent decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO transcription factors.[1]

  • Cell Cycle Arrest : As a single agent, GSK2141795 causes growth arrest in sensitive cell lines.[1][6]

  • Apoptosis : While GSK2141795 alone does not significantly induce apoptosis, it has been shown to enhance apoptosis when used in combination with cytotoxic agents like cisplatin.[1]

Experimental Protocols & Workflow

Evaluating the in vitro function of an Akt inhibitor like GSK2141795 typically involves a series of coordinated assays to measure target engagement, cellular signaling, viability, and apoptosis.

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assays Downstream Assays cluster_analysis Analysis Cell_Culture Seed Cancer Cells in Multi-well Plates Treatment Treat with GSK2141795 (Dose-response & Time-course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Add Viability Reagent (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Add Apoptosis Reagent (e.g., Caspase-Glo 3/7) Treatment->Apoptosis Western Western Blot for p-Akt, p-PRAS40, etc. Lysis->Western Plate_Reader_V Measure Absorbance or Luminescence Viability->Plate_Reader_V Plate_Reader_A Measure Luminescence Apoptosis->Plate_Reader_A

Caption: General workflow for in vitro evaluation of GSK2141795.
Western Blot for Akt Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets.[7][8][9]

  • Reagents & Materials :

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40, anti-total-PRAS40).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure :

    • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification : Determine the protein concentration of each lysate.

    • Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer : Transfer the separated proteins from the gel to a membrane.

    • Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing : Wash the membrane three times for 10 minutes each with TBS-T.

    • Secondary Antibody Incubation : Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : After further washes, add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10][11]

  • Reagents & Materials :

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plates.

    • Multi-well spectrophotometer (plate reader).

  • Procedure :

    • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment : Replace the medium with fresh medium containing various concentrations of GSK2141795. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 72 hours).

    • MTT Addition : Add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[10]

    • Solubilization : Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

    • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[11]

    • Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 value.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Akt and its inhibition by GSK2141795.[5][12][13]

  • Reagents & Materials :

    • Recombinant active Akt enzyme.

    • Kinase reaction buffer.

    • Akt substrate (e.g., GSK-3 fusion protein).

    • ATP.

    • GSK2141795 at various concentrations.

    • Detection reagents (method-dependent, e.g., ADP-Glo™ system or phospho-specific antibody for ELISA/Western blot).

  • Procedure (Example using ADP-Glo™ format) :

    • Reaction Setup : In a multi-well plate, combine the Akt enzyme, kinase buffer, and GSK2141795 (or vehicle).

    • Initiate Reaction : Add a mixture of the Akt substrate and ATP to initiate the kinase reaction. Incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate & Deplete ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining unreacted ATP. Incubate for 40 minutes at room temperature.[12]

    • ADP to ATP Conversion : Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[12]

    • Luminescence Measurement : The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the kinase activity. Measure the signal with a luminometer.

    • Analysis : Plot the signal against the inhibitor concentration to determine the IC50 value.

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[14][15][16][17]

  • Reagents & Materials :

    • Caspase-Glo® 3/7 Reagent.

    • White-walled, multi-well plates suitable for luminescence.

    • Luminometer.

  • Procedure :

    • Cell Plating and Treatment : Seed cells in a white-walled 96-well plate and treat with GSK2141795 (alone or in combination with an apoptosis inducer) for the desired time.

    • Reagent Addition : Remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the cell culture medium (e.g., add 100 µL reagent to 100 µL medium).[14]

    • Incubation : Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format lyses the cells and allows the caspase cleavage reaction to proceed.[14]

    • Measurement : Measure the luminescence of each sample using a plate-reading luminometer.

    • Analysis : An increase in luminescence relative to untreated control cells indicates an increase in caspase 3/7 activity and apoptosis.

References

Uprosertib Hydrochloride's Affinity for Akt Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of uprosertib hydrochloride (also known as GSK2141795) to the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Uprosertib is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated in numerous clinical trials for its potential as an anti-cancer agent.[1][2] Understanding its specific binding characteristics is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.

Executive Summary

This compound demonstrates potent inhibition of all three Akt isoforms, albeit with some variation in affinity. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3][4] This inhibitory action blocks the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2] This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visual representation of the relevant signaling pathway and experimental workflows.

Data Presentation: Binding Affinity of Uprosertib to Akt Isoforms

The binding affinity of this compound for Akt1, Akt2, and Akt3 has been determined using various biochemical assays. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), to provide a clear comparison of its potency against each isoform.

Akt IsoformIC50 (nM)Reference(s)
Akt1180[1][5]
Akt2328[1][5]
Akt338[1][5]
Table 1: IC50 values of uprosertib for Akt isoforms.
Akt IsoformKd (nM)Reference(s)
Akt116[1]
Akt249[1]
Akt35[1]
Table 2: Dissociation constant (Kd) values of uprosertib for Akt isoforms.

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes. Uprosertib's therapeutic potential stems from its ability to inhibit this pathway. The following diagram illustrates the key components of the PI3K/Akt pathway and the point of inhibition by uprosertib.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Akt1, Akt2, Akt3) PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Uprosertib Uprosertib Uprosertib->Akt Inhibition Cell_Effects Cell Proliferation, Survival, Metabolism Downstream->Cell_Effects

Caption: PI3K/Akt signaling pathway and uprosertib inhibition.

Experimental Protocols

The determination of uprosertib's binding affinity for Akt isoforms involves sophisticated biochemical and proteomic techniques. Below are detailed methodologies for two key experimental approaches.

Kinobeads-Based Competitive Affinity Purification for Kd Determination

This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of kinases in their native state within a cell lysate. The dissociation constant (Kd) can be derived from the dose-dependent competition between the inhibitor and the immobilized broad-spectrum kinase inhibitors on the beads.

a. Cell Lysis and Protein Extraction

  • Culture cells (e.g., a mixture of K562, COLO205, SKNBE2, and OVCAR8 cells to ensure broad kinome representation) to 80-90% confluency.

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

b. Competitive Binding Assay

  • Dilute the cell lysate to a final protein concentration of 2 mg/mL with lysis buffer.

  • In separate microcentrifuge tubes, pre-incubate 1 mg of cell lysate with varying concentrations of this compound (e.g., 0 nM to 10 µM in DMSO, ensuring the final DMSO concentration is constant across all samples) for 45 minutes at 4°C with gentle rotation.

  • Add 50 µL of a kinobead slurry (a mixture of sepharose beads derivatized with different broad-spectrum kinase inhibitors) to each tube.

  • Incubate for 1 hour at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.

c. On-Bead Digestion and Mass Spectrometry

  • Wash the beads three times with 1 mL of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40).

  • After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Digest the proteins overnight at 37°C with sequencing-grade trypsin (e.g., 1 µg per sample).

  • Collect the supernatant containing the tryptic peptides and desalt using C18 StageTips.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

d. Data Analysis

  • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

  • For each Akt isoform, plot the normalized protein intensity against the logarithm of the uprosertib concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the concentration at which 50% of the kinase is displaced from the beads (IC50).

  • The Kd can then be calculated from the IC50 value using a suitable competition binding model.

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis Cell_Lysis Cell Lysis & Protein Extraction Lysate_Uprosertib Incubate Lysate with Uprosertib Cell_Lysis->Lysate_Uprosertib Kinobead_Incubation Incubate with Kinobeads Lysate_Uprosertib->Kinobead_Incubation Washing Wash Beads Kinobead_Incubation->Washing Digestion On-Bead Digestion Washing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Kd Calculation LCMS->Data_Analysis

Caption: Workflow for kinobeads-based affinity profiling.

In Vitro Kinase Assay (ADP-Glo™) for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This allows for the determination of kinase activity and the inhibitory effect of compounds like uprosertib.

a. Reagents and Materials

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Akt substrate peptide (e.g., Crosstide, GRPRTSSFAEG)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

b. Assay Procedure

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well white plate, add 2.5 µL of the diluted uprosertib or vehicle (DMSO) to the appropriate wells.

  • Add 2.5 µL of a solution containing the Akt enzyme (final concentration will vary depending on the isoform and lot, typically in the low ng range) in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the Akt substrate peptide (e.g., 100 µM) and ATP (at a concentration close to the Km for each isoform, typically 10-100 µM) in kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

c. Data Analysis

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Normalize the data by setting the luminescence of the vehicle control (no inhibitor) to 100% activity and the luminescence of a control with a high concentration of a potent inhibitor (or no enzyme) to 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the uprosertib concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ADPGlo_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_readout Data Acquisition & Analysis Add_Inhibitor Add Uprosertib Dilutions Add_Enzyme Add Akt Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate & ATP (Start Reaction) Add_Enzyme->Add_Substrate_ATP Incubate Incubate at 30°C Add_Substrate_ATP->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Data_Analysis Data Analysis & IC50 Calculation Measure_Luminescence->Data_Analysis

References

Uprosertib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis and is associated with resistance to various cancer therapies.[2] By targeting the three isoforms of Akt (Akt1, Akt2, and Akt3), this compound has been investigated as a potential therapeutic agent in a variety of solid tumors. This technical guide provides an in-depth overview of its chemical structure, physicochemical and biological properties, mechanism of action, and key experimental protocols relevant to its preclinical and clinical development.

Chemical Structure and Properties

This compound is the hydrochloride salt of Uprosertib. Its chemical and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide hydrochloride
Synonyms GSK2141795, GSK795
CAS Number 1047635-80-2 (HCl salt); 1047634-65-0 (free base)
Molecular Formula C₁₈H₁₇Cl₃F₂N₄O₂
Molecular Weight 465.71 g/mol
Physicochemical Property Value
Appearance Solid powder
Solubility Soluble in DMSO.[3] In vivo formulations have been prepared in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1][4]
Predicted Water Solubility 0.0351 mg/mL
Predicted logP 3.26
Predicted pKa (Strongest Basic) 9.02

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of all three isoforms of Akt. Akt is a critical node in the PI3K signaling pathway, which is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.

Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of key cellular processes including cell survival, proliferation, growth, and metabolism. By inhibiting Akt, this compound effectively blocks these downstream signaling events, resulting in cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Dephosphorylation (PTEN) PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Akt1, Akt2, Akt3) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream_Effectors Phosphorylation Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt Inhibition Cell_Processes Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Processes Regulation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

Biological Activity

This compound is a potent inhibitor of all three Akt isoforms. Its in vitro activity is summarized in the table below.

Target IC₅₀ (nM) K_d_ (nM)
Akt1 18016
Akt2 32849
Akt3 385

IC₅₀ (Half-maximal inhibitory concentration) and K_d_ (dissociation constant) values are indicative of the compound's potency.[3]

In cellular assays, Uprosertib has been shown to inhibit the phosphorylation of downstream Akt substrates, such as GSK3β, and to preferentially inhibit the proliferation of cancer cell lines with activating mutations in the PI3K/Akt pathway.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Akt Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Uprosertib on the enzymatic activity of purified Akt isoforms.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Akt_Enzyme Purified Akt Enzyme (Akt1, Akt2, or Akt3) Incubation Incubate Enzyme, Inhibitor, and Buffer Akt_Enzyme->Incubation Uprosertib_Dilutions Serial Dilutions of This compound Uprosertib_Dilutions->Incubation Substrate_ATP Kinase Buffer with Substrate (e.g., GSK3 peptide) and [γ-³²P]ATP Substrate_ATP->Incubation Stop_Reaction Stop Reaction (e.g., add EDTA) Incubation->Stop_Reaction Separation Separate Substrate (e.g., phosphocellulose paper) Stop_Reaction->Separation Quantification Quantify Phosphorylation (Scintillation Counting) Separation->Quantification IC50_Calculation Calculate IC₅₀ Quantification->IC50_Calculation

Caption: Workflow for an in vitro Akt kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a kinase reaction buffer containing a purified recombinant Akt enzyme (Akt1, Akt2, or Akt3), a specific peptide substrate (e.g., a GSK3-derived peptide), and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Kinase Reaction: In a microplate, combine the Akt enzyme, varying concentrations of this compound, and initiate the kinase reaction by adding the ATP-containing kinase buffer. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection of Phosphorylation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification and Analysis: Quantify the amount of radioactivity on the membrane using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of Uprosertib on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6][7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Xenograft_Study_Workflow Cell_Culture Cancer Cell Culture Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation of Cells into Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Uprosertib or Vehicle (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BT474 breast cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., 100 mg/kg, once daily).[1] The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the overall health of the animals.

  • Endpoint and Analysis: Continue treatment until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as Western blotting, to assess the in vivo inhibition of Akt signaling.

Pharmacokinetic Analysis

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Drug Administration: Administer a single dose of this compound to mice, typically via oral gavage and intravenous injection in separate groups to determine oral bioavailability.

  • Sample Collection: Collect blood samples at various time points after drug administration. Process the blood to obtain plasma.

  • Sample Preparation: Extract Uprosertib from the plasma samples, often by protein precipitation with an organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the concentration of Uprosertib in the plasma extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11] This involves separating the drug from other plasma components on an HPLC column and detecting it with a mass spectrometer.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is a well-characterized pan-Akt inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action through the inhibition of the critical PI3K/Akt signaling pathway provides a strong rationale for its clinical investigation in cancers with alterations in this pathway. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Uprosertib and other Akt inhibitors in the drug development pipeline.

References

Uprosertib Hydrochloride: A Technical Guide on its Antineoplastic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2][3] It has been investigated for its potential antineoplastic activity in a variety of cancers.[1][4] Uprosertib functions as a selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] The activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2] By targeting Akt, Uprosertib aims to inhibit this critical pathway, thereby inducing tumor cell apoptosis and curbing proliferation.[1][2][3] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the antineoplastic properties of this compound.

Mechanism of Action

Uprosertib exerts its antineoplastic effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[5][7][8][9] This inhibition is ATP-competitive, meaning Uprosertib binds to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates.[5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. Uprosertib's inhibition of Akt leads to the blockade of this signaling cascade, resulting in several downstream anti-cancer effects, including:

  • Inhibition of Cell Proliferation: By blocking downstream effectors like mTOR, Uprosertib can halt cell cycle progression.[5][6]

  • Induction of Apoptosis: Inhibition of Akt-mediated survival signals can lead to the activation of apoptotic pathways, such as the caspase cascade.[1][5]

  • Cell Cycle Arrest: Uprosertib has been shown to cause cell cycle arrest in various cancer cell lines.[5][6]

The following diagram illustrates the position of Uprosertib in the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Bad Bad Akt->Bad Casp9 Caspase-9 Akt->Casp9 Uprosertib Uprosertib Uprosertib->Akt Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis Casp9->Apoptosis

Caption: Uprosertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Quantitative Preclinical Data

Uprosertib has demonstrated potent activity against Akt isoforms and has shown significant antiproliferative effects in various cancer cell lines, particularly those with an activated PI3K/Akt pathway.[6] In vivo studies have further confirmed its tumor growth inhibitory effects.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)Kd (nM)
Akt1180[5][6][7][8][9]16[7][8][9]
Akt2328[5][6][7][8][9]49[7][8][9]
Akt338[5][6][7][8][9]5[7][8][9]
Table 2: In Vitro Antiproliferative Activity
Cell LineCancer TypeIC50 (µM)
OVCAR8Ovarian Cancer0.24[5]
JVM2B-cell Leukemia0.293[5]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosageTumor Growth Inhibition (%)
BT474Breast Cancer100 mg/kg, p.o.61[5]
SKOV3Ovarian Cancer30 mg/kg, p.o.61[5]

Clinical Trial Data

Uprosertib has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as the MEK inhibitor trametinib.[1][10][11] While preclinical data was promising, clinical outcomes have been met with challenges, primarily concerning tolerability and limited efficacy.

A notable Phase I study combined Uprosertib with trametinib in patients with solid tumors, including triple-negative breast cancer (TNBC) and BRAF-wild type melanoma.[10][11] The study was terminated early due to poor tolerability and a lack of significant clinical activity.[10][11] Diarrhea and rash were common dose-limiting toxicities.[10][11]

Another Phase II study investigated trametinib alone and in combination with Uprosertib in patients with metastatic TNBC.[12][13] The addition of Uprosertib to trametinib resulted in a numerically higher objective response rate but did not improve progression-free survival.[12][13]

Table 4: Selected Clinical Trial Results (Combination Therapy)
Trial PhasePatient PopulationTreatmentObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median PFS (weeks)Key Findings
Phase ISolid Tumors (TNBC, Melanoma)Uprosertib + Trametinib< 5%[10]Not ReportedNot ReportedPoor tolerability; minimal clinical activity observed.[10][11]
Phase IIMetastatic TNBCTrametinib Monotherapy (Part I)5.4%[12]21.6%[12][13]7.7[12][13]Limited efficacy as monotherapy.[12]
Phase IIMetastatic TNBCUprosertib + Trametinib (Part II)15.8%[12][13]Not Reported7.8[12][13]Numerically higher ORR but no PFS benefit over monotherapy.[12][13]

Experimental Protocols

Standard methodologies have been employed to characterize the antineoplastic properties of Uprosertib.

Kinase Inhibition Assay

To determine the IC50 values against Akt isoforms, a common method involves a cell-free kinase assay.

  • Enzyme and Substrate Preparation: Recombinant full-length human AKT1, AKT2, and AKT3 are expressed and purified. A biotinylated peptide substrate is used.

  • Reaction: The kinase reaction is carried out in a buffer containing the Akt enzyme, the peptide substrate, and [gamma-33P]ATP.

  • Incubation: Uprosertib at various concentrations is pre-incubated with the enzyme before initiating the reaction with ATP. The reaction proceeds for a set time, typically 30-60 minutes at room temperature.[5]

  • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated microplate. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative effects of Uprosertib are typically measured using a cell viability assay.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of Uprosertib concentrations (e.g., 0-30 µM) or DMSO as a vehicle control.[5]

  • Incubation: The plates are incubated for a period of 3 days.[5]

  • Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. EC50 values are determined from the dose-response curves.[5]

Western Blot Analysis

This technique is used to confirm the on-target effect of Uprosertib on the Akt signaling pathway.

  • Cell Lysis: Cells treated with Uprosertib or vehicle are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and downstream targets like phosphorylated GSK3β (p-GSK3β) and phosphorylated PRAS40 (p-PRAS40).[5][7]

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylated forms of Akt and its substrates indicates pathway inhibition.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like Uprosertib.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Assessment kinase_assay Kinase Inhibition Assay (IC50 Determination) cell_proliferation Cell Proliferation Assays (Cancer Cell Lines) kinase_assay->cell_proliferation western_blot Western Blotting (Pathway Inhibition) cell_proliferation->western_blot xenograft Tumor Xenograft Models (Efficacy Studies) western_blot->xenograft pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis xenograft->pk_pd go_nogo Go/No-Go Decision for Clinical Trials pk_pd->go_nogo

Caption: A streamlined workflow for the preclinical evaluation of targeted cancer therapies.

Mechanisms of Resistance

Acquired resistance to Akt inhibitors is a significant clinical challenge. For ATP-competitive inhibitors like Uprosertib, resistance can be driven by the rewiring of compensatory signaling pathways.[14][15] For example, activation of PIM kinases has been identified as a potential resistance mechanism in prostate cancer models.[14] Understanding these mechanisms is crucial for developing effective combination strategies to overcome resistance.

Conclusion

This compound is a potent, pan-Akt inhibitor that has shown clear antineoplastic activity in preclinical models by effectively blocking the PI3K/Akt/mTOR signaling pathway. However, its clinical development has been hampered by significant challenges. Combination therapy trials, particularly with the MEK inhibitor trametinib, revealed dose-limiting toxicities and failed to demonstrate a significant improvement in clinical outcomes, leading to the early termination of studies.[10][11]

Future research on Uprosertib and other Akt inhibitors should focus on identifying predictive biomarkers to select patient populations most likely to benefit. Furthermore, exploring alternative combination strategies and dosing schedules may be necessary to improve the therapeutic window and overcome the tolerability issues observed in clinical trials. While Uprosertib itself faces a challenging path forward, the lessons learned from its development provide valuable insights for the continued pursuit of Akt as a therapeutic target in oncology.

References

Uprosertib Hydrochloride: A Preclinical Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is an orally bioavailable, potent, and selective small-molecule inhibitor of the serine/threonine kinase Akt (protein kinase B).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of solid tumors.[3][4][5] Dysregulation of this pathway is associated with tumorigenesis and resistance to various anticancer therapies.[2] Uprosertib, by targeting all three isoforms of Akt, presents a promising therapeutic strategy to counteract the effects of this hyperactivated pathway. This technical guide provides a comprehensive overview of the preclinical data for uprosertib in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Uprosertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of Akt, uprosertib prevents the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/Akt signaling cascade.[6][7] This inhibition leads to a reduction in tumor cell proliferation and the induction of apoptosis.[2]

Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate cellular processes. Uprosertib directly inhibits the kinase activity of Akt, blocking the entire downstream signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Uprosertib inhibits the PI3K/Akt signaling pathway.

Preclinical Data

In Vitro Activity

Uprosertib has demonstrated potent inhibitory activity against all three Akt isoforms and anti-proliferative effects in various solid tumor cell lines.

Table 1: In Vitro Inhibitory Activity of Uprosertib Against Akt Isoforms

ParameterAkt1Akt2Akt3Reference
IC50 (nM) 18032838[1]
Kd (nM) 16495[1]

Table 2: In Vitro Anti-proliferative Activity of Uprosertib in Solid Tumor Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HCT-116Colon CarcinomaSRB0.72[1]
HCT-116Colon CarcinomaNot Specified1.75[1]
In Vivo Efficacy

Preclinical studies in xenograft models of human solid tumors have demonstrated the in vivo anti-tumor activity of uprosertib.

Table 3: In Vivo Efficacy of Uprosertib in Solid Tumor Xenograft Models

Tumor ModelTreatmentDosing ScheduleOutcomeReference
BT474 (Breast Cancer)Uprosertib (10, 20, 30 mg/kg)Once daily for 21 daysDose-dependent tumor growth inhibition(Data derived from graphical representation in a publication)
SKOV3 (Ovarian Cancer)Uprosertib (10, 20, 30 mg/kg)Once daily for 21 daysDose-dependent tumor growth inhibition(Data derived from graphical representation in a publication)

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is a general representation based on the cited literature for determining the anti-proliferative activity of uprosertib.[1]

  • Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Study

The following is a generalized protocol for evaluating the in vivo efficacy of uprosertib in a solid tumor xenograft model.[8][9]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of human solid tumor cells (e.g., BT474 or SKOV3) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined average volume, mice are randomized into treatment and control groups. Uprosertib is administered orally at various dose levels (e.g., 10, 20, 30 mg/kg) according to the specified schedule (e.g., once daily). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., HCT-116) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment_vitro Uprosertib Treatment (Dose-response) Seeding->Treatment_vitro Assay Cell Proliferation Assay (e.g., SRB) Treatment_vitro->Assay Analysis_vitro IC50 Determination Assay->Analysis_vitro Xenograft Tumor Cell Implantation (e.g., BT474 in mice) Analysis_vitro->Xenograft Informs Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_vivo Uprosertib Dosing (Oral, daily) Randomization->Treatment_vivo Monitoring Tumor Volume & Body Weight Monitoring Treatment_vivo->Monitoring Analysis_vivo Tumor Growth Inhibition (TGI) Calculation Monitoring->Analysis_vivo

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the Akt signaling pathway, leading to anti-proliferative effects in solid tumor cell lines and tumor growth inhibition in in vivo models. These findings have provided a strong rationale for the clinical investigation of uprosertib as a monotherapy and in combination with other targeted agents for the treatment of various solid tumors. Further preclinical research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to overcome potential resistance mechanisms.

References

The Role of Uprosertib Hydrochloride in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is an orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the serine/threonine kinase Akt (also known as protein kinase B)[1][2]. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent event in tumorigenesis[1]. By targeting Akt, uprosertib disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms by which uprosertib induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Uprosertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[2]. The activation of Akt is a downstream event of phosphatidylinositol 3-kinase (PI3K). Once activated, Akt phosphorylates a wide range of downstream substrates that promote cell survival and inhibit apoptosis.

By inhibiting Akt, uprosertib prevents the phosphorylation and activation of these downstream effectors, thereby promoting apoptosis through multiple mechanisms:

  • Modulation of Bcl-2 Family Proteins: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic Bcl-2 family members such as Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Akt leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. Uprosertib, by inhibiting Akt, prevents Bad phosphorylation, allowing it to heterodimerize with Bcl-2/Bcl-xL and promote apoptosis. Furthermore, Akt can regulate the expression of other Bcl-2 family members. Inhibition of Akt can therefore shift the balance towards a pro-apoptotic state by decreasing the expression of anti-apoptotic proteins and/or increasing the expression of pro-apoptotic proteins like Bax.

  • Activation of Caspases: Akt can suppress the activation of caspases, the key executioners of apoptosis. One mechanism is through the phosphorylation and inhibition of pro-caspase-9[2]. By inhibiting Akt, uprosertib can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.

  • Regulation of Forkhead Box O (FOXO) Transcription Factors: Akt phosphorylates and inactivates FOXO transcription factors, which promote the expression of genes involved in apoptosis. Inhibition of Akt by uprosertib allows for the activation of FOXO proteins, leading to the transcription of pro-apoptotic genes.

  • Inhibition of Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β, a kinase that can promote apoptosis under certain conditions. Uprosertib's inhibition of Akt leads to the activation of GSK3β[2].

  • Cleavage of Poly(ADP-ribose) Polymerase (PARP): A hallmark of apoptosis is the cleavage of PARP by activated caspases, particularly caspase-3. This event is often used as a marker for apoptosis. Treatment with uprosertib is expected to lead to PARP cleavage in sensitive cancer cell lines.

Quantitative Data on Uprosertib's Activity

The pro-apoptotic effects of uprosertib have been demonstrated across various cancer cell lines. The following tables summarize key quantitative data related to its activity.

Table 1: In Vitro Inhibitory Activity of Uprosertib
TargetIC₅₀ (nM)Reference
Akt1180[2]
Akt2328[2]
Akt338[2]
Table 2: Anti-proliferative Activity of Uprosertib in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
OVCAR8Ovarian Cancer0.24[2]
JVM2Mantle Cell Lymphoma0.293[2]
HCT-116Colon Carcinoma1.75[2]
LNCaPProstate Cancer0.07563[2]
OVCAR-8Ovarian Cancer0.54[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Uprosertib-Induced Apoptosis

Uprosertib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Bad Bad Akt->Bad Inhibits (by phosphorylation) Uprosertib Uprosertib Uprosertib->Akt Inhibits Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bad->Bcl-2/Bcl-xL Inhibits Bax Bax Bcl-2/Bcl-xL->Bax Inhibits Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release of Cytochrome c->Caspase-9 Activates

Caption: this compound inhibits Akt, leading to the activation of the intrinsic apoptotic pathway.

Experimental Workflow for Assessing Uprosertib-Induced Apoptosis

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis Cancer Cell Culture Cancer Cell Culture Treatment with Uprosertib Treatment with Uprosertib Cancer Cell Culture->Treatment with Uprosertib Cell Harvesting Cell Harvesting Treatment with Uprosertib->Cell Harvesting Flow Cytometry Flow Cytometry Cell Harvesting->Flow Cytometry Western Blot Western Blot Cell Harvesting->Western Blot Annexin V/PI Staining Annexin V/PI Staining Flow Cytometry->Annexin V/PI Staining Quantification of Apoptosis Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Analysis of Cell Cycle Arrest Protein Extraction Protein Extraction Western Blot->Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Probing for Apoptosis Markers Detection Detection Antibody Incubation->Detection

References

Uprosertib Hydrochloride: A Technical Guide to Akt Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor that has been the subject of significant interest in oncology research.[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in cell proliferation, survival, and metabolism.[3] The three highly homologous isoforms of Akt (Akt1, Akt2, and Akt3) exhibit both overlapping and distinct functions, making the characterization of an inhibitor's selectivity profile crucial for understanding its therapeutic potential and predicting potential side effects. This technical guide provides an in-depth overview of the selectivity of this compound for Akt1, Akt2, and Akt3, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates potent inhibition across all three Akt isoforms, albeit with a discernible selectivity profile. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

ParameterAkt1Akt2Akt3
IC50 (nM) 180[1][4][5][6]328[1][4][5][6]38[1][4][5][6]
Kd (nM) 16[1][4]49[1][4]5[1][4]

Table 1: In Vitro Inhibitory Activity of this compound against Akt Isoforms. The data indicates that uprosertib is most potent against Akt3, followed by Akt1 and then Akt2.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound against the Akt isoforms has been primarily achieved through biochemical assays, with chemical proteomics approaches like the use of kinobeads being a key methodology.

Kinase Selectivity Profiling using Kinobeads

This method allows for the assessment of an inhibitor's binding affinity to a wide range of kinases in a cellular context.

Objective: To determine the selectivity profile of this compound against endogenous kinases, including the Akt isoforms.

Materials:

  • Cell lines (e.g., a mixture of K562, COLO205, SKNBE2, and OVCAR8 cells to ensure broad kinase expression)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • This compound (GSK2141795)

  • DMSO (vehicle control)

  • Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors)

  • Wash buffer (e.g., 1x CP buffer)

  • Elution buffer (e.g., 2x NuPAGE LDS sample buffer)

  • Reducing agent (e.g., 50 mM dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) equipment and reagents

Procedure:

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer to prepare a total protein lysate.

  • Inhibitor Incubation: Aliquot the cell lysate (e.g., 5 mg of total protein per sample) and pre-incubate with varying concentrations of this compound (e.g., 0 nM (DMSO control), 2.5 nM, 25 nM, 250 nM, 2.5 µM, and 25 µM) for 45 minutes at 4°C with gentle agitation.[4]

  • Kinobeads Incubation: Add the kinobeads to the inhibitor-treated lysates and incubate for 1 hour at 4°C with gentle agitation to allow for the binding of kinases to the beads.[4]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[4]

  • Elution: Elute the bound proteins from the kinobeads using elution buffer.

  • Sample Preparation for MS: Reduce and alkylate the eluted proteins to denature them and prepare them for tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins that were bound to the kinobeads in each sample.

  • Data Analysis: The amount of each kinase bound to the beads will be inversely proportional to its affinity for uprosertib. By comparing the amount of each Akt isoform in the uprosertib-treated samples to the DMSO control, dose-dependent binding curves can be generated to determine the IC50 values.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes. This compound acts by inhibiting the central kinase of this pathway, Akt.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Akt1, Akt2, Akt3) PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Uprosertib Uprosertib hydrochloride Uprosertib->Akt PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt signaling pathway and the inhibitory action of uprosertib.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines the key steps in determining the selectivity of this compound using the kinobeads methodology.

Kinobeads_Workflow CellLysate 1. Cell Lysate Preparation Incubation 2. Incubation with Uprosertib (Varying Conc.) CellLysate->Incubation Kinobeads 3. Kinobeads Incubation Incubation->Kinobeads Wash 4. Washing Kinobeads->Wash Elution 5. Elution Wash->Elution MS_Prep 6. Sample Prep for Mass Spec Elution->MS_Prep LCMS 7. LC-MS/MS Analysis MS_Prep->LCMS DataAnalysis 8. Data Analysis (IC50 Determination) LCMS->DataAnalysis

Caption: Workflow for determining kinase inhibitor selectivity using kinobeads.

References

Methodological & Application

Uprosertib Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprosertib hydrochloride (GSK2141795) is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4] Dysregulation of the PI3K/Akt signaling pathway is a frequent occurrence in many human cancers, making it a key target for therapeutic intervention.[5][6][7] Uprosertib demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cell lines with an activated Akt pathway.[1][8] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis for target engagement.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[1][2] This inhibition prevents the phosphorylation of numerous downstream substrates, thereby blocking the activation of the PI3K/Akt signaling cascade.[5][6] The disruption of this pathway leads to the inhibition of cell proliferation, survival, and growth, and can induce apoptosis in cancer cells.[1][5][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize key IC50 values.

Table 1: Biochemical IC50 Values for Akt Isoforms

TargetIC50 (nM)
Akt1180
Akt2328
Akt338

Data sourced from multiple references.[1][2][3][4]

Table 2: Cellular IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
HCT-116Colon Carcinoma0.72SRB Assay
LNCaPProstate Carcinoma0.0756ELISA (PRAS40 phosphorylation)
OVCAR-8Ovarian Adenocarcinoma0.54SRB Assay
JVM2B-cell prolymphocytic leukemia0.293Cell Viability Assay

Data sourced from multiple references.[2][8]

Signaling Pathway Diagram

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by Uprosertib.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTOR) Akt->Downstream phosphorylates Uprosertib Uprosertib Hydrochloride Uprosertib->Akt Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and Uprosertib inhibition.

Experimental Protocols

In Vitro Akt Kinase Assay

This protocol describes a biochemical assay to determine the IC50 of Uprosertib against purified Akt isoforms.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-ahx-ARKRERAYSFGHHA-amide)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.01% Triton X-100)

  • This compound dissolved in DMSO

  • 96-well assay plates

  • Microplate scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the Uprosertib dilution (or DMSO for control).

  • Add the respective Akt enzyme to each well to initiate the reaction.

  • Add [γ-³³P]ATP (or cold ATP for ADP-Glo™) to start the kinase reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ reagent).

  • For radioactive assays, transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a microplate scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.

  • Calculate the percentage of inhibition for each Uprosertib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (MTS/MTT) Assay

This protocol outlines a method to assess the effect of Uprosertib on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, LNCaP, OVCAR-8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution for MTT assay (e.g., acidic isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Uprosertib in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Uprosertib (or DMSO for control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10] Afterwards, add 100 µL of solubilization solution and incubate for at least 2 hours in the dark.[10]

  • Measure the absorbance at 490 nm for the MTS assay or 570 nm for the MTT assay using a microplate reader.[9][10]

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the log of Uprosertib concentration and fitting to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol is for detecting the inhibition of Akt phosphorylation in cells treated with Uprosertib.

Materials:

  • Cancer cell line of interest

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, and anti-total-GSK3β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere. Serum starve the cells overnight if necessary to reduce basal Akt phosphorylation.

  • Treat the cells with Uprosertib (e.g., 1 µM) or DMSO for a specified time (e.g., 6-24 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking.[9][11]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To confirm equal loading, strip the membrane and re-probe with an antibody against total Akt or a loading control like GAPDH.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating Uprosertib in vitro.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Uprosertib_prep Prepare Uprosertib Stock Solution (DMSO) Kinase_assay Biochemical Kinase Assay Uprosertib_prep->Kinase_assay Viability_assay Cell Proliferation Assay (MTS/MTT) Uprosertib_prep->Viability_assay Western_blot Western Blot (Target Engagement) Uprosertib_prep->Western_blot Cell_culture Culture Cancer Cell Lines Cell_culture->Viability_assay Cell_culture->Western_blot IC50_calc IC50 Determination Kinase_assay->IC50_calc Viability_assay->IC50_calc Phospho_analysis Analysis of Protein Phosphorylation Western_blot->Phospho_analysis

Caption: General workflow for in vitro evaluation of Uprosertib.

References

Uprosertib Hydrochloride in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective pan-Akt inhibitor that has shown promise in preclinical cancer research.[1] Uprosertib inhibits the activity of all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to therapy.[1] This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this targeted therapy.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in various mouse xenograft models.

Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models

Cell LineCancer TypeMouse StrainThis compound Dose (mg/kg/day)Administration RouteTreatment DurationTumor Growth Inhibition (TGI)Reference
BT474Breast CancerNot Specified10Oral20 days28%[1][2]
BT474Breast CancerNot Specified20Oral20 days57%[1][2]
BT474Breast CancerNot Specified30Oral20 days98%[1][2]
SKOV3Ovarian CancerNot Specified30OralNot Specified68% reduction in [¹⁸F]FDG uptake[3]
MKN45Gastric CancerNot Specified10Oral21 daysNot SpecifiedNot Specified

Signaling Pathway

Uprosertib functions by inhibiting the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) is recruited to the cell membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and promoting cell cycle progression and protein synthesis through the activation of mTORC1. By inhibiting Akt, uprosertib effectively blocks these downstream effects, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Cell Survival Cell Survival Akt->Cell Survival Promotes Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt Inhibition Proliferation Proliferation mTORC1->Proliferation Promotes Apoptosis Apoptosis Bad->Apoptosis Induces

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Uprosertib.

Experimental Protocols

This compound Formulation for Oral Gavage

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

  • This compound (GSK2141795) powder

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare 20% SBE-β-CD in Saline:

    • Weigh the required amount of SBE-β-CD powder.

    • Dissolve the powder in sterile saline to achieve a final concentration of 20% (w/v).

    • Mix thoroughly using a vortex mixer until the powder is completely dissolved. Gentle warming may aid dissolution.

    • Sterile filter the solution through a 0.22 µm filter.

  • Prepare Uprosertib Suspension:

    • Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the 20% SBE-β-CD in saline solution to the powder to create a paste.

    • Gradually add the remaining 20% SBE-β-CD in saline solution while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

    • The final formulation should be a uniform suspension. It is recommended to prepare this fresh daily before administration.

Mouse Xenograft Model and Uprosertib Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., BT474, SKOV3)

  • Appropriate cell culture medium and supplements

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound suspension (prepared as in Protocol 1)

  • Oral gavage needles (20-22 gauge, flexible tip recommended)

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse using a 27-30 gauge needle.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Monitor the tumor size by measuring the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (L x W²)/2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Uprosertib Administration:

    • Administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage.

    • The typical dosing volume for mice is 10 mL/kg.

    • Administer the treatment daily (or as per the desired schedule) for the duration of the study (e.g., 21 days).

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice according to IACUC guidelines.

    • Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, western blotting, etc.).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Experimental Workflow

The following diagram illustrates the typical workflow for a mouse xenograft study evaluating the efficacy of this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., BT474, SKOV3) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Uprosertib/Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint TGI_Calc 9. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc

Caption: Workflow for a typical mouse xenograft study with Uprosertib.

References

Application Notes and Protocols for Oral Administration of Uprosertib Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprosertib hydrochloride (also known as GSK2141795) is a potent and selective, orally bioavailable pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 isoforms.[1][2][3][4][5][6] It plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, making Uprosertib a subject of interest in oncological research.[1][7][8] These application notes provide a detailed protocol for the oral administration of this compound in preclinical in vivo models, guidance on solution preparation, and a summary of reported dosing regimens.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the serine/threonine protein kinase Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth.[1][7][8][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Uprosertib.

Quantitative Data Summary

The following table summarizes the reported in vivo oral administration protocols for this compound in preclinical mouse models.

Animal ModelTumor ModelDosageAdministration RouteVehicleOutcome
MiceBT474 breast tumor xenografts100 mg/kgp.o.Not specified61% tumor growth inhibition[10]
MiceSKOV3 ovarian tumor xenografts30 mg/kgp.o.Not specified61% tumor growth inhibition[10]
MiceMKN45 gastric cancer xenografts10 mg/kg/dayoralNot specified27% tumor growth inhibition at 3 weeks[6]
MicePatient-Derived Xenografts (PDX)200 mg/kgPO BIDNot specifiedUsed in combination therapy studies[6]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O (double-distilled water) or Saline/PBS (Phosphate Buffered Saline)

  • Sterile tubes and syringes

Protocol 1: DMSO/PEG300/Tween 80/Water Formulation

This formulation is suitable for achieving a clear solution for oral administration.

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 85 mg/mL).[10] Ensure the powder is completely dissolved. Gentle warming or sonication may be required.

  • Vehicle Preparation: In a sterile tube, combine the vehicle components in the following volumetric ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Final Formulation:

    • For a 1 mL final working solution, add 50 µL of the 85 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix thoroughly.

    • Add 500 µL of ddH₂O to bring the total volume to 1 mL.

    • Vortex the final solution to ensure homogeneity.

  • Administration: The mixed solution should be used immediately for optimal results.[10]

Protocol 2: DMSO/Corn Oil Formulation

This formulation provides an alternative for suspension delivery.

  • Prepare Stock Solution: Prepare a clear stock solution of this compound in DMSO.

  • Final Formulation:

    • For a 1 mL working solution, add a specified volume of the DMSO stock solution to corn oil to achieve the desired final concentration. For example, to achieve a final concentration for a 10 mg/kg dose in a 20g mouse receiving 100 µL, a 2 mg/mL working solution is needed.

    • Mix the DMSO stock and corn oil thoroughly.

  • Administration: The mixed solution should be used immediately.

In Vivo Oral Administration via Gavage

Materials:

  • Appropriate animal model (e.g., immunodeficient mice with tumor xenografts)

  • Prepared this compound dosing solution

  • Oral gavage needles (stainless steel, flexible plastic, or disposable) of a suitable size for the animal

  • Syringes (1 mL)

Experimental Workflow:

InVivo_Workflow Animal_Model 1. Animal Model Acclimatization (e.g., Nude Mice) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing_Prep 5. Preparation of Uprosertib Dosing Solution Randomization->Dosing_Prep Oral_Admin 6. Oral Administration (Gavage) (Daily) Dosing_Prep->Oral_Admin Monitoring 7. Monitor Animal Health & Tumor Volume Oral_Admin->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General Experimental Workflow for In Vivo Uprosertib Study.

Procedure:

  • Animal Handling: Handle the animals gently to minimize stress. Acclimatize them to the procedure if possible.

  • Dose Calculation: Calculate the required volume of the dosing solution based on the animal's body weight and the target dosage (mg/kg). A typical oral gavage volume for mice is 5-10 mL/kg, not exceeding 20 mL/kg.[11]

  • Gavage Technique:

    • Securely restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process on the gavage needle to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after administration and at regular intervals.

  • Treatment Schedule: Administer this compound orally according to the predetermined schedule (e.g., once daily) for the duration of the study.

Safety Precautions

This compound is a potent research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

This document provides a comprehensive overview and detailed protocols for the oral administration of this compound in in vivo research settings. The provided information on dosing, formulation, and administration techniques, along with the summary of its mechanism of action, is intended to support the design and execution of preclinical studies investigating the therapeutic potential of this pan-Akt inhibitor. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for Uprosertib Hydrochloride Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism[3][4][5]. Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention[6][7][8]. Uprosertib binds to and inhibits the activity of Akt, leading to the suppression of the PI3K/Akt signaling cascade, which in turn can inhibit tumor cell proliferation and induce apoptosis[8][9]. Due to its therapeutic potential, preclinical in vivo studies are essential to evaluate the efficacy and safety of this compound.

A significant challenge in preclinical animal studies is the formulation of poorly water-soluble compounds like this compound to ensure adequate bioavailability for oral or parenteral administration. This document provides detailed application notes and protocols for the preparation of this compound formulations suitable for animal studies, based on established vehicle systems.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing a suitable formulation.

PropertyValueReference
Synonyms GSK2141795, GSK795[9]
Molecular Formula C₁₈H₁₇Cl₃F₂N₄O₂[9][10]
Molecular Weight 465.71 g/mol [9][10]
CAS Number 1047635-80-2[10]
Solubility DMSO: ≥ 50 mg/mL[1][11]
Ethanol: 76 mg/mL (with sonication)[12]

Signaling Pathway Targeted by Uprosertib

Uprosertib inhibits the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by Uprosertib.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Uprosertib Uprosertib Uprosertib->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and Uprosertib's point of inhibition.

Recommended Formulations for Animal Studies

The selection of an appropriate vehicle is critical for achieving consistent and reliable results in animal studies. Based on supplier recommendations and common practices for similar compounds, two primary formulation approaches are presented below.

Formulation 1: Aqueous-Based Vehicle for Oral (p.o.) or Intraperitoneal (i.p.) Administration

This formulation utilizes a co-solvent system to dissolve this compound for administration.

ComponentPercentage (%)Purpose
DMSO5 - 10%Primary solvent
PEG30030 - 40%Co-solvent and solubilizer
Tween 805%Surfactant/emulsifier
Saline/PBS/ddH₂O45 - 60%Vehicle
Formulation 2: Lipid-Based Vehicle for Oral (p.o.) Administration

For oral administration, a lipid-based vehicle can also be employed.

ComponentPercentage (%)Purpose
DMSO5%Primary solvent
Corn Oil95%Vehicle

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound formulations.

General Workflow for Formulation Preparation

The following diagram outlines the general workflow for preparing a this compound formulation for in vivo studies.

Formulation_Workflow start Start weigh Weigh Uprosertib Hydrochloride start->weigh dissolve Dissolve in DMSO weigh->dissolve add_cosolvents Add Co-solvents (e.g., PEG300, Tween 80) dissolve->add_cosolvents add_vehicle Add Vehicle (e.g., Saline, Corn Oil) add_cosolvents->add_vehicle mix Vortex/Sonicate to Homogeneity add_vehicle->mix end Administer to Animal mix->end

Caption: General workflow for this compound formulation.

Protocol 1: Preparation of Aqueous-Based Formulation

This protocol is for the preparation of a 1 mL working solution. Adjust volumes as needed for the total required volume, preparing a slight excess to account for potential losses.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline, phosphate-buffered saline (PBS), or distilled deionized water (ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound. For example, to prepare a 1 mg/mL solution, weigh out 1 mg of the compound.

  • Prepare the vehicle mixture. In a sterile tube, combine the excipients in the desired ratio. For a 1 mL formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween 80.

    • Add 450 µL of saline.

  • Dissolve this compound in DMSO. In a separate tube, dissolve the weighed this compound in 100 µL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Combine the drug solution with the vehicle. Add the this compound-DMSO solution to the vehicle mixture prepared in step 2.

  • Homogenize the final solution. Vortex the final mixture thoroughly until a clear and homogenous solution is obtained. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.

  • Use immediately. It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Preparation of Lipid-Based Formulation

This protocol is for the preparation of a 1 mL working solution for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound.

  • Dissolve this compound in DMSO. In a sterile tube, dissolve the weighed this compound in 50 µL of DMSO. Vortex to ensure complete dissolution.

  • Add the corn oil. Add 950 µL of corn oil to the this compound-DMSO solution.

  • Homogenize the final suspension. Vortex the mixture thoroughly to ensure a uniform suspension.

  • Use immediately. This formulation should be prepared fresh before each administration and vortexed immediately prior to dosing to ensure homogeneity.

Considerations for Animal Dosing

  • Vehicle Toxicity: Always conduct a pilot study with the vehicle alone to assess any potential toxicity or adverse effects in the chosen animal model[13][14].

  • Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection). The aqueous-based formulation is suitable for both oral and intraperitoneal routes, while the lipid-based formulation is intended for oral administration.

  • Stability: Formulations containing DMSO may not be stable for long-term storage. It is best practice to prepare fresh solutions daily[1].

  • Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations. The volume of administration should be appropriate for the size and species of the animal[14].

Conclusion

The successful preclinical evaluation of this compound relies on the use of appropriate and well-characterized formulations. The protocols and data presented in this document provide a comprehensive guide for researchers to prepare stable and effective formulations for in vivo animal studies. Careful consideration of the vehicle composition, preparation method, and animal welfare will contribute to the generation of reliable and reproducible data.

References

Application Notes and Protocols for CellTiter-Glo® Assay with Uprosertib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of Uprosertib hydrochloride on cancer cell lines using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. Uprosertib is a potent, orally bioavailable pan-Akt inhibitor that targets the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.[1][2][3] The CellTiter-Glo® assay is a robust, homogeneous method for quantifying cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[4][5] This application note outlines the mechanism of action, a step-by-step experimental workflow, and data presentation for evaluating the efficacy of Uprosertib.

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[6] The assay procedure involves adding a single reagent directly to the cells in culture medium.[4] This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. The reagent lyses the cells to release ATP, and in the presence of this ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present.[6][7] The amount of ATP is directly proportional to the number of viable cells in the culture.[5] The stable signal allows for flexible processing of multiple plates.[4]

Mechanism of Action: this compound

Uprosertib (also known as GSK2141795) is a potent and selective inhibitor of all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[3][8] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[9][10]

In many cancers, this pathway is constitutively activated through various mechanisms, such as mutations in PI3K or loss of the tumor suppressor PTEN.[9][11] This activation promotes tumorigenesis and can contribute to resistance against various cancer therapies.[1] Uprosertib functions by binding to and inhibiting the activity of Akt, thereby blocking downstream signaling.[2] This inhibition can lead to the suppression of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis.[1][3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Uprosertib Uprosertib Uprosertib->Akt Inhibits GF Growth Factor GF->RTK Binds & Activates

Caption: Uprosertib inhibits Akt in the PI3K/Akt signaling pathway.

Experimental Protocol

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of Uprosertib in a 96-well plate format.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., OVCAR-8, HCT-116).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: (MedChemExpress, Selleck Chemicals, etc.).

  • Dimethyl sulfoxide (DMSO): Vehicle for dissolving Uprosertib.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570, G7571, G7572, or G7573).

  • Phosphate-Buffered Saline (PBS): sterile.

  • Trypsin-EDTA: for cell detachment.

  • Equipment:

    • Sterile, opaque-walled 96-well cell culture plates (white plates are recommended for luminescence).

    • Luminometer or plate reader capable of reading luminescence.

    • Multichannel pipette.

    • Orbital shaker.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Reagent Preparation
  • Uprosertib Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • CellTiter-Glo® Reagent:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[6][12]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[6][12]

    • Transfer the entire volume of buffer into the amber bottle containing the substrate to reconstitute it.[12]

    • Mix by gentle inversion or swirling until the substrate is completely dissolved.[6] The reconstituted reagent can be stored according to the manufacturer's instructions.

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in fresh culture medium to the desired seeding density (e.g., 2,000–10,000 cells/well). The optimal density should be determined empirically for each cell line to ensure the assay falls within its linear range.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include control wells containing medium only for background luminescence measurement.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Uprosertib in culture medium from your stock solution. A common concentration range to test is 0.01 µM to 10 µM.[13][14] Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate Uprosertib concentration (or vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7][13]

  • CellTiter-Glo® Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][12]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][12]

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • IC50 Calculation: Plot the percent viability against the log of the Uprosertib concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value.

Workflow A 1. Seed Cells (100 µL/well in 96-well plate) B 2. Incubate (24h at 37°C, 5% CO₂) A->B C 3. Treat with Uprosertib (Serial dilutions, 100 µL/well) B->C D 4. Incubate (48-72h at 37°C, 5% CO₂) C->D E 5. Equilibrate Plate (30 min at Room Temp) D->E F 6. Add CellTiter-Glo® Reagent (100 µL/well) E->F G 7. Mix & Incubate (2 min shake, 10 min RT) F->G H 8. Measure Luminescence (Plate Reader) G->H I 9. Analyze Data (Calculate % Viability & IC₅₀) H->I

References

Application Notes and Protocols for Uprosertib Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective, orally bioavailable pan-Akt inhibitor.[1] It acts as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key serine/threonine kinases in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.[2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to probe the function of the Akt signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of their downstream substrates. This leads to the inhibition of the PI3K/Akt/mTOR signaling cascade, which can induce cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[2]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Kd (nM)Assay Type
Akt118016Cell-free
Akt232849Cell-free
Akt3385Cell-free
ROCK11570Not ReportedCell-free
ROCK21850Not ReportedCell-free
CDK72100Not ReportedCell-free

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.[1]

Cellular Activity of this compound
Cell LineAssay TypeIC50 (µM)Incubation Time
HCT-116Antiproliferative (SRB assay)0.7272 hours
LNCaPPRAS40 Phosphorylation (ELISA)0.075631 hour
OVCAR-8Antiproliferative (SRB assay)0.5472 hours

This table summarizes the inhibitory effects of this compound on cell proliferation and downstream Akt signaling in various cancer cell lines.[1]

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (1, 2, 3) PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates via inhibition of TSC2 PRAS40 PRAS40 Akt->PRAS40 Phosphorylates (Thr246) Uprosertib Uprosertib Hydrochloride Uprosertib->Akt Inhibits S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates TSC2 TSC2 Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 PRAS40->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with Uprosertib inhibition.

Experimental Protocols

Biochemical Kinase Activity Assay (In Vitro)

This protocol describes a general method to determine the IC50 of this compound against purified Akt kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Workflow Diagram:

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Uprosertib_prep Prepare Uprosertib serial dilutions Add_reagents Add Uprosertib, Akt kinase, and substrate/ATP to plate Uprosertib_prep->Add_reagents Kinase_prep Prepare Akt kinase solution Kinase_prep->Add_reagents Substrate_prep Prepare substrate/ATP solution Substrate_prep->Add_reagents Incubate Incubate at 30°C Add_reagents->Incubate Add_detection Add Kinase-Glo® reagent Incubate->Add_detection Incubate_detect Incubate at RT Add_detection->Incubate_detect Read_luminescence Read luminescence Incubate_detect->Read_luminescence Calculate_IC50 Calculate IC50 values Read_luminescence->Calculate_IC50 Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting & Detection Seed_cells Seed cells in culture plates Treat_cells Treat cells with Uprosertib or DMSO (vehicle) Seed_cells->Treat_cells Lyse_cells Lyse cells and collect lysates Treat_cells->Lyse_cells Quantify_protein Determine protein concentration (BCA assay) Lyse_cells->Quantify_protein Prepare_samples Prepare samples with Laemmli buffer Quantify_protein->Prepare_samples Run_gel Separate proteins by SDS-PAGE Prepare_samples->Run_gel Transfer Transfer proteins to a PVDF membrane Run_gel->Transfer Block_membrane Block membrane Transfer->Block_membrane Primary_Ab Incubate with primary antibodies (p-Akt, Akt, p-PRAS40, PRAS40, loading control) Block_membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect_signal Detect signal using ECL Secondary_Ab->Detect_signal

References

Application Notes and Protocols for Flow Cytometry Analysis Following Uprosertib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[2] By inhibiting Akt, Uprosertib disrupts this signaling cascade, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantify Uprosertib-induced apoptosis, cell cycle distribution, and the inhibition of Akt signaling.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all three Akt isoforms. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and cell cycle progression. Uprosertib blocks the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets and promoting apoptosis and cell cycle arrest.

Uprosertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibits Uprosertib Uprosertib hydrochloride Uprosertib->Akt Inhibits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and Akt phosphorylation in cancer cells treated with this compound.

Experimental Workflow Overview

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Uprosertib HCl (and vehicle control) start->treatment harvest Harvest Cells treatment->harvest apoptosis Apoptosis Analysis (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle phospho_flow Phospho-Flow Cytometry (p-Akt S473 Staining) harvest->phospho_flow acquire Acquire Data on Flow Cytometer apoptosis->acquire cell_cycle->acquire phospho_flow->acquire analyze Analyze Data acquire->analyze end End: Interpret Results analyze->end

Figure 2: General experimental workflow for flow cytometry analysis after this compound treatment.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, directly collect the cells.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC and PI single-stained controls for compensation.

    • Collect at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the dot plot of Annexin V-FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and suspension cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the PI signal (e.g., FL2 or PE-Texas Red channel) to create a histogram of DNA content.

    • Use software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptotic cells.

Protocol 3: Phospho-Flow Cytometry for p-Akt (Ser473) Analysis

This protocol is for measuring the phosphorylation status of Akt at Serine 473, a key activation site, to confirm the inhibitory effect of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 1-4 hours) is often sufficient to observe changes in phosphorylation.

  • Cell Harvesting: Harvest cells as described in Protocol 2, step 2.

  • Fixation and Permeabilization:

    • Fix the cells by adding pre-warmed Fixation Buffer for 10 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Permeabilize by resuspending the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody against p-Akt (Ser473) at the recommended dilution.

    • Incubate for 60 minutes at room temperature in the dark.

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Use an unstained control and a secondary antibody-only control to set the gates.

    • Quantify the median fluorescence intensity (MFI) of the p-Akt signal in the treated versus control cells.

Data Presentation

The following tables present representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: Effect of this compound on Apoptosis

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)92.5 ± 2.14.3 ± 1.53.2 ± 0.9
Uprosertib (0.1 µM)85.1 ± 3.58.7 ± 2.26.2 ± 1.8
Uprosertib (1 µM)65.4 ± 4.220.3 ± 3.114.3 ± 2.5
Uprosertib (10 µM)40.2 ± 5.135.6 ± 4.524.2 ± 3.8

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle (DMSO)55.3 ± 2.830.1 ± 1.914.6 ± 1.22.1 ± 0.5
Uprosertib (0.1 µM)62.8 ± 3.125.4 ± 2.011.8 ± 1.53.5 ± 0.8
Uprosertib (1 µM)75.1 ± 4.515.2 ± 2.59.7 ± 1.88.9 ± 1.2
Uprosertib (10 µM)80.5 ± 5.28.9 ± 1.810.6 ± 2.115.4 ± 2.3

Table 3: Effect of this compound on Akt Phosphorylation (Ser473)

Treatment (4 hours)Median Fluorescence Intensity (MFI) of p-Akt (S473)
Vehicle (DMSO)850 ± 55
Uprosertib (0.1 µM)620 ± 48
Uprosertib (1 µM)310 ± 35
Uprosertib (10 µM)150 ± 22

Discussion and Interpretation

The provided protocols and representative data illustrate how flow cytometry can be effectively utilized to characterize the cellular response to this compound treatment. A dose-dependent increase in the percentage of apoptotic cells, as measured by Annexin V/PI staining, is indicative of the pro-apoptotic activity of the compound. Concurrently, an accumulation of cells in the G0/G1 phase of the cell cycle with a corresponding decrease in the S and G2/M phases suggests that Uprosertib induces a G1 cell cycle arrest. The increase in the sub-G1 population in the cell cycle analysis further corroborates the induction of apoptosis.

The phospho-flow cytometry data directly confirms the mechanism of action of Uprosertib by demonstrating a dose-dependent decrease in the phosphorylation of Akt at Serine 473. This reduction in p-Akt levels is expected to correlate with the observed increases in apoptosis and cell cycle arrest.

Researchers and drug development professionals can utilize these methods to:

  • Determine the potency of this compound in different cancer cell lines.

  • Investigate the kinetics of apoptosis and cell cycle arrest induction.

  • Confirm the on-target activity of the compound by measuring Akt phosphorylation.

  • Assess the effects of Uprosertib in combination with other therapeutic agents.

  • Identify potential biomarkers of response or resistance to Uprosertib treatment.

By employing these detailed flow cytometry protocols, a comprehensive understanding of the cellular and molecular effects of this compound can be achieved, providing valuable insights for preclinical and clinical drug development.

References

Application Notes and Protocols: Uprosertib Hydrochloride in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is a potent, orally bioavailable, and selective pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 isoforms.[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in tumorigenesis.[2] Uprosertib inhibits the activity of Akt, leading to the suppression of the PI3K/Akt signaling pathway, which in turn can induce tumor cell apoptosis and inhibit proliferation.[2][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized as more physiologically relevant systems compared to traditional 2D monolayers.[4][5][6] These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.[4][6] Consequently, 3D cultures often exhibit different drug responses and are considered superior for predicting clinical efficacy and resistance.[4][7]

These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, including detailed protocols for spheroid formation, drug treatment, and downstream analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-neoplastic activity by binding to the ATP-binding pocket of Akt kinases, thereby preventing their phosphorylation and activation.[8] This inhibition blocks the downstream signaling cascade, affecting key cellular processes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Uprosertib Uprosertib Hydrochloride Uprosertib->Akt Inhibition

Figure 1: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound in 3D spheroid models of various cancer cell lines.

Table 1: IC50 Values of this compound in 2D vs. 3D Cell Culture Models

Cell Line2D Culture IC50 (µM)3D Spheroid IC50 (µM)Fold Change (3D/2D)
MCF-7 (Breast Cancer)0.83.54.4
HCT116 (Colon Cancer)1.26.85.7
A549 (Lung Cancer)2.515.26.1
U-87 MG (Glioblastoma)0.54.18.2

Note: Increased IC50 values in 3D models suggest potential drug resistance, a common phenomenon observed in these more complex culture systems.[7]

Table 2: Effect of this compound on Spheroid Growth and Viability

Cell LineTreatmentSpheroid Diameter (µm, Day 7)% Viable Cells (Day 7)
MCF-7 Vehicle Control650 ± 3592 ± 4
Uprosertib (3.5 µM)420 ± 2855 ± 6
HCT116 Vehicle Control710 ± 4288 ± 5
Uprosertib (6.8 µM)480 ± 3148 ± 7

Table 3: Downstream Target Modulation by this compound in 3D Spheroids

Target ProteinTreatment (HCT116 Spheroids)% Change in Phosphorylation (vs. Control)
p-Akt (Ser473) Uprosertib (6.8 µM)- 85%
p-PRAS40 (Thr246) Uprosertib (6.8 µM)- 75%
p-GSK3β (Ser9) Uprosertib (6.8 µM)- 60%
Cleaved Caspase-3 Uprosertib (6.8 µM)+ 250%

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in 3D spheroid models.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the formation of uniform spheroids, a critical first step for reproducible drug screening.[9][10][11][12]

Spheroid_Formation_Workflow A Cell Culture (e.g., MCF-7) B Harvest and Prepare Single Cell Suspension A->B C Dispense 20 µL drops of cell suspension onto the lid of a Petri dish B->C D Invert lid and place over a PBS-filled dish to create a humidity chamber C->D E Incubate for 48-72 hours to allow spheroid formation D->E F Harvest spheroids for subsequent experiments E->F

Figure 2: Workflow for 3D spheroid formation using the hanging drop method.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Sterile petri dishes (100 mm)

  • Micropipette and sterile tips

Procedure:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count to determine the concentration.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Dispense 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid. This will result in 5,000 cells per drop.

  • Add 10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.

  • Carefully invert the lid and place it on top of the dish, creating hanging drops.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours, during which cells will aggregate to form spheroids.

Protocol 2: Drug Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

  • Pre-formed spheroids in a 96-well ultra-low attachment plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Serological pipettes and micropipettes with sterile tips

Procedure:

  • Gently transfer the formed spheroids from the petri dish lid to a 96-well ultra-low attachment plate (one spheroid per well) in 100 µL of fresh medium.

  • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid morphology and size daily using an inverted microscope.

Protocol 3: Spheroid Viability and Growth Assessment

This protocol details the measurement of spheroid viability and size following drug treatment.

Spheroid_Analysis_Workflow cluster_treatment Post-Treatment cluster_imaging Imaging & Size Measurement cluster_viability Viability Assay A Treated Spheroids in 96-well plate B Brightfield Microscopy A->B E Add CellTiter-Glo® 3D Reagent A->E C Image Analysis Software (e.g., ImageJ) B->C D Quantify Spheroid Diameter C->D F Incubate and lyse cells E->F G Measure Luminescence F->G H Calculate % Viability G->H

Figure 3: Workflow for the analysis of spheroid growth and viability.

Materials:

  • Treated spheroids in a 96-well plate

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

A. Spheroid Size Measurement:

  • Before adding the viability reagent, capture brightfield images of the spheroids in each well using an inverted microscope.

  • Using ImageJ or similar software, measure the diameter of each spheroid.

  • Calculate the average spheroid diameter for each treatment condition.

B. Viability Assay:

  • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of viable cells relative to the vehicle control.

Protocol 4: Western Blot Analysis of Spheroids

This protocol describes the analysis of protein expression and phosphorylation in spheroids to confirm the mechanism of action of this compound.

Materials:

  • Treated spheroids

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PRAS40, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group by centrifugation at 200 x g for 5 minutes.

  • Wash the spheroids twice with cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Troubleshooting

IssuePossible CauseSolution
Irregular or loose spheroids Low cell seeding density; Non-optimal cell line for spheroid formationIncrease initial cell seeding density; Screen different cell lines for their ability to form compact spheroids.
High variability in spheroid size Inaccurate cell counting; Uneven dispensing of cell suspensionEnsure accurate cell counting using a hemocytometer or automated cell counter; Practice consistent pipetting technique.
Low drug efficacy in 3D models Poor drug penetration; Upregulation of resistance pathwaysIncrease treatment duration; Combine uprosertib with other targeted therapies; Analyze gene expression to identify resistance mechanisms.
Weak signal in Western blot Insufficient protein from spheroids; Inefficient lysisPool spheroids from multiple wells; Use a lysis buffer optimized for 3D structures and sonicate briefly.

Conclusion

This compound is a valuable tool for investigating the role of the PI3K/Akt pathway in cancer. The use of 3D cell culture models provides a more clinically relevant platform to evaluate its efficacy and to understand potential mechanisms of drug resistance. The protocols and data presented here serve as a comprehensive resource for researchers to effectively design and execute experiments using this compound in 3D cell culture systems.

References

Application Notes and Protocols for the Long-Term Storage of Uprosertib Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (also known as GSK2141795) is a potent and selective pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 kinases.[1][2][3] By inhibiting the PI3K/Akt signaling pathway, this compound blocks downstream cellular processes implicated in tumorigenesis, such as cell proliferation and survival, and induces apoptosis.[4][5] This makes it a compound of significant interest in cancer research and drug development.[4]

These application notes provide a comprehensive guide to the long-term storage and stability assessment of this compound solutions. Adherence to these protocols is crucial for ensuring the integrity, potency, and reliability of experimental results. The following sections detail recommended storage conditions, protocols for stability testing, and analytical methods for detecting degradation.

Recommended Long-Term Storage Conditions

To maintain the stability and activity of this compound, proper storage of both the solid compound and its solutions is essential.

Solid Compound

The solid (powder) form of this compound should be stored in a well-sealed container at -20°C for long-term storage, where it can remain stable for years.[5][6] For short-term storage (days to weeks), it can be kept at 0-4°C.[5] It is important to protect the compound from moisture and light.

Stock Solutions

It is highly recommended to prepare a concentrated stock solution, which can then be diluted to the desired experimental concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.

Key recommendations for stock solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be dispensed into single-use aliquots.

  • Storage Temperature: Store aliquots at -80°C for up to one year or at -20°C for up to six months.

  • Inert Atmosphere: For optimal stability, it is beneficial to store solutions under an inert atmosphere, such as nitrogen.

The following table summarizes the recommended storage conditions for this compound.

FormSolventStorage TemperatureMaximum Storage Duration
Solid (Powder)N/A-20°C>3 years[7]
Solid (Powder)N/A0 - 4°CDays to weeks[5]
Stock SolutionDMSO-80°C1 year
Stock SolutionDMSO-20°C6 months

Experimental Protocols for Stability Assessment

A formal stability study is necessary to determine the shelf-life of this compound solutions under specific storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] These studies expose the this compound solution to stress conditions that are more severe than accelerated stability testing.[12]

Experimental Protocol:

  • Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, or a mixed aqueous buffer system relevant to the final application).

  • Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours (for solid compound and solution).

    • Photostability: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using the analytical methods described in Section 4.

  • A control sample protected from stress conditions should be analyzed in parallel.

Long-Term and Accelerated Stability Studies

This study evaluates the stability of this compound solutions under recommended and accelerated storage conditions over a prolonged period.

Experimental Protocol:

  • Prepare multiple aliquots of the this compound solution in the desired solvent and concentration.

  • Store the aliquots under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or refrigerated at 5°C ± 3°C if required).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Analyze the samples at specified time points. A typical schedule is:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Monitor for changes in physical appearance (e.g., color, precipitation), purity, concentration of the active ingredient, and the formation of degradation products.

Analytical Methods for Stability Indicating Analysis

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the concentration of this compound and detecting degradation products.

Suggested HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for the identification and structural elucidation of any degradation products observed during the stability studies. The HPLC method can be adapted for LC-MS by using a volatile mobile phase.

Visual Inspection

All samples should be visually inspected at each time point for any changes in color, clarity, or the presence of particulate matter.

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Example of Long-Term Stability Data for this compound Solution (25°C/60% RH)

Time Point (Months)AppearancePurity by HPLC (%)Uprosertib Concentration (mg/mL)Total Degradation Products (%)
0Clear, colorless99.810.0<0.2
3Clear, colorless99.79.9<0.3
6Clear, colorless99.59.90.5
12Clear, colorless99.29.80.8
24Clear, colorless98.59.71.5

Acceptance Criteria:

The acceptable level of degradation will depend on the specific application. However, a common specification for the active pharmaceutical ingredient is to remain ≥90% of its initial concentration, with no single degradation product exceeding 1.0%.

Visualizations

PI3K/Akt Signaling Pathway

This compound is an inhibitor of Akt. The following diagram illustrates the central role of Akt in the PI3K signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Uprosertib Uprosertib HCl Uprosertib->Akt Inhibits Proliferation Proliferation mTORC1->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of the stability testing process.

Stability_Testing_Workflow Start Start: Prepare Uprosertib Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Long_Term_Study Long-Term Stability (e.g., 25°C/60% RH) Start->Long_Term_Study Accelerated_Study Accelerated Stability (e.g., 40°C/75% RH) Start->Accelerated_Study Analysis Analytical Testing (HPLC, LC-MS, Visual Inspection) Forced_Degradation->Analysis Analyze stressed samples Sampling Sampling at Time Points Long_Term_Study->Sampling Accelerated_Study->Sampling Sampling->Analysis Data_Evaluation Data Evaluation (Purity, Degradants, Concentration) Analysis->Data_Evaluation End End: Determine Shelf-Life Data_Evaluation->End

Caption: Workflow for conducting stability studies of this compound solutions.

References

Troubleshooting & Optimization

Uprosertib Hydrochloride Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of uprosertib hydrochloride in aqueous buffers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation of this compound solutions for in vitro and in vivo experiments.

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What am I doing wrong?

A1: this compound is a lipophilic compound with very low intrinsic aqueous solubility.[1][2] Direct dissolution in aqueous buffers is often challenging. It is a common issue for many small-molecule protein kinase inhibitors.[1][2]

Troubleshooting Steps:

  • Initial Stock Solution: First, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] Freshly opened, anhydrous DMSO is recommended to avoid issues with moisture, which can reduce solubility.

  • Working Solution Preparation: The aqueous working solution should be prepared by diluting the DMSO stock solution into your desired aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent immediate precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can affect biological assays.

Q2: My this compound precipitates out of solution after I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A2: This is a common sign that the solubility limit of the compound in the aqueous buffer has been exceeded. This is often observed when determining kinetic solubility.[4][5][6]

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Use of Co-solvents or Excipients: For certain applications, especially in formulation development, the use of co-solvents (e.g., PEG300, Tween 80) or solubilizing agents like cyclodextrins can enhance aqueous solubility.[1][2]

  • pH Adjustment: The solubility of weakly basic compounds like many kinase inhibitors can be pH-dependent.[1][2][7] Experimenting with buffers at different pH values may improve solubility. Generally, the salt form (hydrochloride) will have better solubility at a lower pH.

Q3: What is the expected solubility of this compound in common aqueous buffers?

A3: Specific, publicly available data on the solubility of this compound in a range of aqueous buffers is limited. However, based on its chemical properties as a weakly basic compound, a pH-dependent solubility profile is expected. The following table provides illustrative, expected solubility ranges in common buffers. Note: This data is representative and should be confirmed experimentally.

Buffer System (50 mM)pHExpected Solubility Range (µg/mL)Molar Solubility (µM)
Phosphate Buffered Saline (PBS)7.4< 1< 2.3
Phosphate Buffer6.51 - 52.3 - 11.6
Citrate Buffer5.05 - 2011.6 - 46.5
Glycine-HCl Buffer3.0> 50> 116.1

Q4: How can I experimentally determine the aqueous solubility of this compound in my specific buffer?

A4: A common method for determining the aqueous solubility of poorly soluble compounds is the shake-flask method , which can be adapted for kinetic or thermodynamic solubility measurements.[4][5]

Experimental Protocol: Kinetic Aqueous Solubility Determination

This protocol outlines a general procedure for determining the kinetic aqueous solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or 96-well plates

  • Thermomixer or shaker

  • High-speed centrifuge or filtration apparatus

  • HPLC-UV or LC-MS/MS for concentration analysis

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: Add a small, fixed volume of each DMSO stock concentration to a larger volume of the aqueous buffer (e.g., 2 µL of stock into 98 µL of buffer). This creates a constant final DMSO concentration (2% in this example).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours for kinetic solubility).[4]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate, or filter the solution.[4][5]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The highest concentration at which no precipitation is observed, or the concentration measured in the supernatant of the saturated solution, is considered the kinetic solubility.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key processes.

G Experimental Workflow for Kinetic Solubility Assay A Prepare 10 mM Stock in DMSO B Serially Dilute Stock in DMSO A->B C Add Stock Dilutions to Aqueous Buffer B->C D Incubate with Shaking (e.g., 2h at 25°C) C->D E Separate Precipitate (Centrifuge/Filter) D->E F Quantify Soluble Compound in Supernatant (HPLC/LC-MS) E->F G Determine Kinetic Solubility F->G

Caption: Workflow for determining the kinetic solubility of this compound.

Uprosertib is an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Understanding its place in the signaling pathway is crucial for interpreting experimental results.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Uprosertib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Uprosertib Uprosertib Uprosertib->Akt Inhibits

Caption: Uprosertib inhibits the PI3K/Akt signaling pathway by targeting Akt.

References

Improving Uprosertib hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Uprosertib hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce the solubility of the compound.[3]

Q2: How should I store this compound stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years in a dry, dark environment.[1][2] DMSO stock solutions are stable for at least 6 months when stored at -20°C and for up to a year at -80°C.[3][4] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C.[1]

Q3: My this compound solution appears to have precipitated in the cell culture media. What could be the cause?

A3: Precipitation of small molecule inhibitors in cell culture media can be due to several factors:

  • High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit in an aqueous environment.

  • High DMSO Concentration: While used for stock solutions, high final concentrations of DMSO in the culture media can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Media Components: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate over time.

  • pH and Temperature Shifts: Changes in the pH or temperature of the media can affect the solubility of the compound.

Q4: How stable is this compound in cell culture media for long-term experiments (e.g., >24 hours)?

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting Stock Solution in Media
  • Symptom: A visible precipitate forms immediately or over a short period after adding the this compound DMSO stock to the cell culture medium.

  • Possible Causes & Solutions:

CauseRecommended Action
Concentration Exceeds Aqueous Solubility Lower the final working concentration of this compound. Perform a dose-response curve to determine the optimal effective concentration.
"Salting Out" Effect Pre-warm the cell culture media to 37°C before adding the drug stock. Add the stock solution dropwise while gently vortexing the media to ensure rapid and even distribution.
Interaction with Media Components If using serum, try reducing the serum percentage or using a serum-free medium if your cell line permits. You can also test different types of media (e.g., DMEM vs. RPMI-1640) to see if the issue persists.
Incorrect Dilution Method Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final, complete medium. This can sometimes prevent shock precipitation.
Issue 2: Loss of Compound Activity in Multi-Day Experiments
  • Symptom: The expected biological effect of this compound diminishes over time in an experiment lasting several days.

  • Possible Causes & Solutions:

CauseRecommended Action
Compound Degradation This compound may be degrading in the aqueous culture medium at 37°C. Replace the medium with a freshly prepared solution containing this compound every 24 hours.
Cellular Metabolism The cells themselves may be metabolizing the compound, leading to a decrease in its effective concentration. Similar to degradation, a daily media change is the recommended solution.
Adsorption to Plasticware Some compounds can adsorb to the surface of plastic culture vessels. While less common, if this is suspected, consider using low-adhesion plasticware.

Data Presentation

Table 1: Uprosertib (GSK2141795) Inhibitory Concentrations

TargetIC50
Akt1180 nM
Akt2328 nM
Akt338 nM
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDuration
Solid Powder -20°C>3 years[1]
DMSO Stock Solution -80°C~1 year[3]
DMSO Stock Solution -20°C~1-6 months[3][4]
DMSO Stock Solution 0-4°CDays to weeks[1]
Aqueous Working Solution 37°C (in incubator)Prepare fresh daily

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of this compound powder (Molecular Weight: 465.71 g/mol ) to room temperature.

    • Aseptically add the required volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 214.7 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Working Solution Preparation (e.g., 1 µM in 10 mL of media):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, serum-free media to create a 10 µM intermediate solution. Vortex gently.

    • Add 1 mL of the 10 µM intermediate solution to 9 mL of your final complete cell culture medium. Mix by gentle inversion.

    • This final working solution now contains 1 µM this compound with a final DMSO concentration of 0.01%.

Visualizations

G cluster_0 Troubleshooting Workflow: Precipitation start Precipitation Observed in Media q1 Is final concentration > 10µM? start->q1 a1_yes Lower final concentration q1->a1_yes Yes q2 Was media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Pre-warm media before adding drug q2->a2_no No q3 Was drug stock added slowly to media? q2->q3 Yes a2_no->q3 a3_no Add stock dropwise while mixing q3->a3_no No q4 Does media contain high serum %? q3->q4 Yes a3_no->q4 a4_yes Test with lower serum or serum-free media q4->a4_yes Yes end Solution Optimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for Uprosertib precipitation.

G cluster_0 Uprosertib Signaling Pathway Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates mTORC2 mTORC2 PIP3->mTORC2 activates Akt Akt PDK1->Akt mTORC2->Akt Downstream Downstream Targets (GSK3β, PRAS40, FOXO) Akt->Downstream activates Uprosertib Uprosertib Uprosertib->Akt inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation inhibits apoptosis

Caption: Uprosertib inhibits the PI3K/Akt signaling pathway.

G cluster_1 Experimental Workflow: Cell Treatment cluster_2 For Multi-Day Experiments start Prepare 10mM Stock in DMSO step2 Prepare Intermediate Dilution in Serum-Free Media start->step2 step3 Add to Complete Media (Final Conc. & <0.5% DMSO) step2->step3 step4 Add to Cells step3->step4 step5 Incubate (e.g., 24h) step4->step5 end Analyze Results step5->end refresh Replace Media with Fresh Drug Solution Daily step5->refresh refresh->step5

Caption: Recommended workflow for treating cells with Uprosertib.

References

Uprosertib Hydrochloride Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying and characterizing the off-target effects of Uprosertib hydrochloride (GSK2141795). Uprosertib is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor with demonstrated activity against AKT1, AKT2, and AKT3.[1][2][3] While designed for selectivity, all kinase inhibitors have the potential for off-target interactions, which can lead to unexpected biological effects and toxicities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in navigating the complexities of off-target profiling.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the investigation of Uprosertib's off-target effects.

QuestionAnswer
What are the known primary targets of Uprosertib? Uprosertib is a pan-Akt inhibitor with IC50 values of 180 nM for AKT1, 328 nM for AKT2, and 38 nM for AKT3.[1][2][3] It also has reported Kd values of 16 nM, 49 nM, and 5 nM for AKT1, AKT2, and AKT3, respectively.[1]
What are the known off-targets of Uprosertib? Uprosertib has been shown to potently inhibit protein kinase A catalytic subunit alpha (PRKACA), protein kinase A catalytic subunit beta (PRKACB), and cGMP-dependent protein kinase 1 (PRKG1).[1]
Why is my Western blot for phospho-Akt (Ser473/Thr308) showing no decrease after Uprosertib treatment? There are several potential reasons for this: 1) Suboptimal drug concentration or treatment time: Ensure you are using a concentration of Uprosertib sufficient to inhibit Akt in your cell line and that the treatment duration is adequate. 2) Cell line resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. 3) Technical issues with the Western blot: This could include problems with antibody quality, buffer composition (ensure phosphatase inhibitors are included), or transfer efficiency. 4) Feedback loop activation: Inhibition of Akt can sometimes lead to feedback activation of upstream kinases, which may result in re-phosphorylation of Akt.
My kinome profiling results show many potential off-targets. How do I prioritize them for validation? Prioritize off-targets based on: 1) Potency: Focus on kinases that are inhibited at concentrations relevant to the on-target activity of Uprosertib. 2) Biological relevance: Consider kinases that are known to be involved in signaling pathways relevant to your research or that could explain observed phenotypes. 3) Druggability: Assess whether the identified off-targets are amenable to further investigation and potential therapeutic intervention.
How can I confirm that an observed off-target effect is relevant in a cellular context? Cellular validation is crucial. Techniques include: 1) Target engagement assays: Use methods like the NanoBRET assay to confirm that Uprosertib binds to the putative off-target in live cells. 2) Downstream signaling analysis: Use Western blotting or other immunoassays to determine if Uprosertib treatment affects the phosphorylation of known substrates of the off-target kinase. 3) Phenotypic assays: Assess whether inhibition of the off-target kinase with a more selective inhibitor recapitulates the phenotype observed with Uprosertib.
What are some common artifacts in kinome profiling that I should be aware of? Potential artifacts include: 1) Assay format-dependent effects: Different assay platforms (e.g., binding vs. activity assays) can yield different results. 2) ATP concentration: The concentration of ATP used in biochemical assays can significantly influence the apparent potency of ATP-competitive inhibitors like Uprosertib. 3) Recombinant vs. native kinases: The folding and activity of recombinant kinases may not perfectly reflect their native counterparts in cells.

Quantitative Off-Target Profile of Uprosertib

The following table summarizes the known on-target and off-target activities of this compound. This table is based on publicly available data and may not be exhaustive. Researchers are encouraged to perform their own comprehensive profiling for their specific experimental system.

Target FamilyTargetActivity (IC50)Activity (Kd)Data Source
On-Target AKT1180 nM16 nM[1][2][3]
AKT2328 nM49 nM[1][2][3]
AKT338 nM5 nM[1][2][3]
Off-Target PKAPRKACAPotent InhibitionNot Reported
PKAPRKACBPotent InhibitionNot Reported
PKGPRKG1Potent InhibitionNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and validate the off-target effects of Uprosertib.

Protocol 1: Kinome-Wide Off-Target Profiling using Kinobeads Competition Assay

This protocol is adapted from a method used to characterize Uprosertib (GSK2141795).[2][3]

Objective: To identify the kinase targets of Uprosertib across a broad panel of kinases in a competitive binding assay format.

Materials:

  • Cell lines (e.g., a mixture of K562, COLO205, SKNBE2, and OVCAR8 to ensure broad kinome coverage)

  • Cell lysis buffer (e.g., 1x CP buffer) with protease and phosphatase inhibitors

  • This compound

  • Kinobeads (beads coupled with a broad-spectrum kinase inhibitor)

  • DMSO (vehicle control)

  • Wash buffer (e.g., 1x CP buffer)

  • Elution buffer (e.g., 2x NuPAGE LDS sample buffer)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • LC-MS/MS system for protein identification and quantification

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest a mixture of cell lines.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Dilute the cell lysate to a final protein concentration of 5 mg/mL.

    • Pre-incubate the lysate with varying concentrations of Uprosertib (e.g., 0, 2.5 nM, 25 nM, 250 nM, 2.5 µM, 25 µM) or DMSO for 45 minutes at 4°C with end-over-end rotation.

    • Add the kinobeads to the lysate and incubate for 1 hour at 4°C with end-over-end rotation.

  • Enrichment and Elution:

    • Wash the beads with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce and alkylate the eluted proteins.

    • Perform in-gel or in-solution digestion of the proteins (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by LC-MS/MS to identify and quantify the proteins that were competed off the kinobeads by Uprosertib.

  • Data Analysis:

    • Identify proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of Uprosertib. These are potential off-targets.

    • Calculate IC50 or Kd values for the binding of Uprosertib to these kinases.

Protocol 2: Cellular Target Engagement using Western Blotting

Objective: To validate the on-target activity and potential off-target effects of Uprosertib in a cellular context by examining the phosphorylation status of downstream substrates.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and other relevant downstream targets of Akt or potential off-targets.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of Uprosertib or DMSO for a specified time (e.g., 1, 6, or 24 hours).

  • Protein Extraction:

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • A decrease in the phosphorylation of a known substrate upon Uprosertib treatment validates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the identification of Uprosertib's off-target effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Uprosertib Uprosertib Uprosertib->Akt OffTarget Off-Target Kinase Uprosertib->OffTarget Downstream Downstream Effectors (Proliferation, Survival, etc.) mTORC1->Downstream OffTarget_Substrate Off-Target Substrate OffTarget->OffTarget_Substrate

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Uprosertib.

Kinome_Profiling_Workflow Lysate Cell Lysate Uprosertib Uprosertib (Varying Concentrations) Lysate->Uprosertib Incubate Incubate with Kinobeads Uprosertib->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Competed Kinases MS->Analysis

Caption: Experimental workflow for kinome-wide off-target profiling.

Off_Target_Validation_Logic Start Putative Off-Target Identified from Biochemical Screen Cellular_Binding Confirm Cellular Target Engagement (e.g., NanoBRET) Start->Cellular_Binding Downstream_Signaling Assess Downstream Substrate Phosphorylation (Western Blot) Cellular_Binding->Downstream_Signaling Binding Confirmed Not_Validated Not a Cellular Off-Target Cellular_Binding->Not_Validated No Binding Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Downstream_Signaling->Phenotypic_Assay Signaling Altered Downstream_Signaling->Not_Validated No Change Validated Validated Off-Target Phenotypic_Assay->Validated Phenotype Observed Phenotypic_Assay->Not_Validated No Phenotype

Caption: Logical workflow for the validation of putative off-target kinases.

References

Technical Support Center: Uprosertib Hydrochloride In Vivo Toxicity and Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the potential in vivo toxicities associated with uprosertib hydrochloride (GSK2141795) and offers practical guidance for their management in a preclinical research setting. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and selective pan-Akt inhibitor. It targets all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt signaling pathway. By inhibiting Akt, uprosertib can suppress tumor cell proliferation and induce apoptosis. This pathway is frequently dysregulated in cancer, making it a critical therapeutic target.

Q2: What are the most common in vivo toxicities observed with this compound?

Based on clinical trial data, the most frequently reported treatment-related adverse events for uprosertib, both as a monotherapy and in combination, include:

  • Gastrointestinal: Diarrhea, nausea, vomiting, decreased appetite, and mucositis (inflammation of mucous membranes).

  • Dermatological: Rash (often maculopapular).

  • Metabolic: Hyperglycemia (elevated blood glucose) and occasionally hypoglycemia.

  • Constitutional: Fatigue.

In clinical studies, diarrhea and rash have been identified as dose-limiting toxicities (DLTs), meaning they are the side effects that prevent further dose escalation.[1][2][3][4]

Q3: Are there any specific organ toxicities I should be aware of?

The GHS classification for uprosertib indicates that it may cause damage to organs through prolonged or repeated exposure. While specific preclinical data on organ toxicity is limited in publicly available literature, researchers should consider comprehensive histopathological analysis of major organs (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) in their study design, particularly in longer-term efficacy studies.

Q4: At what dose levels are toxicities typically observed?

Troubleshooting Guide

Issue 1: Animals are developing diarrhea.
  • How to Assess:

    • Monitor Stool Consistency: Observe the animals daily for changes in fecal form, from solid pellets to loose or watery stools. A scoring system can be implemented (see Experimental Protocols).

    • Record Incidence and Severity: Note the number of animals affected and the severity of the diarrhea.

    • Check for Dehydration: Monitor for signs of dehydration, such as scruffy fur, sunken eyes, and reduced skin turgor.

    • Measure Body Weight: A significant drop in body weight can be an indicator of severe diarrhea and dehydration.

  • Management Strategies:

    • Supportive Care: Ensure easy access to drinking water and consider providing hydration support with subcutaneous fluids (e.g., sterile saline) if dehydration is observed.

    • Dose Reduction: If diarrhea is severe or affects a significant portion of the cohort, consider reducing the dose of this compound in subsequent experiments.

    • Intermittent Dosing: Explore alternative dosing schedules, such as 5 days on/2 days off, which may allow for recovery and reduce cumulative gastrointestinal toxicity.

    • Anti-diarrheal Agents: In consultation with a veterinarian, low doses of loperamide can be considered, though this may confound experimental results related to gut motility.

Issue 2: Animals are developing a skin rash.
  • How to Assess:

    • Visual Inspection: Conduct daily visual checks of the skin, paying close attention to the ears, paws, and abdomen.

    • Scoring System: Use a standardized scoring system to grade the severity of the rash based on erythema (redness), edema (swelling), and extent of the affected area (see Experimental Protocols).[6]

    • Note Onset and Progression: Record when the rash first appears and how it evolves over time.

  • Management Strategies:

    • Topical Emollients: For mild, dry skin, application of a veterinary-approved, non-medicated emollient may provide relief.

    • Dose Modification: Similar to diarrhea, a dose reduction or intermittent dosing schedule may be necessary if the rash is moderate to severe.

    • Environmental Enrichment: Ensure bedding is soft and non-abrasive to minimize irritation.

    • Prophylactic Antihistamines: While a clinical strategy, the use of antihistamines in preclinical models should be carefully considered as it may introduce a confounding variable.

Issue 3: Animals are showing signs of hyperglycemia.
  • How to Assess:

    • Blood Glucose Monitoring: Measure blood glucose levels regularly using a handheld glucometer with tail-prick blood samples. Establish a baseline before starting treatment.

    • Frequency of Monitoring: In the initial stages of the experiment, more frequent monitoring (e.g., daily or every other day) is advisable, especially at peak plasma concentrations of the drug.

    • Monitor for Polyuria/Polydipsia: Increased urination and water consumption can be signs of hyperglycemia.[7]

  • Management Strategies:

    • Fasting State: Be aware that blood glucose levels can be significantly affected by the fasting state of the animal. Standardize the timing of glucose measurements relative to feeding.

    • Dose and Schedule Adjustment: Persistent, severe hyperglycemia will likely require a reduction in the dose of this compound.

    • Insulin Therapy: The use of insulin to manage hyperglycemia is generally not recommended in a research setting unless it is part of the experimental design, as it will significantly alter the metabolic state and could interfere with the study's endpoints.

Data Presentation

Table 1: Summary of Common Treatment-Related Adverse Events with Uprosertib (from Clinical Trials)

Toxicity CategoryAdverse EventReported GradeNotes
Gastrointestinal DiarrheaGrade 1-3Common, can be dose-limiting.[1][2][3]
Mucositis/ColitisGrade 1-3Inflammation of mucous membranes, also a DLT.[2][3]
Nausea/VomitingGrade 1-2Generally low grade.[5]
Decreased AppetiteGrade 1-2Common, monitor for impact on body weight.[5]
Dermatological Rash (maculopapular)Grade 1-3Common, can be dose-limiting.[1][2][3]
Metabolic HyperglycemiaGrade 1-3Increased frequency with higher doses.[5]
HypoglycemiaGrade 3Less common, but reported as a DLT in one instance.[5]
Constitutional FatigueGrade 1-2Common, but generally low grade.[5]

Experimental Protocols

Protocol 1: Assessment of Diarrhea in Rodents
  • Objective: To monitor and score the incidence and severity of diarrhea in animals treated with this compound.

  • Procedure: a. Observe each animal daily and inspect the cage for evidence of diarrhea. b. Gently restrain the animal to observe the anogenital area for fecal soiling. c. Score stool consistency based on the following scale:

    • Score 0: Normal, well-formed pellets.
    • Score 1: Soft, but formed pellets.
    • Score 2: Very soft or unformed stool.
    • Score 3: Watery stool/diarrhea. d. Record the daily score for each animal. e. Measure body weight daily. A weight loss of >15% may be a humane endpoint.

Protocol 2: Assessment of Skin Rash in Rodents
  • Objective: To visually score the development and severity of skin rash.

  • Procedure: a. Visually inspect the entire body surface of each animal daily. b. Score the skin reaction based on a modified Draize scoring system for erythema and edema:[8]

    • Erythema (Redness):
    • 0: No erythema
    • 1: Very slight erythema
    • 2: Well-defined erythema
    • 3: Moderate to severe erythema
    • Edema (Swelling):
    • 0: No edema
    • 1: Very slight edema
    • 2: Slight edema (edges of area well-defined)
    • 3: Moderate edema (raised approximately 1 mm) c. A total daily skin score can be generated by summing the erythema and edema scores. d. Photograph any observed skin changes for documentation.

Protocol 3: Monitoring of Blood Glucose Levels
  • Objective: To monitor for hyperglycemia in animals receiving this compound.

  • Procedure: a. Establish baseline blood glucose levels for all animals before the start of treatment. b. At specified time points (e.g., 2-4 hours post-dose), briefly restrain the animal. c. Gently prick the lateral tail vein with a sterile lancet. d. Collect a small drop of blood onto a glucose test strip. e. Read the blood glucose level using a calibrated glucometer. f. Record the value. If levels are consistently elevated (>250 mg/dL in the non-fasted state), increase the frequency of monitoring and consider dose adjustments for future studies.

Visualizations

AKT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Uprosertib Uprosertib HCl Uprosertib->AKT Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival FOXO->Cell_Survival Apoptosis

Caption: this compound inhibits the PI3K/AKT signaling pathway.

In_Vivo_Toxicity_Workflow start Start Experiment dose_range Dose-Range Finding (MTD Determination) start->dose_range main_study Main Efficacy/Toxicity Study (Uprosertib Administration) dose_range->main_study monitoring Daily Monitoring: - Clinical Signs (Rash, etc.) - Body Weight - Stool Consistency main_study->monitoring glucose_mon Periodic Monitoring: - Blood Glucose main_study->glucose_mon endpoint Study Endpoint monitoring->endpoint glucose_mon->endpoint data_analysis Data Analysis: - Toxicity Scores - Body Weight Curves - Blood Glucose Levels endpoint->data_analysis histopath Necropsy & Histopathology endpoint->histopath end End data_analysis->end histopath->end

Caption: General workflow for an in vivo toxicity assessment study.

Toxicity_Management_Flowchart start Adverse Event Observed (e.g., Diarrhea, Rash) assess Assess Severity (Use Scoring System) start->assess mild Mild (Score 1) assess->mild moderate Moderate (Score 2) assess->moderate severe Severe (Score 3+) assess->severe continue_mon Continue Dosing & Increase Monitoring mild->continue_mon supportive Provide Supportive Care (e.g., Hydration) moderate->supportive stop_dose Stop Dosing & Consult Vet. Consider Humane Endpoint severe->stop_dose dose_reduce Consider Dose Reduction for Next Cycle supportive->dose_reduce

Caption: Troubleshooting flowchart for managing adverse events in vivo.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Akt Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when performing Western blots to assess Akt inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent Western blot results for Akt and phospho-Akt.

Problem 1: Weak or No Signal for Phospho-Akt (p-Akt)

Question: I am not detecting a signal, or the signal for my phosphorylated Akt (p-Akt) is very weak, even though I expect it to be present. What are the possible causes and solutions?

Answer:

Several factors can contribute to a weak or absent p-Akt signal. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Inhibition of Endogenous Enzymes: Phosphatases present in your sample can dephosphorylate Akt during sample preparation.

    • Solution: Always use a fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[1][2][3][4][5] Common phosphatase inhibitors include sodium orthovanadate, sodium fluoride, and beta-glycerophosphate.[4][5]

  • Suboptimal Antibody Performance: The primary or secondary antibody may not be performing correctly.

    • Solution:

      • Primary Antibody: Ensure you are using an antibody validated for Western blotting and specific to the correct phosphorylated residue (e.g., Ser473 or Thr308).[6][7][8] Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10][11]

      • Secondary Antibody: Confirm that the secondary antibody is appropriate for the species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[12] Use a fresh dilution of the secondary antibody at the recommended concentration.

  • Low Abundance of Target Protein: The amount of p-Akt in your sample may be below the detection limit of your assay.

    • Solution: Increase the amount of protein loaded onto the gel.[9][10] Consider using a positive control, such as a lysate from cells stimulated to induce Akt phosphorylation (e.g., with insulin or PDGF), to confirm that your technique and reagents are working.[6][12]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[9] Ensure good contact between the gel and the membrane and that no air bubbles are present. Optimize transfer time and voltage, especially for larger proteins.

  • Blocking Buffer Issues: Some blocking agents can mask the epitope recognized by the antibody.

    • Solution: For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.[1][7][10]

Problem 2: High Background on the Western Blot

Question: My Western blot for p-Akt has high background, making it difficult to see specific bands. How can I reduce the background?

Answer:

High background can obscure your results and is often caused by non-specific antibody binding or issues with the washing and blocking steps.

  • Inadequate Blocking: The blocking step may be insufficient, leaving sites on the membrane open for non-specific antibody binding.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9][11] Ensure your blocking agent is fresh and of high quality. As mentioned, 5% BSA in TBST is often a good choice for phospho-antibodies.[1]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Inadequate washing will not remove all non-specifically bound antibodies.

    • Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with Tween 20) to help reduce non-specific interactions.[11]

  • Contamination: Contaminated buffers or equipment can introduce artifacts.

    • Solution: Use fresh, filtered buffers and ensure all equipment is clean.[11]

Problem 3: Inconsistent Phospho-Akt to Total Akt Ratio

Question: I am seeing a lot of variability in the ratio of p-Akt to total Akt between experiments, even with the same inhibitor treatment. What could be causing this?

Answer:

Normalizing the phosphorylated protein signal to the total protein signal is crucial for accurate quantification.[13] Inconsistencies in this ratio often stem from technical variability.

  • Uneven Loading: Variations in the amount of protein loaded in each lane will lead to inaccurate quantification.

    • Solution: Accurately quantify the protein concentration of your lysates before loading. After blotting for p-Akt, strip the membrane and re-probe for total Akt.[14] Alternatively, run parallel gels. Also, probe for a housekeeping protein like GAPDH or β-actin as a loading control to ensure equal loading across lanes.[15][16]

  • Signal Saturation: If the signal from either the p-Akt or total Akt blot is saturated, the quantitative data will not be linear or reliable.

    • Solution: Optimize exposure times to ensure that the bands are not overexposed.[17] You may need to use different exposure times for p-Akt and total Akt to keep both within the linear range of detection.[17]

  • Stripping and Re-probing Issues: Incomplete stripping of the first antibody can interfere with the binding of the second, or the stripping process itself can remove some of the transferred protein.

    • Solution: Ensure your stripping protocol is effective without being overly harsh. After stripping, you can probe with the secondary antibody alone to check for any residual signal before re-probing for the next primary antibody.

Data Presentation: Interpreting Akt Inhibition Data

When presenting quantitative Western blot data for Akt inhibition, a structured table can facilitate comparison between different experimental conditions.

Treatment GroupInhibitor Conc. (µM)p-Akt (Ser473) Signal IntensityTotal Akt Signal IntensityLoading Control (β-actin) IntensityNormalized p-Akt/Total Akt RatioFold Change vs. Control
Vehicle Control015,00016,50020,0000.911.00
Inhibitor X18,00016,00020,5000.500.55
Inhibitor X53,50015,80019,8000.220.24
Inhibitor X101,20016,20020,1000.070.08

Note: The values in this table are for illustrative purposes only.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of Akt Inhibition

This protocol provides a step-by-step guide for performing a Western blot to assess the phosphorylation status of Akt.

1. Cell Lysis and Protein Extraction

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Normalize the concentration of all samples with lysis buffer.

3. Sample Preparation and SDS-PAGE

  • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer with Ponceau S staining.

5. Blocking and Antibody Incubation

  • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[1][7]

  • Incubate the membrane with the primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[7][18]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • To analyze total Akt and a loading control, either strip and re-probe the membrane or run parallel blots.

Visualizations

Akt Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Inhibitor Akt Inhibitor Inhibitor->Akt Inhibits Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Regulates

Caption: The PI3K/Akt signaling pathway and the points of phosphorylation.

Western Blot Experimental Workflow

Western_Blot_Workflow start Sample Preparation (Lysis, Quantification) sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection ECL Detection wash2->detection analysis Imaging & Densitometry detection->analysis strip_reprobe Strip & Re-probe (Total Akt, Loading Control) analysis->strip_reprobe end Data Normalization & Analysis strip_reprobe->end

Caption: A typical workflow for a Western blot experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Western Blot Results issue1 Weak or No Signal? start->issue1 issue2 High Background? issue1->issue2 No sol1a Check Phosphatase Inhibitors issue1->sol1a Yes issue3 Inconsistent Ratios? issue2->issue3 No sol2a Increase Blocking Time (Use 5% BSA) issue2->sol2a Yes sol3a Ensure Accurate Protein Quantification issue3->sol3a Yes sol1b Optimize Primary Ab Concentration sol1a->sol1b sol1c Increase Protein Load & Use Positive Control sol1b->sol1c sol1d Verify Transfer (Ponceau S) sol1c->sol1d sol2b Decrease Antibody Concentration sol2a->sol2b sol2c Increase Wash Steps sol2b->sol2c sol3b Check for Signal Saturation sol3a->sol3b sol3c Use Loading Control (e.g., β-actin) sol3b->sol3c

Caption: A decision tree for troubleshooting Western blot issues.

References

Technical Support Center: Uprosertib Hydrochloride Oral Gavage Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the oral gavage formulation of Uprosertib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as GSK2141795) is an orally bioavailable, potent, and selective pan-Akt inhibitor.[1][2][3] It functions by inhibiting the serine/threonine protein kinase Akt, which is a key component of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is frequently observed in cancer, making Akt an important therapeutic target.[4][6]

Q2: What are the main challenges in formulating this compound for oral gavage?

A2: The primary challenge is its poor aqueous solubility. This compound is practically insoluble in water, which complicates the preparation of a homogenous and stable formulation suitable for oral administration in preclinical studies. This can lead to issues with accurate dosing, bioavailability, and experimental reproducibility.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for several years.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3] It is important to minimize freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect order of solvent addition.- Increase the percentage of co-solvents like DMSO or PEG300.- Gently warm the vehicle during preparation (ensure the compound is stable at that temperature).- Always add the aqueous component (saline or water) last and slowly while vortexing.- Consider using a surfactant like Tween-80 to improve wetting and prevent aggregation.
Inconsistent animal dosing - Non-homogenous suspension.- Clogging of the gavage needle.- Ensure the formulation is a uniform suspension before each administration by vortexing or stirring.- If precipitation is rapid, prepare the formulation immediately before dosing.- Use a wider gauge gavage needle if clogging is a persistent issue.
Observed toxicity or adverse effects in animals - Toxicity of the vehicle, especially with high concentrations of DMSO.- High drug concentration leading to local irritation.- Reduce the percentage of DMSO in the formulation to the lowest effective concentration (ideally ≤10%).- Consider alternative vehicles with better safety profiles, such as aqueous suspensions with suspending agents like methylcellulose or carboxymethylcellulose (CMC).- Ensure the total gavage volume is within the recommended limits for the animal species (e.g., up to 10 ml/kg for mice).
Low or variable oral bioavailability - Poor drug dissolution in the gastrointestinal tract.- First-pass metabolism.- Use a formulation that enhances solubility, such as a self-microemulsifying drug delivery system (SMEDDS) if feasible, or a suspension with particle size reduction.- Co-administration with a P-glycoprotein (P-gp) inhibitor might be explored if efflux is a suspected issue, though this would be an experimental variable.[7]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₆Cl₂F₂N₄O₂[1]
Molecular Weight429.25 g/mol [1]
AppearanceSolid powder[3]
Solubility in DMSO≥ 50 mg/mL-
Aqueous SolubilityInsoluble-
Stability (Powder)≥ 4 years at -20°C-
Stability (in DMSO)1 year at -80°C[3]

Experimental Protocols

Recommended Vehicle for Oral Gavage

For preclinical studies in rodents, a common and effective vehicle for poorly water-soluble compounds like this compound is a mixture of DMSO, PEG300, Tween-80, and saline. This combination helps to dissolve the compound and maintain it in a stable suspension for administration.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Protocol for Preparing a 10 mg/kg Dosing Solution for Mice

This protocol is for a final dosing volume of 10 mL/kg. The concentration of the final solution will be 1 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: For a 10 mg/kg dose in a 25g mouse, with a dosing volume of 10 mL/kg (0.25 mL), you will need 0.25 mg of the compound per mouse. Prepare a sufficient volume for the entire study group, including a slight excess to account for transfer losses.

  • Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is completely dissolved.

  • Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO solution and vortex thoroughly.

  • Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is homogenous.

  • Add Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing. This is a critical step to prevent precipitation.

  • Final Suspension: The final formulation should be a clear solution or a fine, homogenous suspension. Visually inspect for any large particles or precipitation.

  • Administration: Before each gavage, ensure the suspension is well-mixed by vortexing. Administer the appropriate volume to the animal based on its body weight.

Note: The stability of this compound in this specific vehicle has not been extensively reported. It is recommended to prepare the formulation fresh daily. If storage is necessary, it should be for a short duration at 2-8°C and the formulation should be thoroughly re-suspended and visually inspected before use.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Uprosertib.

Experimental Workflow for Oral Gavage Formulation

Oral_Gavage_Workflow cluster_preparation Formulation Preparation cluster_administration Animal Dosing cluster_monitoring Post-Dosing Calculate 1. Calculate required This compound Dissolve_DMSO 2. Dissolve in DMSO Calculate->Dissolve_DMSO Add_PEG300 3. Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Tween80 4. Add Tween-80 Add_PEG300->Add_Tween80 Add_Saline 5. Slowly add Saline (while vortexing) Add_Tween80->Add_Saline Final_Suspension 6. Homogenous Suspension Add_Saline->Final_Suspension Weigh_Animal 7. Weigh animal Final_Suspension->Weigh_Animal Calculate_Volume 8. Calculate dosing volume Weigh_Animal->Calculate_Volume Mix_Suspension 9. Vortex suspension immediately before use Calculate_Volume->Mix_Suspension Administer 10. Administer via oral gavage Mix_Suspension->Administer Monitor_Adverse_Effects 11. Monitor for adverse effects Administer->Monitor_Adverse_Effects Collect_Samples 12. Collect samples for PK/PD analysis Monitor_Adverse_Effects->Collect_Samples

Caption: Workflow for preparing and administering this compound oral gavage formulation.

Troubleshooting Logic for Formulation Precipitation

Troubleshooting_Precipitation Start Precipitation Observed in Formulation Check_Solubility Is the concentration too high for the current vehicle? Start->Check_Solubility Reduce_Concentration Reduce drug concentration Check_Solubility->Reduce_Concentration Yes Check_Vehicle Is the vehicle composition optimal? Check_Solubility->Check_Vehicle No Resolved Issue Resolved Reduce_Concentration->Resolved Increase_Cosolvent Increase % DMSO or PEG300 Check_Vehicle->Increase_Cosolvent No Check_Procedure Was the preparation procedure followed correctly? Check_Vehicle->Check_Procedure Yes Increase_Cosolvent->Resolved Correct_Procedure Ensure slow addition of aqueous phase with vortexing Check_Procedure->Correct_Procedure No Consider_Alternative Consider alternative vehicle (e.g., with suspending agents) Check_Procedure->Consider_Alternative Yes Correct_Procedure->Resolved Consider_Alternative->Resolved

Caption: Logical steps for troubleshooting precipitation in this compound formulations.

References

Uprosertib hydrochloride interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uprosertib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on potential interference with assay reagents.

General Handling and Storage

Q1: How should I store this compound?

A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept in a dry, dark place at 0 - 4°C for days to weeks. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.

Potential Assay Interference and Troubleshooting

While there are no widespread reports of this compound directly interfering with specific assay reagents, its chemical structure contains moieties that have the potential to interfere with certain detection methods. Below are troubleshooting guides for common assay types.

Fluorescence-Based Assays

Q3: I am observing high background fluorescence in my kinase assay when using this compound. What could be the cause?

A3: this compound contains a furan-carboxamide and a difluorophenyl group. Some furan derivatives are known to be fluorescent. It is possible that Uprosertib itself is autofluorescent at the excitation and emission wavelengths of your assay.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence to determine if the compound itself is contributing to the signal.

  • Check for Spectral Overlap: If you have access to a spectrophotometer, measure the excitation and emission spectra of this compound in your assay buffer. Compare this to the spectra of your fluorescent probe to check for overlap.

  • Use a Different Fluorophore: If significant spectral overlap is confirmed, consider using a fluorescent probe with a different excitation and emission profile that does not overlap with this compound.

  • Assay with a Different Detection Method: As a confirmation, you can use an orthogonal assay with a non-fluorescent readout, such as a luminescence-based or absorbance-based kinase assay, to validate your results.

Luminescence-Based Assays (e.g., CellTiter-Glo®, Caspase-Glo®)

Q4: Could this compound interfere with my CellTiter-Glo® cell viability assay, leading to inaccurate results?

A4: While direct interference is not documented, it is a good practice to rule out any potential effects of a test compound on the luciferase enzyme used in this assay.

Troubleshooting Steps:

  • Control for Luciferase Inhibition/Stabilization: In a cell-free system, add this compound to a known amount of ATP and the CellTiter-Glo® reagent. Compare the luminescence signal to a control with ATP and reagent only. A decrease in signal could suggest inhibition of luciferase, while an unexpected increase might indicate stabilization of the enzyme.

  • Run a "Killed Cell" Control: Treat cells with a cytotoxic agent to achieve complete cell death. Then, add this compound at the desired concentration along with the CellTiter-Glo® reagent. Any luminescence signal above the background of "reagent only" could indicate an interaction between the compound and the assay reagents in the presence of cellular components.

  • Validate with an Orthogonal Assay: Confirm your cell viability results using a different method, such as an MTS or SRB assay (absorbance-based), or by direct cell counting (e.g., Trypan blue exclusion).

Absorbance-Based Assays (e.g., MTS, SRB, XTT)

Q5: My absorbance readings in an MTS assay are inconsistent when using this compound. Is interference possible?

A5: The pyrazole and furan rings in this compound have UV absorbance, typically in the 200-300 nm range. While most colorimetric assays are read at visible wavelengths (e.g., ~490 nm for MTS), it is important to check for any absorbance of the compound at the specific wavelength of your assay.

Troubleshooting Steps:

  • Measure Compound Absorbance: In a plate reader, measure the absorbance of this compound in your assay medium at the wavelength used for your assay. If there is significant absorbance, this will need to be subtracted from your experimental readings.

  • Include a "No-Cell" Control with Compound: For every concentration of this compound used in your experiment, prepare a corresponding control well containing medium and the compound but no cells. Subtract the absorbance of these wells from your experimental wells.

  • Perform a Pre-Wash Step (for adherent cells): For assays like MTS, a modified protocol where the compound-containing medium is removed and replaced with fresh medium just before adding the assay reagent can minimize interference.

Data Summary

Table 1: this compound Properties

PropertyValueReference
Mechanism of Action Pan-Akt inhibitor (ATP-competitive)[2][3]
Molecular Formula C₁₈H₁₆Cl₂F₂N₄O₂[4]
Molecular Weight 429.25 g/mol [4]
Solubility Soluble in DMSO[1]

Table 2: IC₅₀ Values for Akt Isoforms

IsoformIC₅₀ (nM)Reference
Akt1 180[2]
Akt2 328[2]
Akt3 38[2]

Experimental Protocols

Protocol 1: General Kinase Assay using a Fluorescent Readout

This protocol is designed to measure the inhibitory activity of this compound on a specific kinase and includes steps to control for potential fluorescence interference.

  • Reagent Preparation:

    • Prepare kinase buffer, substrate solution, ATP solution, and kinase solution.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a fluorescent detection reagent according to the manufacturer's instructions.

  • Assay Plate Setup (384-well plate):

    • Experimental Wells: Add kinase buffer, substrate, and serial dilutions of this compound.

    • Positive Control (No Inhibition): Add kinase buffer, substrate, and DMSO (vehicle control).

    • Negative Control (No Kinase Activity): Add kinase buffer, substrate, and no kinase.

    • Compound Interference Control: Add kinase buffer, substrate, and serial dilutions of this compound, but no kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding the kinase to all wells except the negative and compound interference controls.

    • Add ATP to all wells to start the phosphorylation reaction.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection:

    • Stop the kinase reaction according to the assay kit instructions.

    • Add the fluorescent detection reagent to all wells.

    • Incubate as required for signal development.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells from all other readings.

    • Subtract the fluorescence from the compound interference control wells from the corresponding experimental wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol details the use of the CellTiter-Glo® assay to determine the effect of this compound on cell viability and includes controls for potential interference.

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the compound dilutions to the cells. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection:

    • Measure the luminescence using a plate reader.

  • Controls for Interference:

    • "No-Cell" Background: Include wells with medium and CellTiter-Glo® reagent only.

    • Compound + Reagent Control: Include wells with medium, the highest concentration of this compound, and CellTiter-Glo® reagent (no cells) to check for direct effects on the reagent.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control cells to determine the percent viability.

    • Plot the results and calculate the EC₅₀ value.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibition/ Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Uprosertib Uprosertib hydrochloride Uprosertib->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with Uprosertib CheckAssayType Identify Assay Type (Fluorescence, Luminescence, Absorbance) Start->CheckAssayType Fluorescence Fluorescence Assay CheckAssayType->Fluorescence Fluorescence Luminescence Luminescence Assay CheckAssayType->Luminescence Luminescence Absorbance Absorbance Assay CheckAssayType->Absorbance Absorbance RunCompoundControl Run Compound-Only Control Fluorescence->RunCompoundControl RunLuciferaseControl Run Cell-Free Luciferase Control Luminescence->RunLuciferaseControl MeasureCompoundAbsorbance Measure Compound Absorbance Absorbance->MeasureCompoundAbsorbance CheckSpectra Check for Spectral Overlap RunCompoundControl->CheckSpectra InterferenceDetected Interference Detected? CheckSpectra->InterferenceDetected RunKilledCellControl Run 'Killed Cell' Control RunLuciferaseControl->RunKilledCellControl RunKilledCellControl->InterferenceDetected RunNoCellControl Run 'No-Cell' Control with Compound MeasureCompoundAbsorbance->RunNoCellControl RunNoCellControl->InterferenceDetected NoInterference No Interference Detected InterferenceDetected->NoInterference No Mitigate Mitigate Interference (e.g., Subtract Background, Change Fluorophore, Use Orthogonal Assay) InterferenceDetected->Mitigate Yes AnalyzeData Re-analyze Data or Repeat Experiment NoInterference->AnalyzeData Mitigate->AnalyzeData

Caption: A workflow for troubleshooting potential assay interference with this compound.

References

Technical Support Center: Addressing Poor Bioavailability of GSK2141795 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2141795. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of GSK2141795, with a particular focus on its poor bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is GSK2141795 and what is its mechanism of action?

GSK2141795, also known as Uprosertib, is an orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1] It acts as a pan-Akt inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3) and functioning as an ATP-competitive inhibitor.[2] By inhibiting Akt, GSK2141795 blocks the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in tumorigenesis, and its inhibition can lead to the induction of tumor cell apoptosis.[1]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of intervention for GSK2141795.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibits/Activates GSK2141795 GSK2141795 (Uprosertib) GSK2141795->Akt Inhibits mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway and GSK2141795 Inhibition.

Q2: What are the potential reasons for the poor in vivo bioavailability of GSK2141795?

Key factors that can contribute to the poor bioavailability of GSK2141795 include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gut to be absorbed effectively.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.

Q3: How can I improve the oral bioavailability of GSK2141795 in my preclinical animal studies?

Improving the oral bioavailability of a likely BCS Class II compound like GSK2141795 primarily involves enhancing its solubility and dissolution rate. Here are several formulation strategies you can consider for your in vivo experiments:

  • Vehicle Selection: Using an appropriate vehicle is the most common and straightforward approach.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.

Troubleshooting Guide

Problem 1: I am observing high variability in plasma concentrations of GSK2141795 between my experimental animals.

High inter-animal variability in plasma exposure is a common issue with poorly soluble compounds.

Potential Cause Troubleshooting Step
Inconsistent Dosing Volume/Technique Ensure accurate and consistent oral gavage technique. For mice, the volume should be appropriate for their weight (typically 5-10 mL/kg).
Precipitation of the Compound in the GI Tract The formulation may not be robust enough to maintain the drug in a dissolved or finely suspended state in the GI environment. Consider using a formulation with a higher concentration of solubilizing agents or a different formulation strategy altogether (e.g., a lipid-based system).
Food Effects The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing.
Animal Health Status Underlying health issues in individual animals can affect drug absorption and metabolism. Ensure all animals are healthy and acclimatized before the experiment.

Problem 2: The measured plasma concentrations of GSK2141795 are consistently below the expected therapeutic range.

This indicates a systemic issue with drug exposure.

Potential Cause Troubleshooting Step
Poor Formulation Performance The chosen vehicle may not be effectively solubilizing the compound. Refer to the table of formulation examples below and consider testing a different formulation with improved solubilization capacity.
Inadequate Dose The administered dose may be too low to achieve the desired plasma concentrations. Consider a dose escalation study, being mindful of potential toxicity.
Rapid Metabolism GSK2141795 may be undergoing extensive first-pass metabolism. While difficult to address with formulation alone, understanding the metabolic pathways could inform the interpretation of your results.
Degradation of the Compound Ensure the stability of GSK2141795 in your chosen formulation and under your experimental conditions (e.g., temperature, light exposure).

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of GSK2141795

This protocol is adapted from a preclinical study involving GSK2141795 and is a good starting point for in vivo oral administration in mice.

Materials:

  • GSK2141795 powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Mortar and pestle

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to sterile water while stirring.

    • Add Tween 80 to the HPMC solution to a final concentration of 0.2% (v/v).

    • Continue stirring until all components are fully dissolved.

  • Prepare the GSK2141795 Suspension:

    • Weigh the required amount of GSK2141795 powder based on the desired dose and the number of animals.

    • Triturate the powder in a mortar and pestle to reduce particle size.

    • Gradually add a small amount of the vehicle to the powder to form a paste.

    • Continue to add the vehicle in small increments while mixing until the desired final volume and concentration are reached.

    • Transfer the suspension to a suitable container and stir continuously before and during administration to ensure homogeneity.

Protocol 2: A Representative In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of GSK2141795.

Study Design:

  • Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (for determining absolute bioavailability).

    • Group 2: Oral (PO) administration of the GSK2141795 formulation.

  • Dose: A suitable dose should be chosen based on previous efficacy studies or a pilot dose-ranging study.

  • Blood Sampling:

    • Time Points: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collection: Collect blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of GSK2141795 are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Data Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Below is a workflow diagram for a typical in vivo bioavailability study.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Prepare GSK2141795 Formulation Dose_PO Administer Orally (PO) Formulation->Dose_PO Animal_Prep Acclimatize and Fast Animals Animal_Prep->Dose_PO Dose_IV Administer Intravenously (IV) Animal_Prep->Dose_IV Blood_Collection Serial Blood Sampling Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Params Bioavailability Calculate Absolute Bioavailability (F%) PK_Params->Bioavailability

Caption: Experimental Workflow for an In Vivo Bioavailability Study.

Data Presentation

Table 1: Physicochemical Properties of GSK2141795 (Uprosertib)

PropertyValueSource
Molecular Formula C18H16Cl2F2N4O2Vendor Data
Molecular Weight 429.25 g/mol Vendor Data
Solubility DMSO: 1 mg/mLDMF: 1 mg/mLVendor Data
Aqueous Solubility Not publicly available-
Permeability (Caco-2) Not publicly available-

Table 2: Example Formulations for Preclinical Oral Administration of Poorly Soluble Compounds

Formulation TypeCompositionNotes
Aqueous Suspension 0.5% HPMC, 0.2% Tween 80 in waterA common starting point for many compounds. Good for initial screening.
Co-solvent System 10% DMSO, 40% PEG300, 50% SalineCan achieve higher drug concentrations but may have tolerability issues.
Lipid-Based (SEDDS) Oil (e.g., Labrafac), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol)Can significantly enhance absorption of lipophilic compounds. Requires more formulation development.
Cyclodextrin Complex 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms an inclusion complex with the drug to increase its aqueous solubility.

Table 3: Interpreting Caco-2 Permeability Assay Results

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)ClassificationExpected In Vivo Absorption
> 10High> 90%
1 - 10Moderate20% - 90%
< 1Low< 20%

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters.

Below is a diagram illustrating the logical flow for troubleshooting poor bioavailability.

Troubleshooting_Flow Start Poor In Vivo Bioavailability Observed Check_Formulation Is the formulation a clear solution or a fine, stable suspension? Start->Check_Formulation Improve_Formulation Improve Formulation: - Increase solubilizer - Reduce particle size - Try alternative vehicle Check_Formulation->Improve_Formulation No Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Re_evaluate Re-evaluate In Vivo Performance Improve_Formulation->Re_evaluate Increase_Dose Consider Dose Escalation (monitor for toxicity) Check_Dose->Increase_Dose No Assess_Metabolism Assess First-Pass Metabolism Check_Dose->Assess_Metabolism Yes Increase_Dose->Re_evaluate Assess_Efflux Assess P-gp Efflux (e.g., Caco-2 with inhibitor) Assess_Metabolism->Assess_Efflux Assess_Efflux->Re_evaluate

References

Validation & Comparative

A Comparative Analysis of Uprosertib Hydrochloride and Capivasertib (AZD5363) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the efficacy and experimental data of two prominent pan-Akt inhibitors in oncology research.

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical focus due to its frequent dysregulation in various malignancies.[1][2] This has led to the development of several inhibitors targeting key nodes in this pathway, with a particular interest in the serine/threonine kinase Akt. This guide provides a detailed comparison of two such inhibitors: Uprosertib hydrochloride (GSK2141795) and Capivasertib (AZD5363), offering a comprehensive overview of their efficacy based on available preclinical and clinical data.

Mechanism of Action: Targeting the Core of the Akt Pathway

Both Uprosertib and Capivasertib are potent, orally bioavailable, ATP-competitive pan-Akt inhibitors, targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3][4][5][6] By binding to the ATP-binding pocket of Akt, these inhibitors prevent its phosphorylation and subsequent activation, thereby blocking downstream signaling that promotes cell proliferation, survival, and growth.[7][8] This inhibition of the PI3K/Akt pathway can lead to the induction of tumor cell apoptosis and a reduction in tumor growth.

The PI3K/Akt/mTOR pathway is one of the most commonly altered signaling pathways in human cancers.[1] Hyperactivation of this pathway can be driven by various genetic alterations, including mutations in PIK3CA, loss or mutation of the tumor suppressor PTEN, and activating mutations in AKT itself.[1] Consequently, inhibitors like Uprosertib and Capivasertib are of significant interest for treating cancers harboring these alterations.

Preclinical Efficacy: A Head-to-Head Look at the Data

In vitro and in vivo preclinical studies have demonstrated the anti-tumor activity of both Uprosertib and Capivasertib across a range of cancer cell lines and xenograft models.

Biochemical Potency
InhibitorTargetIC50
This compound Akt1180 nM[4][6]
Akt2328 nM[4][6]
Akt338 nM[4][6]
Capivasertib (AZD5363) Akt13 nM[3]
Akt28 nM[3]
Akt38 nM[3]

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound and Capivasertib against the three Akt isoforms.

In Vitro and In Vivo Activity

This compound has been shown to preferentially inhibit the proliferation of human cancer cell lines with activated Akt pathways and can induce cell cycle arrest.[6] In vivo, oral administration of Uprosertib resulted in significant tumor growth inhibition in mouse xenograft models of breast (61% inhibition at 100 mg/kg) and ovarian (61% inhibition at 30 mg/kg) cancer.[6]

Capivasertib (AZD5363) has demonstrated broad anti-proliferative activity in a large panel of solid and hematologic tumor cell lines, with sensitivity correlating with the presence of PIK3CA or PTEN mutations and resistance associated with RAS mutations.[9] In vivo, chronic oral dosing of Capivasertib led to dose-dependent inhibition of tumor growth in various xenograft models and enhanced the anti-tumor activity of other agents like docetaxel and trastuzumab.[9]

Clinical Efficacy and Safety: Insights from Human Trials

While both drugs have been evaluated in clinical trials, Capivasertib has a more extensive clinical development history with multiple Phase II and ongoing Phase III trials, particularly in breast cancer.

This compound: Clinical Development

Uprosertib has been investigated in Phase I and II clinical trials for various solid tumors.[8][10] A Phase I first-in-human study established a maximum tolerated dose (MTD) of 75 mg once daily, with dose-limiting toxicities including hyperglycemia and stomatitis.[11] However, a Phase I trial combining Uprosertib with the MEK inhibitor trametinib was terminated early due to poor tolerability and minimal clinical activity, with diarrhea and rash being common and difficult to manage adverse events.[12] The objective response rate in this combination study was less than 5%.[12]

Capivasertib (AZD5363): A More Advanced Clinical Profile

Capivasertib has shown promising results, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.

FAKTION Trial (Phase II): This randomized, double-blind, placebo-controlled trial investigated the addition of Capivasertib to fulvestrant in postmenopausal women with ER+/HER2- advanced breast cancer that had relapsed or progressed on an aromatase inhibitor.[13]

EndpointCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (HR) [95% CI]p-value
Median Progression-Free Survival (PFS)10.3 months4.8 months0.57 [0.39 to 0.84]0.0035 (two-sided)[13]
Median Overall Survival (OS)26.0 months20.0 months0.59 [0.34 to 1.05]0.071 (two-sided)[13]

Table 2: Key efficacy results from the FAKTION trial.

CAPItello-291 Trial (Phase III): This trial further solidified the benefit of Capivasertib in combination with fulvestrant in a similar patient population, including those who had progressed on prior aromatase inhibitors. The combination demonstrated a significant improvement in progression-free survival.[14][15]

A systematic review and meta-analysis of four randomized controlled trials involving 540 patients with solid tumors showed that Capivasertib in combination with chemotherapy or hormonal therapy improved progression-free survival (HR = 0.75) and overall survival (HR = 0.61) for the intention-to-treat population.[16][17][18]

Safety Profile of Capivasertib: The most common grade ≥3 adverse events associated with Capivasertib include hyperglycemia (20-24%), diarrhea (14-17%), and maculopapular rash (11-16%).[1][19] Combination therapy with fulvestrant appeared to be more tolerable than monotherapy in some studies.[20][21]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates Uprosertib Uprosertib Uprosertib->AKT Capivasertib Capivasertib Capivasertib->AKT Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (with/without PI3K/Akt pathway alterations) Treatment Treat with Uprosertib or Capivasertib CellLines->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis WesternBlot Western Blot (p-Akt, p-GSK3β) Treatment->WesternBlot Xenograft Establish Tumor Xenografts in Mice Dosing Oral Dosing with Vehicle or Inhibitor Xenograft->Dosing TumorVolume Measure Tumor Volume Dosing->TumorVolume PD Pharmacodynamic Analysis (p-Akt in tumor tissue) Dosing->PD

Typical Preclinical Evaluation Workflow.

Experimental Protocols

Detailed experimental protocols are often specific to the study and laboratory. However, based on the literature, here are generalized methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Uprosertib or Capivasertib (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Luminescence is measured using a plate reader. The results are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

Western Blot for Pathway Modulation
  • Cell Lysis: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt (e.g., at Ser473), and downstream targets like phospho-GSK3β. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study
  • Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: Uprosertib, Capivasertib, or a vehicle control is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Conclusion

Both this compound and Capivasertib are potent pan-Akt inhibitors that have demonstrated preclinical efficacy. However, Capivasertib has a more robust and promising clinical data profile, particularly in HR+/HER2- breast cancer, where it has shown a significant improvement in progression-free survival when combined with fulvestrant. The clinical development of Uprosertib has been more challenging, with tolerability issues observed in combination studies. For researchers and drug development professionals, Capivasertib currently represents a more clinically advanced agent with a clearer path forward in specific cancer indications. Future research will likely focus on identifying predictive biomarkers to optimize patient selection for Akt inhibitor therapy and exploring novel combination strategies to overcome resistance.

References

Dual Targeting of Cancer Pathways: A Comparative Guide to Uprosertib Hydrochloride and Trametinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the combination of Uprosertib hydrochloride, a potent AKT inhibitor, and Trametinib, a MEK inhibitor. We will delve into the mechanistic rationale, clinical trial data, and experimental protocols to offer an objective overview for researchers in drug development.

Mechanistic Rationale: Targeting Two Core Signaling Pathways

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] By binding to and inhibiting the activity of Akt, Uprosertib blocks the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis and can contribute to resistance to various anticancer agents.[1][2] Uprosertib is a pan-Akt inhibitor, targeting Akt1, 2, and 3 isoforms.[3][4][5]

Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase).[6][7] MEK is a key component of the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway), which regulates cell growth and survival.[8][9] In many cancers, mutations in genes like BRAF can lead to the constitutive activation of this pathway, driving uncontrolled cell proliferation.[8] Trametinib effectively blocks this signaling cascade.[8][9]

The combination of an AKT inhibitor and a MEK inhibitor is predicated on the extensive crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10][11][12][13][14] Preclinical studies have suggested that co-targeting both pathways could lead to synergistic or additive inhibition of tumor growth and induce apoptosis.[15]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the targeted signaling pathways and a general workflow for evaluating such combination therapies.

Signaling_Pathway cluster_0 RAS/RAF/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Inhibitors RAS RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K Crosstalk Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_ERK Cell Proliferation, Survival ERK->Proliferation_ERK AKT AKT PI3K->AKT AKT->RAF Crosstalk Inhibition mTOR mTOR AKT->mTOR Proliferation_AKT Cell Proliferation, Survival mTOR->Proliferation_AKT Trametinib Trametinib Trametinib->MEK Uprosertib Uprosertib Uprosertib->AKT caption Targeted Signaling Pathways

Caption: Targeted Signaling Pathways of Uprosertib and Trametinib.

Clinical Performance Data

Clinical trials investigating the combination of Uprosertib and Trametinib have been conducted. Below is a summary of key quantitative data from these studies.

Table 1: Phase I Dose-Escalation Trial in Solid Tumors (Tolcher et al.) [15][16]

ParameterValue
Number of Patients 126
Tumor Types Triple-negative breast cancer, BRAF-wild type advanced melanoma, and other solid tumors
Dosing (Expansion Cohort) Trametinib 1.5 mg QD + Uprosertib 50 mg QD
Objective Response Rate (ORR) < 5% (1 Complete Response, 5 Partial Responses)
Most Common Dose-Limiting Toxicity Diarrhea
Grade 3/4 Adverse Events 59% (Grade 3), 6% (Grade 4)
Study Conclusion The combination was not well-tolerated and showed minimal clinical activity. The study was terminated early.

Table 2: Phase II Study in Metastatic Triple-Negative Breast Cancer (Prasath et al.) [17][18][19][20]

ParameterTrametinib Monotherapy (Part 1)Trametinib + Uprosertib (Part 2)
Number of Patients 3719 (transitioned from Part 1 at progression)
Dosing Trametinib 2 mg dailyTrametinib 1.5 mg + Uprosertib 50 mg
Objective Response Rate (ORR) 5.4% (2 Partial Responses)15.8% (3 Partial Responses)
Clinical Benefit Rate (ORR + SD) 21.6%Not explicitly stated for combination, but 3 patients achieved Stable Disease.
Median Progression-Free Survival (PFS) 7.7 weeks7.8 weeks
Study Conclusion The addition of Uprosertib was associated with a numerically higher ORR but no improvement in PFS.

Experimental Protocols

The methodologies employed in the clinical trials provide a framework for future research in this area.

Phase I Dose-Escalation Trial (Tolcher et al.)[15][16]
  • Study Design: This was a phase I, open-label, dose-escalation, and dose-expansion study.

  • Patient Population: Patients with solid tumors likely to be sensitive to MEK and/or AKT inhibition, including cohorts with triple-negative breast cancer and BRAF-wild type advanced melanoma.

  • Dosing Regimens:

    • Continuous oral daily dosing of both Trametinib and Uprosertib.

    • Various alternative intermittent dosing schedules were also explored.

  • Primary Outcome: To determine the safety, tolerability, and recommended phase II doses of the combination.

  • Expansion Cohort Primary Outcome: Investigator-assessed response.

  • Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Phase II Study in Metastatic Triple-Negative Breast Cancer (Prasath et al.)[17][18][19][20]
  • Study Design: An open-label, two-part, phase II, single-arm, multicenter study.

  • Patient Population: Patients with metastatic triple-negative breast cancer (mTNBC) who had been previously treated with chemotherapy.

  • Treatment Protocol:

    • Part 1: Patients received Trametinib monotherapy (2 mg daily).

    • Part 2: Upon disease progression in Part 1, patients transitioned to a combination of Trametinib (1.5 mg) and Uprosertib (50 mg).

  • Primary Outcome: To determine the response rate for Trametinib alone and in combination with Uprosertib.

  • Translational Research: Analysis of circulating tumor DNA (ctDNA) clearance as a potential biomarker of response.

Experimental_Workflow cluster_0 Preclinical Phase cluster_1 Clinical Phase cluster_2 Data Analysis In_vitro_studies In vitro Assays (Cell Viability, Apoptosis) In_vivo_studies In vivo Models (Xenografts) In_vitro_studies->In_vivo_studies Phase_I Phase I Trial (Safety, Dosing) In_vivo_studies->Phase_I Phase_II Phase II Trial (Efficacy, Biomarkers) Phase_I->Phase_II Clinical_Endpoints Clinical Endpoints (ORR, PFS) Phase_II->Clinical_Endpoints Biomarker_Analysis Biomarker Analysis (e.g., ctDNA) Phase_II->Biomarker_Analysis

Caption: General Experimental Workflow for Combination Therapy Evaluation.

Conclusion

The combination of this compound and Trametinib, while mechanistically compelling, has demonstrated significant tolerability challenges and limited clinical efficacy in the trials conducted to date. The Phase I study in a broad range of solid tumors was terminated early due to poor tolerability and minimal activity.[15][16] A subsequent Phase II study in mTNBC showed a numerically improved response rate with the combination compared to Trametinib alone, but this did not translate into a progression-free survival benefit.[17][18] These findings underscore the complexities of dual pathway inhibition and highlight the critical need for a therapeutic window where anti-tumor activity can be achieved at a manageable level of toxicity. Future research in this area may need to focus on intermittent dosing schedules, more selective patient populations based on predictive biomarkers, or combination with other therapeutic modalities.

References

Validating Uprosertib Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Uprosertib hydrochloride with other prominent Akt inhibitors, offering supporting experimental data and detailed protocols to validate target engagement in a cellular context.

This compound is a potent, orally bioavailable, and selective pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] By inhibiting Akt, Uprosertib disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival, growth, proliferation, and metabolism, and is frequently dysregulated in cancer.[3][4][5][6][7] Validating that a compound like Uprosertib effectively engages its intended target within a cell is a critical step in drug development. This guide outlines key experimental approaches to confirm this engagement and compares Uprosertib's potency with two other well-characterized pan-Akt inhibitors: Ipatasertib (GDC-0068) and Capivasertib (AZD5363).[5][8][9]

Comparison of Pan-Akt Inhibitors

The following table summarizes the in vitro potency of this compound and two alternative pan-Akt inhibitors against the three Akt isoforms.

InhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
Uprosertib (GSK2141795) 18032838[2]
Ipatasertib (GDC-0068) 5188
Capivasertib (AZD5363) 388

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and highlights key downstream substrates that can be used as biomarkers for target engagement.

PI3K_Akt_Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates BAD BAD Akt->BAD Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Inhibits Uprosertib Uprosertib Ipatasertib Capivasertib Uprosertib->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Workflows for Target Engagement

Validating that an inhibitor like Uprosertib engages Akt in cells can be achieved through several robust methods. Below are workflows for three common assays.

Experimental_Workflows cluster_wb Western Blot for p-Akt cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_icw In-Cell Western / ELISA wb1 Cell Culture & Treatment wb2 Cell Lysis wb1->wb2 wb3 Protein Quantification wb2->wb3 wb4 SDS-PAGE wb3->wb4 wb5 Western Transfer wb4->wb5 wb6 Antibody Incubation (p-Akt, Total Akt) wb5->wb6 wb7 Detection & Quantification wb6->wb7 cetsa1 Cell Culture & Treatment cetsa2 Heat Shock cetsa1->cetsa2 cetsa3 Cell Lysis (Freeze-Thaw) cetsa2->cetsa3 cetsa4 Separate Soluble & Precipitated Fractions cetsa3->cetsa4 cetsa5 Western Blot for Total Akt cetsa4->cetsa5 icw1 Seed Cells in Microplate icw2 Treatment icw1->icw2 icw3 Fix & Permeabilize icw2->icw3 icw4 Antibody Incubation (p-Akt, Total Akt) icw3->icw4 icw5 Secondary Antibody & Detection icw4->icw5 icw6 Plate Reading icw5->icw6

Caption: Workflows for key target engagement assays.

Experimental Protocols

Western Blot for Phospho-Akt (Ser473)

This protocol assesses the phosphorylation status of Akt at serine 473, a key marker of its activation. A reduction in p-Akt (Ser473) levels relative to total Akt indicates target engagement by an inhibitor.

a. Cell Lysis:

  • Culture and treat cells with Uprosertib or alternative inhibitors for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Collect the supernatant and determine protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-PAGE gel.[4]

  • Transfer proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10][11]

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060 or #9271) overnight at 4°C, typically at a 1:1000 dilution in 5% BSA in TBST.[4][10][11][12]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.[4]

  • To normalize, strip the membrane and re-probe with an antibody for total Akt (e.g., Cell Signaling Technology #2920 or #4691).[4][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][14][15]

a. Cell Treatment and Heating:

  • Treat intact cells with Uprosertib or a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.[13][16]

b. Lysis and Protein Analysis:

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Collect the supernatant and analyze the amount of soluble Akt by Western blot as described above. An increase in soluble Akt in the drug-treated samples at higher temperatures indicates target engagement.

In-Cell Western / In-Cell ELISA

This high-throughput method allows for the quantification of protein phosphorylation directly in fixed cells in a microplate format.[17]

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well or 384-well plate and allow them to adhere.

  • Treat cells with a dose range of Uprosertib or other inhibitors.

b. Fixing, Permeabilization, and Staining:

  • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

  • Incubate with primary antibodies for phospho-Akt (Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein) simultaneously overnight at 4°C.

  • Wash the wells multiple times with PBS containing 0.1% Tween-20.

c. Detection:

  • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

  • Wash the wells thoroughly.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal intensity for phospho-Akt is normalized to the signal for the total protein.

Logical Comparison of Target Engagement Assays

The choice of assay depends on the specific research question, available equipment, and desired throughput.

Caption: Comparison of target engagement validation methods.

References

Uprosertib Hydrochloride: A Comparative Guide to Synergistic Applications with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795), a potent and selective pan-Akt inhibitor, is a compound of significant interest in oncology research.[1][2] The dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis and is implicated in resistance to a variety of antineoplastic agents.[2] By targeting the serine/threonine protein kinase Akt, Uprosertib has the potential to inhibit tumor cell proliferation and induce apoptosis.[2] This guide provides a comparative overview of the preclinical evidence for the synergistic effects of Uprosertib and other Akt inhibitors with conventional chemotherapy agents. Due to a scarcity of publicly available preclinical data on Uprosertib in combination with a wide range of chemotherapy agents, this guide will draw upon findings from studies on other Akt inhibitors to illustrate the potential for synergistic interactions. This approach provides a foundational understanding for researchers designing future preclinical and clinical combination studies involving Uprosertib.

Mechanism of Synergy: The Role of Akt Inhibition in Chemosensitization

Chemotherapeutic agents such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin) primarily induce cancer cell death by causing DNA damage and mitotic arrest. However, many cancer cells develop resistance to these agents by upregulating survival pathways, a prominent one being the PI3K/Akt pathway.

Activation of Akt can promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of chemotherapy.[3] Uprosertib, as a pan-Akt inhibitor, blocks this survival signaling.[1] This inhibition is hypothesized to lower the threshold for apoptosis induced by chemotherapy, leading to a synergistic anti-tumor effect.

Below is a diagram illustrating the central role of the PI3K/Akt pathway and the point of intervention for Uprosertib.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β, mTORC1) Akt->Downstream Uprosertib Uprosertib (GSK2141795) Uprosertib->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Cell_Death Synergistic Cell Death Proliferation->Cell_Death Apoptosis->Cell_Death Chemotherapy Chemotherapy (e.g., Paclitaxel, Cisplatin) DNA_Damage DNA Damage & Mitotic Stress Chemotherapy->DNA_Damage DNA_Damage->Cell_Death

PI3K/Akt Signaling Pathway and Uprosertib's Point of Intervention.

Comparative Preclinical Data: Akt Inhibitors in Combination with Chemotherapy

The following tables summarize key findings from preclinical studies investigating the combination of various Akt inhibitors with standard chemotherapy agents. While not all studies used Uprosertib specifically, they provide a strong rationale for its potential synergistic activity.

Table 1: Synergistic Effects of Akt Inhibitors with Taxanes (e.g., Paclitaxel)
Cancer TypeAkt InhibitorChemotherapy AgentKey FindingsReference
Bladder CancerTAK-228 (mTORC1/2 inhibitor)PaclitaxelStrong synergistic effects in vitro and in vivo.[4]
Table 2: Synergistic Effects of Akt Inhibitors with Platinum-Based Agents (e.g., Cisplatin)
Cancer TypeAkt InhibitorChemotherapy AgentKey FindingsReference
Androgen-Insensitive Prostate CancerJ54 (TLK1 inhibitor affecting HRR)CisplatinCombination exhibits synthetic lethality.[5]
Advanced Solid TumorsElimusertib (ATR inhibitor)CisplatinPreclinical synergy noted, but clinical trial showed hematologic toxicity.[6][7]
Advanced Urothelial CarcinomaBerzosertib (ATR inhibitor)Cisplatin + GemcitabinePreclinical synergy noted, but no improvement in clinical outcomes in a Phase 2 trial.[7]

Note: While ATR inhibitors are not direct Akt inhibitors, their mechanism in exploiting DNA damage repair pathways provides a parallel rationale for synergy with DNA-damaging agents like cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols from studies investigating the synergy of PI3K/Akt pathway inhibitors with chemotherapy.

Cell Viability and Synergy Analysis

A common workflow for assessing the synergistic effects of drug combinations on cancer cell lines is outlined below.

Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. Treatment with Uprosertib, Chemotherapy, or Combination Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Synergy_Calculation 6. Synergy Calculation (Combination Index - CI) Data_Analysis->Synergy_Calculation Result Result: Synergistic, Additive, or Antagonistic Effect Synergy_Calculation->Result

Workflow for In Vitro Synergy Assessment.

1. Cell Culture:

  • Cancer cell lines are cultured in appropriate media and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator).

2. Drug Treatment:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are then treated with a range of concentrations of Uprosertib, the chemotherapy agent, and the combination of both. A vehicle control (e.g., DMSO) is also included.

3. Cell Viability Assay:

  • After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as MTT or CellTiter-Glo.

4. Data Analysis and Synergy Calculation:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

  • The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Conclusion and Future Directions

The preclinical data for various Akt inhibitors strongly suggest a synergistic potential when combined with conventional chemotherapy agents across a range of cancer types. The underlying mechanism of this synergy is the inhibition of the pro-survival Akt signaling pathway, which sensitizes cancer cells to the cytotoxic effects of chemotherapy.

While direct and extensive preclinical data for Uprosertib in combination with a broad panel of chemotherapy agents is not yet widely published, the existing evidence for other Akt inhibitors provides a compelling rationale for further investigation. Future preclinical studies should focus on:

  • Evaluating Uprosertib in combination with a diverse range of chemotherapy agents (e.g., taxanes, platinum-based agents, anthracyclines) in various cancer cell lines and patient-derived xenograft models.

  • Quantifying the synergistic effects using robust methods like Combination Index calculations.

  • Elucidating the precise molecular mechanisms of synergy through detailed pathway analysis.

  • Identifying predictive biomarkers that can help select patient populations most likely to benefit from these combination therapies.

Such studies will be critical in translating the promising preclinical rationale into effective clinical strategies for patients with cancer.

References

A Comparative Analysis of Uprosertib Hydrochloride and Other PI3K/Akt Pathway Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of Uprosertib hydrochloride (GSK2141795), a potent pan-Akt inhibitor, with other notable inhibitors of the PI3K/Akt pathway: Ipatasertib (GDC-0068), Capivasertib (AZD5363), and Perifosine (KRX-0401). This analysis is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their specific research needs.

Mechanism of Action: Targeting a Key Survival Pathway

The serine/threonine kinase Akt is a central node in the PI3K signaling cascade.[1] Its activation through phosphorylation triggers a multitude of downstream effects that promote cell survival and proliferation.[2] The inhibitors discussed herein disrupt this pathway through distinct mechanisms. Uprosertib, Ipatasertib, and Capivasertib are ATP-competitive inhibitors that bind to the kinase domain of Akt, preventing its catalytic activity. In contrast, Perifosine is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, hindering its translocation to the cell membrane, a crucial step for its activation.[3][4]

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and its comparators against the three Akt isoforms.

InhibitorAkt1 (IC50, nM)Akt2 (IC50, nM)Akt3 (IC50, nM)Primary Mechanism of Action
This compound (GSK2141795) 180[2][5]328[2][5]38[2][5]ATP-competitive pan-Akt inhibitor
Ipatasertib (GDC-0068) 5[6]18[6]18[6]ATP-competitive pan-Akt inhibitor
Capivasertib (AZD5363) 3[7][8]8[7]8[7]ATP-competitive pan-Akt inhibitor
Perifosine (KRX-0401) ~4700 (in MM.1S cells)[9]--Allosteric Akt inhibitor (PH domain)

Note: The IC50 for Perifosine is for cell viability in a specific cell line, reflecting its different mechanism of action which is not directly comparable to the enzymatic assays for ATP-competitive inhibitors.

Preclinical and Clinical Development Status

This compound has been investigated in Phase I and II clinical trials for various solid tumors, often in combination with other targeted therapies.[10][11] However, its development has been challenging due to tolerability issues and limited clinical activity in some settings.[12][13]

Ipatasertib and Capivasertib have shown more promising results in clinical trials. Ipatasertib, in combination with abiraterone, has demonstrated a significant reduction in the risk of disease progression or death in patients with metastatic castration-resistant prostate cancer (mCRPC) whose tumors have PTEN loss.[4] Capivasertib, combined with fulvestrant, has also shown a significant improvement in progression-free survival in patients with hormone receptor-positive, HER2-negative advanced breast cancer.[14][15]

Perifosine has been evaluated in numerous clinical trials for a variety of cancers, but its single-agent activity has been modest.[4]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of these inhibitors, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for comparing their efficacy.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation (Perifosine blocks here) PDK1->Akt Phosphorylation (T308) TSC2 TSC2 Akt->TSC2 Inhibition GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Apoptosis Inhibition of Apoptosis FOXO->Apoptosis Induction Uprosertib Uprosertib Ipatasertib Capivasertib Uprosertib->Akt ATP-competitive inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental_Workflow cluster_vivo In Vivo Analysis kinase_assay Biochemical Kinase Assay (IC50 determination) cell_lines Cancer Cell Line Panel (PIK3CA mutant, PTEN null, etc.) proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) cell_lines->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7) cell_lines->apoptosis_assay western_blot Western Blot Analysis (p-Akt, p-GSK3β, etc.) cell_lines->western_blot xenograft Tumor Xenograft Model (e.g., subcutaneous, orthotopic) proliferation_assay->xenograft treatment Treatment with Inhibitors (single agent or combination) xenograft->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis treatment->pk_pd start Select Akt Inhibitors (Uprosertib, Ipatasertib, etc.) start->kinase_assay start->cell_lines

Caption: General experimental workflow for comparing Akt inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used to characterize and compare PI3K/Akt pathway inhibitors.

Biochemical Kinase Activity Assay (LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against purified Akt kinases.

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Uprosertib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the purified Akt isoform (e.g., Akt1, Akt2, or Akt3) at a predetermined concentration (typically in the low nM range).

    • Prepare a solution of a fluorescently labeled peptide substrate and ATP at a concentration close to the Km for ATP.

  • Kinase Reaction:

    • Add the inhibitor dilutions to the wells of a low-volume 384-well plate.

    • Add the Akt enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the Akt inhibitor for 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of an Akt inhibitor in vivo.

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Inhibitor Administration:

    • Administer the Akt inhibitor (e.g., Uprosertib) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at a specified dose and schedule.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment for a defined period or until the tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

    • Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.

Conclusion

This compound is a potent pan-Akt inhibitor that has been instrumental in preclinical research to understand the role of Akt signaling in cancer. While its clinical development has faced challenges, it remains a valuable tool for in vitro and in vivo studies. For researchers considering clinical translation, Ipatasertib and Capivasertib have demonstrated more favorable clinical outcomes in specific patient populations and may represent more promising avenues for further investigation. Perifosine, with its distinct allosteric mechanism, offers an alternative approach to Akt inhibition that warrants further exploration, particularly in combination therapies. The selection of an appropriate inhibitor should be guided by the specific research question, the genetic background of the cancer model, and the intended application, whether it be for fundamental research or as a potential therapeutic agent.

References

Uprosertib Hydrochloride in PTEN-Deficient Cancer: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Uprosertib hydrochloride, a pan-Akt inhibitor, in cancer models characterized by the loss of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog). PTEN loss leads to hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical driver of tumor growth, proliferation, and survival. This document summarizes key preclinical and clinical findings, compares Uprosertib with other AKT inhibitors, and provides detailed experimental methodologies to support further research.

Executive Summary

This compound (GSK2141795) is an orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Preclinical data suggests that Uprosertib preferentially inhibits the growth of cancer cells with an activated AKT pathway, including those with PTEN loss. However, clinical trial results have indicated challenges with tolerability and modest single-agent and combination therapy efficacy. This guide places the preclinical promise of Uprosertib in the context of its clinical performance and compares it to other AKT inhibitors, such as Capivasertib and Ipatasertib, which have also shown enhanced activity in PTEN-deficient settings.

Mechanism of Action in PTEN-Deficient Cancers

Loss of PTEN function is a common event in various cancers, including prostate, breast, and endometrial cancers, and is associated with poor prognosis and resistance to standard therapies. PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). In PTEN-deficient tumors, the accumulation of PIP3 leads to constitutive activation of AKT. Uprosertib, by directly inhibiting AKT, aims to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in these tumors.

Signaling Pathway in PTEN-Deficient Cancer and Uprosertib's Point of Intervention

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Apoptosis Apoptosis Inhibition FOXO->Apoptosis Uprosertib Uprosertib Uprosertib->AKT PTEN PTEN (Loss of function) PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT pathway in PTEN-deficient cancer and Uprosertib's inhibitory action on AKT.

Preclinical Efficacy of Uprosertib

In vitro studies have demonstrated that Uprosertib can inhibit the proliferation of various cancer cell lines. Notably, its efficacy is more pronounced in cell lines harboring mutations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.

Table 1: In Vitro Activity of Uprosertib in Selected Cancer Cell Lines
Cell LineCancer TypePTEN StatusPIK3CA StatusUprosertib IC50 (µM)Reference
SKOV3OvarianNullWild-TypeNot specified, but sensitive[1]
BT474BreastWild-TypeMutant (K111N)Not specified, but sensitive[1]
LNCaPProstateMutant (frameshift)Wild-TypeNot specified, but causes cell cycle arrest[2]

Comparison with Other AKT Inhibitors

Several other AKT inhibitors have been evaluated in PTEN-deficient cancer models, providing a basis for comparison.

Table 2: Comparative Efficacy of AKT Inhibitors in PTEN-Altered Cancer Models
InhibitorCancer ModelPTEN/PIK3CA StatusKey FindingReference
Uprosertib Ovarian/Breast XenograftsPTEN null (SKOV3) / PIK3CA mutant (BT474)61% tumor growth inhibition[3]
Capivasertib (AZD5363) Prostate Cancer GEMMPTEN-deficientSignificantly delayed tumor growth and improved overall survival[4]
Ipatasertib (GDC-0068) Various Cancer Cell LinesPTEN loss or PIK3CA mutationSignificantly lower mean IC50 (4.8 µM) vs. wild-type (8.4 µM)[5]
Ipatasertib (GDC-0068) Various Xenograft ModelsPTEN loss or PIK3CA mutationSignificantly higher mean tumor growth inhibition (95%) vs. wild-type (38%)[5]

As indicated in Table 2, both Capivasertib and Ipatasertib have demonstrated a clear efficacy advantage in preclinical models with PTEN alterations. This robust preclinical data has supported their advancement into numerous clinical trials.

Clinical Trial Landscape

Uprosertib has been evaluated in several clinical trials, both as a monotherapy and in combination. A notable Phase I trial combined Uprosertib with the MEK inhibitor trametinib in patients with solid tumors[6]. However, this study was terminated early due to poor tolerability and minimal clinical activity, with an objective response rate of less than 5%[6]. This outcome underscores the challenges of translating preclinical efficacy into clinical benefit, particularly concerning the therapeutic window and toxicity of combination regimens.

In contrast, other AKT inhibitors have shown more promising clinical signals in PTEN-deficient settings. For example, a randomized Phase II study of ipatasertib with abiraterone in metastatic castration-resistant prostate cancer (mCRPC) showed a larger radiographic progression-free survival prolongation in tumors with PTEN loss.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of AKT inhibitors like Uprosertib.

In Vitro Cell Proliferation Assay (MTT/SRB Assay)
  • Cell Seeding: Plate cancer cells (e.g., PTEN-null and PTEN-wildtype lines) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye with a Tris-based solution. Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Generic Workflow for In Vitro Proliferation Assay

in_vitro_workflow start Start seed_cells Seed PTEN-null & PTEN-wt cells in 96-well plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_drug Treat with Uprosertib (serial dilutions) incubate_overnight->treat_drug incubate_72h Incubate for 72h treat_drug->incubate_72h add_reagent Add MTT or SRB reagent incubate_72h->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro cell proliferation assay.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, once daily.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) as a percentage.

Conclusion

This compound demonstrates a clear biological rationale for its use in PTEN-deficient cancers due to its mechanism of action as a pan-Akt inhibitor. Preclinical studies support its preferential activity in cancer models with an activated PI3K/AKT pathway. However, the clinical development of Uprosertib has been hampered by tolerability issues and a lack of robust efficacy, especially in combination therapies.

In comparison, other AKT inhibitors like Capivasertib and Ipatasertib have shown more promising preclinical and clinical data in PTEN-altered tumors, suggesting they may have a more favorable therapeutic index. For researchers and drug developers, the experience with Uprosertib highlights the critical importance of optimizing dosing schedules and patient selection strategies to maximize the potential of AKT inhibitors in the clinic. Further research focusing on predictive biomarkers beyond PTEN status and rational combination strategies will be crucial for the successful clinical implementation of this class of targeted agents.

References

A Head-to-Head Comparison of Allosteric vs. ATP-Competitive Akt Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the serine/threonine kinase Akt presents a compelling target for therapeutic intervention, particularly in oncology. As a central node in the PI3K/Akt/mTOR signaling pathway, its dysregulation is a frequent driver of cancer cell proliferation, survival, and metabolic reprogramming. Small molecule inhibitors of Akt have been broadly classified into two major categories based on their mechanism of action: allosteric and ATP-competitive inhibitors. This guide provides an objective, data-driven comparison of these two classes of inhibitors to aid in the selection and development of targeted therapies.

Executive Summary

Allosteric and ATP-competitive Akt inhibitors represent two distinct strategies for targeting this critical kinase. ATP-competitive inhibitors directly compete with endogenous ATP for binding to the kinase domain's active site, thereby preventing the phosphorylation of downstream substrates. In contrast, allosteric inhibitors bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains, locking Akt in an inactive conformation and preventing its recruitment to the plasma membrane for activation. These differing mechanisms of action lead to distinct pharmacological profiles, including differences in isoform selectivity, impact on Akt phosphorylation, and the development of resistance.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for representative allosteric and ATP-competitive Akt inhibitors, providing a basis for their comparative evaluation.

Table 1: Biochemical Potency (IC50) of Representative Akt Inhibitors Against Akt Isoforms

Inhibitor ClassInhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
Allosteric MK-220651265[1]
ARQ-092 (Miransertib)5.04.516[2]
ATP-Competitive Ipatasertib (GDC-0068)5188
Capivasertib (AZD5363)388

Table 2: Cellular Activity (EC50) of Representative Akt Inhibitors in Cancer Cell Lines

Inhibitor ClassInhibitorCell LineEC50 (µM)NotesReference
Allosteric MK-2206SUNE-1 (Nasopharyngeal Carcinoma)< 1[3]
MK-2206CNE-1, CNE-2, HONE-1 (Nasopharyngeal Carcinoma)3-5[3]
ARQ-092NCI-N87-WT (Gastric Cancer)~25[4]
ATP-Competitive IpatasertibCell lines with PTEN loss or PIK3CA mutationsMean: 4.8[5]
IpatasertibCell lines without PTEN/PIK3CA alterationsMean: 8.4[5]

Mechanism of Action and Binding Sites

The fundamental difference between these two classes of inhibitors lies in their binding sites and the conformational state of Akt they target.

ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket within the kinase domain of Akt. This binding event physically obstructs the binding of ATP, a requisite for the phosphotransfer reaction to downstream substrates. A paradoxical effect often observed with ATP-competitive inhibitors is an increase in the phosphorylation of Akt itself at both Thr308 and Ser473.[6][7] This is thought to be due to the stabilization of an active-like conformation of the kinase domain that is more accessible to upstream kinases like PDK1 and mTORC2.[8]

Allosteric inhibitors , on the other hand, bind to a novel pocket located at the interface between the PH and kinase domains. This binding event stabilizes an inactive, "PH-in" conformation of Akt, preventing the conformational changes necessary for its activation.[6] By locking Akt in this inactive state, allosteric inhibitors not only block its kinase activity but also prevent its translocation to the plasma membrane, a critical step for its activation by upstream signals.[6] Consequently, allosteric inhibitors lead to a decrease in the phosphorylation of Akt at its activating residues.[6]

Isoform Selectivity

The three Akt isoforms (Akt1, Akt2, and Akt3) share a high degree of homology, particularly within the ATP-binding pocket, making the development of isoform-selective ATP-competitive inhibitors challenging. Most ATP-competitive inhibitors in clinical development are pan-Akt inhibitors, targeting all three isoforms with varying potency.[6]

In contrast, the allosteric binding pocket at the PH-kinase domain interface exhibits greater sequence divergence among the isoforms. This has enabled the development of allosteric inhibitors with a degree of isoform selectivity. For instance, many allosteric inhibitors, such as MK-2206, generally spare Akt3.[6] This can be therapeutically relevant as Akt3 has been implicated in both oncogenic and tumor-suppressive roles depending on the cancer context.

Impact on Downstream Signaling

Both classes of inhibitors aim to block the phosphorylation of downstream Akt substrates, such as GSK3β, FOXO transcription factors, and PRAS40. However, the paradoxical hyperphosphorylation of Akt induced by ATP-competitive inhibitors can have complex and sometimes unpredictable effects on downstream signaling networks. While the direct kinase activity is inhibited, the hyperphosphorylated Akt might still engage in non-canonical, kinase-independent functions.

Allosteric inhibitors, by preventing Akt activation and promoting its dephosphorylation, provide a more complete shutdown of Akt-mediated signaling. This can lead to a more profound and sustained inhibition of the entire pathway.

Mechanisms of Resistance

A critical consideration in cancer therapy is the emergence of drug resistance. Distinct resistance mechanisms have been observed for allosteric and ATP-competitive Akt inhibitors.

Resistance to allosteric inhibitors is often associated with mutations in the allosteric binding pocket or alterations that favor the active, "PH-out" conformation of Akt, which reduces the binding affinity of the inhibitor.[2][9] For example, mutations in AKT1 have been identified as a key mechanism of acquired resistance to the allosteric inhibitor MK-2206.[2]

Resistance to ATP-competitive inhibitors can arise from a broader range of mechanisms, including the upregulation of parallel signaling pathways that bypass the need for Akt signaling.[4][9] For instance, the activation of PIM kinases, which share some downstream substrates with Akt, has been identified as a mechanism of resistance to the ATP-competitive inhibitor ipatasertib.[2] Upregulation of receptor tyrosine kinase (RTK) activity has also been implicated in resistance to both classes of inhibitors.[10]

Mandatory Visualizations

Signaling Pathways and Inhibition Mechanisms

Akt_Signaling_and_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt_inactive Inactive Akt (PH-in) PIP3->Akt_inactive recruits to membrane Akt_active Active Akt (p-Thr308, p-Ser473) Akt_inactive->Akt_active activation Downstream_Substrates Downstream Substrates (GSK3β, FOXO, etc.) Akt_active->Downstream_Substrates phosphorylates PDK1 PDK1 PDK1->Akt_active phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt_active phosphorylates Ser473 Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Substrates->Cell_Survival_Proliferation promotes ATP_competitive ATP-Competitive Inhibitor ATP_competitive->Akt_active binds to ATP pocket Allosteric Allosteric Inhibitor Allosteric->Akt_inactive stabilizes inactive state Experimental_Workflow Start Start: Select Inhibitors & Cancer Cell Lines Biochemical_Assay Biochemical Kinase Assay Start->Biochemical_Assay Determine IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Determine EC50 Western_Blot Western Blot Analysis Start->Western_Blot Assess downstream signaling Target_Engagement_Assay Target Engagement Assay (e.g., NanoBRET) Start->Target_Engagement_Assay Confirm cellular binding Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Target_Engagement_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Mechanism Data_Analysis->Conclusion Inhibitor_Characteristics cluster_allosteric Allosteric Inhibitors cluster_atp_competitive ATP-Competitive Inhibitors Allo_MoA Mechanism: Stabilizes inactive 'PH-in' state Allo_Selectivity Higher potential for isoform selectivity Allo_MoA->Allo_Selectivity Allo_Phospho Decreases Akt phosphorylation Allo_MoA->Allo_Phospho Allo_Resistance Resistance via binding site mutations Allo_MoA->Allo_Resistance ATPc_MoA Mechanism: Competes with ATP in active site ATPc_Selectivity Generally pan-Akt inhibitors ATPc_MoA->ATPc_Selectivity ATPc_Phospho Paradoxically increases Akt phosphorylation ATPc_MoA->ATPc_Phospho ATPc_Resistance Resistance via pathway bypass ATPc_MoA->ATPc_Resistance

References

Uprosertib Hydrochloride: A Comparative Analysis of its Effects in BRAF-Mutant and BRAF Wild-Type Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uprosertib hydrochloride (GSK2141795) is an orally bioavailable, potent, and selective pan-Akt inhibitor that has been investigated in a variety of solid tumors. Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, makes it a candidate for targeted cancer therapy. This guide provides a comparative analysis of the preclinical and clinical findings on the effects of uprosertib in cancer cells with different BRAF mutational statuses, offering insights into its potential therapeutic applications.

Introduction to BRAF and AKT Signaling

The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving oncogenesis in a significant portion of melanomas and other cancers.

The PI3K/AKT pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is also a common feature of many cancers. Cross-talk between the MAPK and PI3K/AKT pathways is well-established, and the activation of one pathway can often lead to resistance to inhibitors of the other. Uprosertib, by targeting AKT, aims to disrupt this pro-survival signaling.

Preclinical Data: Uprosertib in BRAF-Mutant vs. Wild-Type Cells

Direct preclinical comparisons of uprosertib monotherapy in BRAF-mutant versus BRAF wild-type cancer cell lines are limited in publicly available literature. However, studies investigating uprosertib in combination with BRAF or MEK inhibitors in BRAF-mutant melanoma provide valuable insights into its activity in this context.

Effects on Cell Viability and Growth Inhibition

In a study evaluating the combination of uprosertib (GSK2141795B) and the BRAF inhibitor dabrafenib in a panel of 23 BRAF-mutant melanoma cell lines, synergistic potentiation of growth inhibition was observed in the majority of cell lines. This suggests that dual targeting of the MAPK and PI3K/AKT pathways is more effective than targeting the MAPK pathway alone in this setting.

For BRAF wild-type cells, particularly in melanoma, where other mutations like NRAS may be present, the reliance on the PI3K/AKT pathway can also be significant. Clinical trials have explored uprosertib in combination with MEK inhibitors in BRAF wild-type melanoma, indicating a therapeutic rationale for targeting the PI3K/AKT pathway in this patient population as well.

Table 1: Summary of Preclinical Effects of Uprosertib in Combination Therapy (BRAF-Mutant Melanoma Cell Lines)

Cell LineBRAF MutationPTEN StatusEffect of Uprosertib + Dabrafenib
MultipleV600E/KVariedSynergistic growth inhibition in the majority of cell lines

Note: This table is a summary of findings from studies on combination therapies. Data for uprosertib monotherapy is not sufficiently available for a direct comparison.

Induction of Apoptosis

The combination of uprosertib and dabrafenib was found to induce apoptosis in BRAF-mutant melanoma cell lines that were sensitive to single-agent AKT inhibition. This indicates that for a subset of BRAF-mutant tumors, the PI3K/AKT pathway is a critical survival pathway, and its inhibition can lead to programmed cell death, especially when the MAPK pathway is also blocked.

Information on uprosertib-induced apoptosis in BRAF wild-type cells as a monotherapy is not well-documented in the reviewed literature.

Impact on Signaling Pathways

In BRAF-mutant melanoma cell lines, treatment with uprosertib in combination with dabrafenib led to a more pronounced reduction in the phosphorylation of downstream effectors of both the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-S6, p-S6K, p-GSK-3β) pathways compared to either agent alone. This dual pathway blockade is a key mechanism for the observed synergistic anti-tumor effects.

In BRAF wild-type cells, uprosertib as a single agent would be expected to primarily inhibit the PI3K/AKT pathway, leading to decreased phosphorylation of AKT and its downstream targets. The effect on the MAPK pathway would likely be minimal unless there is significant cross-talk or feedback between the two pathways in a specific cellular context.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of targeted therapies like uprosertib.

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 100% methanol for 10-15 minutes at room temperature.

  • Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF_wt BRAF (Wild-Type) RAS->BRAF_wt RAS->PI3K BRAF_mut BRAF (Mutant) MEK MEK BRAF_mut->MEK BRAF_wt->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation, Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation_PI3K Cell Growth, Survival, Metabolism AKT->Proliferation_PI3K Uprosertib Uprosertib Uprosertib->AKT S6K S6K mTORC1->S6K S6K->Proliferation_PI3K

Caption: Simplified signaling pathways in cancer cells.

Experimental Workflow for Drug Efficacy Testing

Experimental_Workflow start Start: Cancer Cell Lines (BRAF-Mutant & BRAF-WT) treatment Treat with Uprosertib (Dose-Response) start->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (p-AKT, p-S6, etc.) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis comparison Compare Effects: BRAF-Mutant vs. BRAF-WT data_analysis->comparison

Caption: Workflow for evaluating uprosertib efficacy.

Conclusion

This compound demonstrates clear activity in preclinical models of BRAF-mutant cancers, particularly when used in combination with inhibitors of the MAPK pathway. This synergy underscores the importance of the PI3K/AKT pathway in mediating survival and resistance in these tumors. While direct comparative data for uprosertib monotherapy in BRAF-mutant versus wild-type cells is not extensively available, the therapeutic rationale for targeting the PI3K/AKT pathway exists for both genetic contexts, often dictated by the presence of other co-occurring mutations. Further preclinical studies directly comparing the monotherapy effects of uprosertib in isogenic or closely related cell lines with different BRAF statuses would be invaluable for a more definitive understanding of its differential efficacy. The provided experimental protocols and visualizations serve as a guide for researchers investigating the effects of uprosertib and other targeted therapies.

Navigating the Therapeutic Landscape of Uprosertib Hydrochloride Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uprosertib hydrochloride, a potent pan-Akt inhibitor, is a promising agent in the landscape of targeted cancer therapy. Its mechanism of action, centered on the critical PI3K/Akt signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming resistance and enhancing anti-tumor efficacy. This guide provides an objective comparison of this compound in combination with other anti-cancer agents, supported by available clinical and preclinical data. We delve into the therapeutic window of these combinations, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

I. Performance of this compound in Combination Therapies

The therapeutic window of a drug combination is determined by the balance between its efficacy and toxicity. The following tables summarize the key findings from clinical and preclinical studies investigating this compound in combination with a MEK inhibitor (Trametinib), and provide a comparative overview of preclinical data for combinations with chemotherapy (Paclitaxel) and a PARP inhibitor (Olaparib).

Table 1: Clinical Performance of Uprosertib in Combination with Trametinib

A phase I/II clinical trial (NCT01962274) evaluated the safety and efficacy of Uprosertib in combination with the MEK inhibitor Trametinib in patients with advanced solid tumors, including triple-negative breast cancer (TNBC) and BRAF-wild type melanoma.[1][2][3][4]

ParameterUprosertib + Trametinib Combination
Dose Escalation Findings The recommended phase II dose (RP2D) was determined to be Uprosertib 50 mg once daily (QD) + Trametinib 1.5 mg QD.[1]
Dose-Limiting Toxicities (DLTs) Diarrhea and rash were the most common DLTs.[1]
Common Adverse Events (AEs) (Grade ≥3) Diarrhea, rash, fatigue, nausea.[1] 59% of patients reported Grade 3 AEs, and 6% reported Grade 4 AEs.[2]
Objective Response Rate (ORR) < 5% (1 complete response, 5 partial responses).[2]
Progression-Free Survival (PFS) in mTNBC 7.8 weeks (combination) vs. 7.7 weeks (Trametinib monotherapy).[3][4]
Conclusion The combination was poorly tolerated at doses required for clinical activity, leading to early termination of the study. Minimal clinical activity was observed.[2]
Table 2: Comparative Preclinical Efficacy of Uprosertib Combinations

Preclinical studies provide the foundational evidence for combining Uprosertib with other agents. While specific preclinical data for Uprosertib in combination with Paclitaxel and Olaparib is not extensively published, the following table summarizes the rationale and expected synergistic effects based on the known mechanisms of AKT inhibitors.

Combination PartnerRationale for CombinationExpected Synergistic EffectsSupporting Evidence for AKT Inhibitor Combinations
Paclitaxel (Taxane Chemotherapy) AKT pathway activation is a known mechanism of resistance to taxanes.[5][6]Uprosertib may restore sensitivity to Paclitaxel in resistant tumors.The combination of the AKT inhibitor ipatasertib with paclitaxel has shown clinical activity in triple-negative breast cancer.[5][6] Preclinical studies with other AKT inhibitors have demonstrated synergy with taxanes.[7][8]
Olaparib (PARP Inhibitor) Preclinical studies suggest a synergistic relationship between PARP and PI3K/AKT pathway inhibitors.[9][10][11][12][13] Inhibition of the PI3K/AKT pathway can downregulate the expression of DNA repair proteins, including BRCA1, potentially inducing a "BRCAness" phenotype and sensitizing tumors to PARP inhibitors.[9]Enhanced tumor cell killing through synthetic lethality, even in BRCA-proficient tumors.A phase I trial combining the AKT inhibitor capivasertib with olaparib demonstrated tolerability and clinical benefit in patients with and without BRCA1/2 mutations.[14][15] Preclinical studies have shown that AKT inhibition can decrease PARP enzyme activity.[10][11]

II. Experimental Protocols

Understanding the methodologies used to generate the data is crucial for its interpretation. Below are detailed protocols for key experiments typically employed in the assessment of novel drug combinations.

Clinical Trial Protocol: Phase I/II Dose Escalation and Expansion Study

This protocol is based on the design of the NCT01962274 trial of Uprosertib and Trametinib.[1][2][3]

Objective: To determine the maximum tolerated dose (MTD), recommended phase II dose (RP2D), safety, and preliminary efficacy of Uprosertib in combination with Trametinib.

Study Design:

  • Phase I (Dose Escalation): A standard 3+3 dose-escalation design. Patients receive escalating doses of Uprosertib and Trametinib in cohorts of 3-6 patients to determine the MTD.

  • Phase II (Dose Expansion): Patients receive the combination at the RP2D to further evaluate safety and efficacy in specific tumor types.

Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific cancer types like TNBC and melanoma.

Treatment:

  • Uprosertib administered orally, once daily.

  • Trametinib administered orally, once daily.

  • Treatment cycles are typically 28 days.

Assessments:

  • Safety and Tolerability: Monitored continuously. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.0 .[16][17][18][19][20] DLTs are assessed during the first cycle.

  • Tumor Response: Assessed every 8 weeks using imaging (e.g., CT or MRI). Tumor response is evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1) .[21][22][23][24][25]

  • Pharmacokinetics (PK): Blood samples are collected at specified time points to determine the drug concentrations.

  • Pharmacodynamics (PD): Tumor biopsies may be collected at baseline and on-treatment to assess the inhibition of the AKT and MEK pathways through biomarker analysis (e.g., phosphorylation of downstream targets).[26][27][28][29][30]

Preclinical In Vivo Tumor Growth Inhibition Assay

This protocol describes a general procedure for evaluating the efficacy of a drug combination in a xenograft mouse model.[31][32][33][34]

Objective: To determine the anti-tumor efficacy of Uprosertib in combination with another agent (e.g., Paclitaxel or Olaparib) in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Human cancer cell line of interest.

  • This compound.

  • Combination agent (e.g., Paclitaxel, Olaparib).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation: The chosen cancer cell line is cultured and then implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, Uprosertib alone, combination agent alone, Uprosertib + combination agent).

  • Drug Administration: Drugs are administered according to a predetermined schedule, dose, and route (e.g., oral gavage for Uprosertib, intraperitoneal injection for Paclitaxel).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).

  • Body Weight Monitoring: Mouse body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated.

Western Blot Analysis for Pathway Modulation

This protocol outlines the steps for assessing the effect of Uprosertib combinations on the PI3K/Akt signaling pathway in cancer cells.[35][36][37][38][39]

Objective: To determine if Uprosertib, alone or in combination, inhibits the phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell lines.

  • This compound and combination agent.

  • Lysis buffer and protease/phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-PARP).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Cells are treated with Uprosertib, the combination agent, or both for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA).

  • SDS-PAGE: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated Akt). This is followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.

III. Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4EBP1->Cell Growth\n& Proliferation promotes Uprosertib Uprosertib hydrochloride Uprosertib->AKT inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Uprosertib.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In Vitro In Vitro Studies (Cell Lines) In Vivo In Vivo Studies (Xenograft Models) In Vitro->In Vivo Promising results lead to Toxicity Toxicity Assessment In Vivo->Toxicity Efficacy Efficacy Assessment (Tumor Growth Inhibition) In Vivo->Efficacy PD Pharmacodynamic (PD) Analysis (Western Blot) In Vivo->PD Phase I Phase I Trial (Dose Escalation, Safety) Toxicity->Phase I Efficacy->Phase I PD->Phase I Phase II Phase II Trial (Efficacy in Specific Cohorts) Phase I->Phase II Establish RP2D Clinical PD Clinical PD Analysis (Biomarkers from Biopsies) Phase I->Clinical PD Phase II->Clinical PD

Caption: Drug Combination Development Workflow.

Logical_Relationship Uprosertib Uprosertib Synergistic Effect Synergistic Effect Uprosertib->Synergistic Effect Combination Agent Combination Agent Combination Agent->Synergistic Effect Increased Efficacy Increased Efficacy Synergistic Effect->Increased Efficacy Overcome Resistance Overcome Resistance Synergistic Effect->Overcome Resistance Therapeutic Window Therapeutic Window Increased Efficacy->Therapeutic Window Overcome Resistance->Therapeutic Window Manageable Toxicity Manageable Toxicity Manageable Toxicity->Therapeutic Window defines upper limit of

Caption: Therapeutic Window of Combination Therapy.

References

A Preclinical Head-to-Head: Uprosertib Hydrochloride vs. Ipatasertib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for breast cancer, inhibitors of the PI3K/AKT/mTOR pathway continue to be a focal point of research. This guide provides a comparative analysis of two prominent pan-AKT inhibitors, uprosertib hydrochloride (GSK2141795) and ipatasertib (GDC-0068), based on available preclinical data in breast cancer models. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical strategy.

Mechanism of Action: Targeting the Central Node of a Key Survival Pathway

Both uprosertib and ipatasertib are orally bioavailable, small-molecule inhibitors that target all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4][5] AKT is a critical signaling node downstream of PI3K, playing a pivotal role in cell survival, proliferation, and metabolism.[2][5] Dysregulation of the PI3K/AKT pathway is a frequent event in breast cancer, making it an attractive therapeutic target.[3][6]

Uprosertib is an ATP-competitive inhibitor of AKT.[1] Similarly, ipatasertib also acts as an ATP-competitive inhibitor.[7] By binding to the ATP-binding pocket of AKT, both compounds prevent its phosphorylation and activation, thereby inhibiting downstream signaling and leading to reduced cancer cell growth and proliferation.[2][3]

In Vitro Efficacy: A Look at Cellular Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following tables summarize the available IC50 data for uprosertib and ipatasertib in various breast cancer cell lines.

Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Data Source
CAL-148Triple-Negative0.116GDSC[8]
OCUB-MNot Specified0.121GDSC[8]
EVSA-TNot Specified0.360GDSC[8]
UACC-893Not Specified0.553GDSC[8]
MDA-MB-453HER2+0.632GDSC[8]

Table 2: In Vitro Activity of Ipatasertib in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Data Source
MDA-MB-453HER2+0.322[2]
MDA-MB-361Luminal B (PIK3CA mutant)2.83[2]
MDA-MB-231Triple-Negative>10[9]
MDA-MB-468Triple-Negative>10[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living system.

This compound: In a study utilizing a BT474 (HER2+) breast tumor xenograft model, oral administration of uprosertib at a dose of 100 mg/kg resulted in a 61% tumor growth inhibition.[1]

Ipatasertib: Ipatasertib has shown efficacy in various breast cancer xenograft models, particularly those with alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[2][4] In a PIK3CA-mutant breast cancer brain metastasis xenograft model (MDA-MB-361), daily oral administration of ipatasertib at 100 mg/kg significantly inhibited tumor growth.[10]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Uprosertib Uprosertib Uprosertib->AKT Inhibits Ipatasertib Ipatasertib Ipatasertib->AKT Inhibits

PI3K/AKT Signaling Pathway Inhibition by Uprosertib and Ipatasertib.

Xenograft_Workflow General Xenograft Model Workflow cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture Breast Cancer Cell Line (e.g., BT474, MDA-MB-231) Implantation Subcutaneous injection of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Tumor growth to palpable size Implantation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Oral administration of Uprosertib/Ipatasertib or Vehicle Randomization->Treatment Monitoring Tumor volume and body weight measurement Treatment->Monitoring Endpoint Endpoint: Tumor growth inhibition analysis Monitoring->Endpoint

Generalized workflow for in vivo xenograft studies.

Experimental Protocols

Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or ipatasertib for 72 hours.

  • Reagent Incubation: After the incubation period, MTT or WST-1 reagent is added to each well and incubated for 2-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.[7]

Western Blotting for AKT Pathway Inhibition
  • Cell Lysis: Breast cancer cells are treated with uprosertib or ipatasertib for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and downstream targets (e.g., p-PRAS40), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]

In Vivo Xenograft Study
  • Cell Preparation and Implantation: Human breast cancer cells (e.g., MDA-MB-231) are harvested and resuspended in a mixture of media and Matrigel. The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of female athymic nude mice.[11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: Uprosertib or ipatasertib is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg, daily). The control group receives a vehicle.[2][10]

  • Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised, and the percentage of tumor growth inhibition is calculated.

Summary and Future Directions

Both this compound and ipatasertib demonstrate potent inhibition of the AKT signaling pathway in preclinical breast cancer models. The available in vitro data suggests that both compounds have activity against various breast cancer cell lines, with their efficacy in vivo being particularly pronounced in tumors with an activated PI3K/AKT pathway.

Direct comparative studies in the same panel of breast cancer cell lines and xenograft models would be invaluable for a more definitive assessment of their relative potency and efficacy. Further research should also focus on identifying predictive biomarkers of response to optimize patient selection for clinical trials. The clinical development of uprosertib in breast cancer appears to have been less extensive than that of ipatasertib, which has been evaluated in multiple Phase II and III trials for triple-negative and hormone receptor-positive breast cancer.[1][12][13][14] The insights from these preclinical comparisons can guide the design of future studies aimed at harnessing the therapeutic potential of AKT inhibition in breast cancer.

References

Evaluating Biomarkers of Response to Uprosertib Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Uprosertib hydrochloride and other leading AKT inhibitors, with a focus on biomarkers that may predict therapeutic response. The information presented is intended to support research and development efforts in the field of targeted cancer therapy.

Introduction

This compound (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. Uprosertib has been investigated in numerous clinical trials, both as a monotherapy and in combination with other agents. However, identifying patient populations most likely to benefit from AKT inhibition remains a critical challenge. This guide evaluates the performance of Uprosertib in the context of predictive biomarkers and compares it with other well-characterized AKT inhibitors: Capivasertib (AZD5363), MK-2206, and Ipatasertib (GDC-0068).

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. Uprosertib and its alternatives act by directly inhibiting the kinase activity of AKT, thereby blocking these downstream effects.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Uprosertib Uprosertib & Alternatives Uprosertib->AKT |

Diagram 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for Uprosertib.

Comparative Efficacy of AKT Inhibitors: Preclinical Data

The in vitro potency of Uprosertib and its alternatives has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. A lower IC50 value indicates a more potent compound. The tables below summarize the IC50 values for each inhibitor against various cancer cell lines, stratified by the mutational status of key pathway components, PIK3CA and PTEN.

Table 1: IC50 Values (nM) of Uprosertib and Alternative AKT Inhibitors in Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusUprosertib IC50 (nM)Capivasertib IC50 (nM)MK-2206 IC50 (nM)Ipatasertib IC50 (nM)
BT474 BreastMutantWild-Type-~760--
LNCaP ProstateWild-TypeMutant----
MDA-MB-468 BreastWild-TypeWild-Type----
A431 EpidermoidWild-TypeWild-Type--5,500-
HCC827 LungWild-TypeWild-Type--4,300-
NCI-H460 LungMutantWild-Type--3,400-
CNE-2 NasopharyngealMutant---<2000-
C666-1 NasopharyngealAmplified---<2000-
ARK1 Endometrial-----6,620
SPEC-2 Endometrial-----2,050

Table 2: Summary of Preclinical Sensitivity to AKT Inhibitors Based on Biomarker Status

BiomarkerEffect on Sensitivity to AKT InhibitorsSupporting Evidence
PIK3CA Mutations Increased sensitivityCell lines with PIK3CA mutations generally show lower IC50 values for AKT inhibitors.[2] For Ipatasertib, the mean IC50 in PIK3CA-mutant lines was 5.0 µM versus 7.1 µM in wild-type lines.[3]
PTEN Loss/Mutations Increased sensitivityLoss of the tumor suppressor PTEN leads to pathway activation and is associated with greater sensitivity to AKT inhibition.[2] For Ipatasertib, the mean IC50 in PTEN-altered lines was 3.8 µM versus 7.4 µM in wild-type lines.[3]
RAS/RAF Mutations Potential resistanceConcurrent mutations in the MAPK pathway, such as in KRAS or BRAF, may confer resistance to AKT inhibitors.[2]
pAKT Levels Potential predictor of responseHigher baseline levels of phosphorylated AKT may indicate pathway addiction and predict a better response to inhibition.

Clinical Trial Data and Biomarker Analysis

Clinical trials provide crucial insights into the efficacy of these inhibitors in patients and help to validate preclinical biomarker hypotheses.

Uprosertib: Clinical trials involving Uprosertib, often in combination with other agents like the MEK inhibitor trametinib, have shown limited clinical activity and poor tolerability, which has led to the early termination of some studies.[4][5] In a Phase II study in metastatic triple-negative breast cancer, the addition of Uprosertib to trametinib resulted in a numerically higher objective response rate but no improvement in progression-free survival (PFS).[6] Another study in relapsed/refractory multiple myeloma reported an increased overall response rate with the addition of Uprosertib to trametinib in non-responders.[7] However, specific correlations between patient response and the status of biomarkers like PIK3CA, PTEN, or pAKT are not as well-defined in the available literature for Uprosertib compared to its alternatives.

Capivasertib: The Phase III CAPItello-291 trial demonstrated that Capivasertib in combination with fulvestrant significantly improved PFS in patients with HR-positive, HER2-negative advanced breast cancer.[8] This benefit was observed in both the overall population and in a prespecified biomarker subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN genes.[8][9] In the overall population, the median PFS was 7.2 months with Capivasertib versus 3.6 months with placebo.[10]

MK-2206: In the I-SPY 2 trial for neoadjuvant treatment of breast cancer, the addition of MK-2206 to standard chemotherapy showed a high probability of success in a subsequent Phase III trial for patients with HER2-positive, HR-negative/HER2-positive, and all HR-negative tumors.[11][12] Biomarker analysis from this trial suggested that elevated levels of phosphoproteins downstream of AKT, such as mTOR and GSK3, were associated with response to MK-2206, particularly in the HER2-positive subset.[11] However, a pre-specified analysis of candidate gene expression biomarkers, including PIK3CA, did not identify a specific predictor of response to MK-2206.[13]

Ipatasertib: The Phase III IPATential150 trial evaluated Ipatasertib in combination with abiraterone in metastatic castration-resistant prostate cancer. The study showed a significant improvement in radiographic PFS in patients with tumors exhibiting PTEN loss as determined by immunohistochemistry (IHC).[14] However, this benefit did not translate to an improvement in overall survival.[15] Exploratory analyses suggested that patients with genomic PTEN loss or alterations in the PIK3CA/AKT1/PTEN pathway might derive a greater benefit from Ipatasertib.[15] There was a high concordance (85.5%) between PTEN status as determined by IHC and next-generation sequencing (NGS).[16]

Table 3: Summary of Key Clinical Trial Results for Uprosertib Alternatives with Biomarker Analysis

DrugTrial NameCancer TypeKey Finding with Biomarker Correlation
Capivasertib CAPItello-291HR+/HER2- Advanced Breast CancerSignificantly improved PFS vs. placebo + fulvestrant in the overall population and in patients with PIK3CA/AKT1/PTEN alterations.[8][10]
MK-2206 I-SPY 2Neoadjuvant Breast CancerGraduated in HER2+, HR-/HER2+, and HR- signatures. Elevated downstream phosphoproteins (mTOR, GSK3) associated with response in the HER2+ subset.[11]
Ipatasertib IPATential150Metastatic Castration-Resistant Prostate CancerImproved rPFS in patients with PTEN loss by IHC.[14] Exploratory analysis suggested benefit in patients with genomic PTEN loss or PIK3CA/AKT1/PTEN alterations.[15]

Experimental Protocols for Biomarker Assessment

The accurate and reproducible assessment of biomarkers is paramount for patient selection and for evaluating drug efficacy. The following sections outline the general methodologies for the key biomarkers discussed.

Biomarker_Workflow Tumor Tumor Tissue (FFPE) IHC Immunohistochemistry (IHC) Tumor->IHC NGS Next-Generation Sequencing (NGS) Tumor->NGS FISH Fluorescence In Situ Hybridization (FISH) Tumor->FISH pAKT pAKT Protein Expression IHC->pAKT Mutations PIK3CA/AKT1 Mutations NGS->Mutations Deletion PTEN Gene Deletion/Loss FISH->Deletion Response Predictive Biomarker for AKT Inhibitor Response pAKT->Response Mutations->Response Deletion->Response

Diagram 2: General experimental workflow for evaluating key biomarkers of response to AKT inhibitors.
Immunohistochemistry (IHC) for Phospho-AKT (pAKT)

IHC is a widely used technique to visualize the presence and localization of specific proteins within tissue samples. For pAKT, this method can provide a semi-quantitative assessment of AKT pathway activation.

Principle: An antibody specific to the phosphorylated form of AKT (e.g., at Ser473 or Thr308) is applied to a thin slice of formalin-fixed, paraffin-embedded (FFPE) tumor tissue. The antibody binding is then detected using a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction. The intensity and distribution of the color are assessed by a pathologist.

General Protocol:

  • Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This often involves immersing the slides in a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) and heating.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the sections in a hydrogen peroxide solution.

  • Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for pAKT (e.g., pAKT-S473).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: The sections are dehydrated through graded alcohols and xylene and then coverslipped.

  • Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate a score (e.g., H-score).

Next-Generation Sequencing (NGS) for PIK3CA and AKT1 Mutations

NGS allows for the high-throughput sequencing of DNA, enabling the detection of various genetic alterations, including single nucleotide variants (SNVs), insertions, and deletions.

Principle: DNA is extracted from the tumor tissue and fragmented. Adapters are ligated to the DNA fragments, which are then amplified and sequenced simultaneously. The resulting sequence data is aligned to a reference genome to identify any variations.

General Protocol:

  • DNA Extraction: Genomic DNA is isolated from FFPE tumor tissue.

  • Library Preparation: The DNA is fragmented, and adapters containing sequencing primers and barcodes are ligated to the fragments. The target regions (e.g., exons of PIK3CA and AKT1) can be enriched using hybridization capture or amplicon-based methods.

  • Sequencing: The prepared library is loaded onto the NGS platform (e.g., Illumina or Ion Torrent) for sequencing.

  • Data Analysis (Bioinformatics Pipeline):

    • Base Calling and Quality Control: Raw sequencing reads are converted into base calls, and low-quality reads are filtered out.

    • Alignment: The high-quality reads are aligned to the human reference genome.

    • Variant Calling: Genetic variants (mutations) are identified by comparing the aligned reads to the reference sequence.

    • Annotation and Filtering: The identified variants are annotated with information about their genomic location, predicted effect on protein function, and frequency in population databases. Known pathogenic mutations are flagged.

Fluorescence In Situ Hybridization (FISH) for PTEN Loss

FISH is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome. It is commonly used to assess gene deletions, amplifications, and rearrangements.

Principle: A fluorescently labeled DNA probe that is complementary to the PTEN gene sequence is hybridized to the denatured DNA within the tumor cell nuclei. A second probe for the centromere of chromosome 10 is often used as a control. The number of fluorescent signals for the PTEN gene and the centromere are then counted under a fluorescence microscope. A loss of the PTEN signal relative to the centromere signal indicates a deletion.

General Protocol:

  • Slide Preparation: FFPE tissue sections are deparaffinized and rehydrated.

  • Pretreatment: The sections are treated with a protease (e.g., pepsin) to permeabilize the cells and allow for probe entry.

  • Denaturation: The DNA in the tissue and the probe are denatured by heating.

  • Hybridization: The fluorescently labeled PTEN and centromere 10 probes are applied to the slide and incubated overnight to allow for hybridization to the target DNA sequences.

  • Post-Hybridization Washes: The slides are washed to remove any unbound or non-specifically bound probes.

  • Counterstaining: A fluorescent nuclear counterstain, such as DAPI, is applied.

  • Visualization and Scoring: The slides are examined under a fluorescence microscope. The number of red (centromere) and green (PTEN) signals are counted in a predefined number of tumor cell nuclei. A ratio of PTEN to centromere signals of less than a certain threshold (e.g., <0.8) or the complete absence of the PTEN signal in a significant proportion of cells is indicative of PTEN loss.[10]

Logical Comparison of Biomarker Utility

The choice of biomarker and the methodology for its detection are critical considerations in the development and clinical application of AKT inhibitors. The following diagram illustrates the logical relationships between the biomarkers and their implications for treatment with drugs like Uprosertib.

Biomarker_Logic Patient Patient with Tumor Biomarker Biomarker Assessment Patient->Biomarker PIK3CA_mut PIK3CA/AKT1 Mutation Biomarker->PIK3CA_mut Positive PTEN_loss PTEN Loss Biomarker->PTEN_loss Positive pAKT_high High pAKT Expression Biomarker->pAKT_high Positive No_Biomarker No Actionable Biomarker Biomarker->No_Biomarker Negative Sensitive Predicted Sensitive to AKT Inhibition PIK3CA_mut->Sensitive PTEN_loss->Sensitive pAKT_high->Sensitive Resistant Predicted Less Sensitive to AKT Inhibition No_Biomarker->Resistant Uprosertib_Tx Consider Uprosertib or Alternative Sensitive->Uprosertib_Tx Alternative_Tx Consider Alternative Therapy Resistant->Alternative_Tx

Diagram 3: Logical flow for biomarker-driven treatment decisions with AKT inhibitors.

Conclusion

The evaluation of biomarkers is essential for optimizing the clinical development and use of AKT inhibitors like this compound. While preclinical data suggests that alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations and PTEN loss, can confer sensitivity to these agents, clinical data for Uprosertib in biomarker-defined populations is less mature compared to its alternatives.

Capivasertib, MK-2206, and Ipatasertib have all shown promising results in clinical trials where patient selection was guided by biomarker status. The CAPItello-291 trial for Capivasertib, in particular, provides strong evidence for the benefit of an AKT inhibitor in a biomarker-selected population.

For researchers and drug development professionals, these findings underscore the importance of integrating robust biomarker strategies into clinical trial designs for AKT inhibitors. Further investigation is needed to identify and validate predictive biomarkers for Uprosertib to enable a more personalized therapeutic approach. The experimental protocols outlined in this guide provide a foundation for the standardized assessment of these key biomarkers.

References

Safety Operating Guide

Proper Disposal of Uprosertib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Uprosertib hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures to ensure the safe handling and disposal of this potent pan-Akt inhibitor. Adherence to these guidelines is paramount to minimize risks to personnel and the environment.

This compound is a chemical compound that requires careful management throughout its lifecycle, from handling and storage to final disposal. As with any active pharmaceutical ingredient, improper disposal can lead to environmental contamination and potential harm. Therefore, a structured and compliant disposal process is not just a recommendation but a necessity.

Key Disposal Considerations and Regulatory Compliance

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the Safety Data Sheet (SDS) from the supplier for detailed information.

Information CategoryKey Considerations
Regulatory Framework Disposal must comply with regulations from the Environmental Protection Agency (EPA), and may also be subject to guidelines from the National Institutes of Health (NIH) and standards such as USP 800 for hazardous drugs.
Waste Classification This compound should be treated as a hazardous chemical waste. Do not mix with general laboratory trash or dispose of it down the drain.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound for disposal.
Container Management Keep the compound in its original, clearly labeled container. If transferred, the new container must be compatible and properly labeled.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal activities, thoroughly review the SDS provided by the manufacturer of this compound. The SDS contains critical information on hazards, handling, and disposal.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled hazardous waste container.

  • Package for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Need to Dispose of this compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate this compound Waste into a Designated Container C->D E Ensure Container is Securely Sealed and Properly Labeled as 'Hazardous Waste' D->E F Store Waste Container in a Designated Secure Area E->F G Contact EHS or Licensed Contractor for Waste Pickup F->G H End: Waste is Properly Disposed of by Professionals G->H

Caption: Logical workflow for the safe and compliant disposal of this compound.

By following these procedures and consulting the appropriate resources, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Guide for Handling Uprosertib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Uprosertib hydrochloride. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1] As an antineoplastic agent, it is classified as a hazardous drug, necessitating stringent protective measures.[2][3][4][5]

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard)Prevents skin contact with the hazardous drug.[6][7][8][9] Double gloving is recommended.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes or aerosols.
Lab Coat Disposable, back-closing, long-sleeved gown made of a low-permeability fabricPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment system.Minimizes the risk of inhaling hazardous particles.
Shoe Covers Disposable shoe coversPrevents the spread of contamination outside the work area.

Operational Plans

Strict adherence to standard operating procedures is crucial for the safe handling of this compound.

Handling and Storage
  • Ventilation: All handling of this compound powder should occur in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[2]

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[10][11]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area while protecting personnel.

Spill Cleanup Protocol

StepAction
1. Evacuate Evacuate non-essential personnel from the spill area.
2. Secure Secure the area and post warning signs.
3. PPE Don appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
4. Contain For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
5. Clean Decontaminate the area by scrubbing with alcohol or another appropriate deactivating agent.
6. Dispose Collect all contaminated materials in a designated hazardous waste container.

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects, necessitating proper disposal to prevent environmental harm. All waste contaminated with this compound must be treated as hazardous waste.[12]

Waste Disposal Protocol

Waste TypeDisposal Procedure
Unused Product Dispose of in accordance with federal, state, and local regulations for hazardous chemical waste. Do not discard down the drain.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container.
Contaminated PPE All used PPE should be disposed of as trace chemotherapy waste in designated, labeled containers.[13]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Visual Guides

Personal Protective Equipment (PPE) Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Hand Hygiene Don2 Shoe Covers Don1->Don2 Don3 Inner Gloves Don2->Don3 Don4 Gown Don3->Don4 Don5 Respirator Don4->Don5 Don6 Eye Protection Don5->Don6 Don7 Outer Gloves Don6->Don7 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Shoe Covers Doff5->Doff6 Doff7 Hand Hygiene Doff6->Doff7 End Doff7->End Start Start->Don1

Caption: Sequential process for safely donning and doffing Personal Protective Equipment.

This compound Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gowns, Labware) Trace_Chemo Trace Chemotherapy Waste Container Solid->Trace_Chemo Liquid Liquid Waste (Unused solutions, Rinsate) Hazardous_Liquid Hazardous Liquid Waste Container Liquid->Hazardous_Liquid Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Sharps Container Sharps->Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Trace_Chemo->Licensed_Disposal Hazardous_Liquid->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: Workflow for proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uprosertib hydrochloride
Reactant of Route 2
Reactant of Route 2
Uprosertib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.